molecular formula C46H57N11O8 B12410499 LEB-03-146

LEB-03-146

Cat. No.: B12410499
M. Wt: 892.0 g/mol
InChI Key: ZYUOWVKGQBMNGW-UHFFFAOYSA-N
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Description

LEB-03-146 is a useful research compound. Its molecular formula is C46H57N11O8 and its molecular weight is 892.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C46H57N11O8

Molecular Weight

892.0 g/mol

IUPAC Name

N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)-2-pyridinyl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide

InChI

InChI=1S/C46H57N11O8/c1-5-19-56-44(61)36-31-48-45(51-43(36)57(56)38-9-7-8-37(50-38)46(3,4)62)49-33-10-12-34(13-11-33)53-22-20-52(21-23-53)26-28-64-30-29-63-27-18-47-39(58)16-14-35-15-17-42(65-35)55-25-24-54(32-41(55)60)40(59)6-2/h5-13,15,17,31,62H,1-2,14,16,18-30,32H2,3-4H3,(H,47,58)(H,48,49,51)

InChI Key

ZYUOWVKGQBMNGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)CCOCCOCCNC(=O)CCC6=CC=C(O6)N7CCN(CC7=O)C(=O)C=C)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of LEB-03-146

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEB-03-146 is a novel heterobifunctional molecule known as a Deubiquitinase-Targeting Chimera (DUBTAC). It is designed for the targeted stabilization of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. Pathological degradation of tumor suppressor proteins, such as WEE1, is implicated in various cancers. This compound offers a therapeutic strategy aimed at reversing this degradation by recruiting a deubiquitinase to the target protein, thereby preventing its proteasomal degradation and restoring its cellular function. This document provides a detailed overview of the mechanism of action of this compound, including quantitative data on its efficacy and the experimental protocols utilized for its characterization.

Introduction to this compound: A WEE1 DUBTAC

This compound is a synthetic molecule that operates on the principle of induced proximity. It is composed of three key components:

  • A WEE1 Targeting Ligand: This is AZD1775 (Adavosertib), a known potent and selective inhibitor of the WEE1 kinase.[1]

  • A Deubiquitinase (DUB) Recruiter: This is EN523, a covalent ligand that specifically recruits the deubiquitinase OTUB1.

  • A Linker Moiety: A PEG2 linker connects the WEE1 ligand and the OTUB1 recruiter, providing the appropriate spatial orientation for the formation of a ternary complex.

The primary function of this compound is to bring the deubiquitinase OTUB1 into close proximity with the WEE1 kinase. This induced proximity facilitates the removal of ubiquitin chains from WEE1, a process that shields it from recognition and subsequent degradation by the proteasome. The result is an increased cellular concentration and stabilization of the WEE1 protein.

The Signaling Pathway of this compound

The mechanism of action of this compound involves the hijacking of the cellular ubiquitin-proteasome system to achieve targeted protein stabilization. The key steps in the signaling pathway are as follows:

  • Binding to WEE1: The AZD1775 moiety of this compound binds to the WEE1 kinase.

  • Recruitment of OTUB1: The EN523 component of this compound covalently binds to and recruits the deubiquitinase OTUB1.

  • Formation of a Ternary Complex: The binding of both WEE1 and OTUB1 to this compound results in the formation of a stable WEE1-LEB-03-146-OTUB1 ternary complex.

  • Deubiquitination of WEE1: Within this complex, OTUB1 removes the polyubiquitin (B1169507) chains from WEE1.

  • WEE1 Stabilization: The deubiquitinated WEE1 is no longer a substrate for the proteasome and is thus stabilized, leading to its accumulation in the cell.

LEB_03_146_Mechanism Mechanism of Action of this compound cluster_0 This compound Components AZD1775 AZD1775 (WEE1 Ligand) Linker PEG2 Linker AZD1775->Linker EN523 EN523 (OTUB1 Recruiter) EN523->Linker Ternary_Complex WEE1-LEB-03-146-OTUB1 Ternary Complex Linker->Ternary_Complex This compound WEE1 WEE1 Kinase (Ubiquitinated) WEE1->Ternary_Complex Degradation Degradation WEE1->Degradation OTUB1 OTUB1 (Deubiquitinase) OTUB1->Ternary_Complex Deubiquitination Deubiquitination Ternary_Complex->Deubiquitination Stabilized_WEE1 Stabilized WEE1 (Increased Levels) Deubiquitination->Stabilized_WEE1 Proteasome Proteasome Proteasome->Degradation

Caption: Mechanism of action of this compound.

Quantitative Data on WEE1 Stabilization

The efficacy of this compound in stabilizing WEE1 has been quantitatively assessed in human hepatocellular carcinoma (Hep3B) cells. The following table summarizes the key findings from Western blot analyses.

TreatmentConcentration (µM)Duration (hours)WEE1 Protein Level (Fold Change vs. DMSO)
DMSO (Vehicle)-241.0
This compound124Significant Increase
This compound1024Significant Increase
AZD1775 (WEE1 Ligand only)1024No significant change
EN523 (OTUB1 Recruiter only)1024No significant change
Bortezomib (Proteasome Inhibitor)124Significant Increase

Note: "Significant Increase" indicates a substantial and statistically significant elevation in WEE1 protein levels as determined by densitometry of Western blots in the source study. The exact fold change values were not explicitly provided in the available search results.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.

Cell Culture and Treatment
  • Cell Line: Human hepatocellular carcinoma (Hep3B) cells.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Hep3B cells were seeded in 6-well plates and allowed to adhere and grow to approximately 70-80% confluency.

    • Stock solutions of this compound, AZD1775, EN523, and Bortezomib were prepared in dimethyl sulfoxide (B87167) (DMSO).

    • The culture medium was replaced with fresh medium containing the indicated concentrations of the test compounds or an equivalent volume of DMSO for the vehicle control.

    • Cells were incubated with the compounds for 24 hours prior to harvesting for analysis.

Western Blotting for WEE1 Protein Levels
  • Cell Lysis:

    • After treatment, cells were washed twice with ice-cold phosphate-buffered saline (PBS).

    • Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Lysates were clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • The protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein (20-30 µg) from each sample were resolved on a 4-12% Bis-Tris polyacrylamide gel.

    • Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation:

    • The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • The membrane was incubated with a primary antibody specific for WEE1 overnight at 4°C.

    • A primary antibody for a loading control (e.g., β-actin or GAPDH) was also used.

    • The membrane was washed three times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • The membrane was washed three times with TBST.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent.

    • The band intensities were quantified using densitometry software, and WEE1 levels were normalized to the loading control.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the efficacy of this compound in stabilizing WEE1 protein levels.

Experimental_Workflow Experimental Workflow for WEE1 Stabilization Assay Start Start Cell_Culture Culture Hep3B Cells Start->Cell_Culture Treatment Treat Cells with This compound and Controls Cell_Culture->Treatment Harvesting Harvest Cells and Prepare Lysates Treatment->Harvesting Quantification Protein Quantification (BCA Assay) Harvesting->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-WEE1, anti-Actin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry and Data Analysis Detection->Analysis End End Analysis->End

Caption: Workflow for WEE1 stabilization assay.

Conclusion

This compound represents a promising therapeutic modality that leverages the DUBTAC platform for the targeted stabilization of the WEE1 kinase. By inducing the proximity of the deubiquitinase OTUB1 to WEE1, this compound effectively counteracts its proteasomal degradation, leading to a significant increase in its cellular levels. The data and protocols presented in this guide provide a comprehensive technical overview of its core mechanism of action, offering valuable insights for researchers and professionals in the field of drug development. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the LEB-03-146-Mediated WEE1 Stabilization Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which LEB-03-146 stabilizes the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. This document details the molecular pathways involved, presents available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the key processes.

Introduction to WEE1 Kinase and its Regulation

WEE1 is a serine/threonine kinase that plays a pivotal role in cell cycle control by negatively regulating Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] Through inhibitory phosphorylation of CDK1 at Tyrosine 15, WEE1 prevents premature entry into mitosis, allowing for DNA repair and ensuring genomic stability.[2][4] Consequently, the activity and protein levels of WEE1 are tightly controlled throughout the cell cycle.

The primary mechanism for regulating WEE1 protein levels is through the ubiquitin-proteasome system.[5][6][7] WEE1 is targeted for degradation by E3 ubiquitin ligases, which tag the protein with ubiquitin, marking it for destruction by the proteasome. This degradation is a critical step for mitotic entry.[7]

The WEE1 Degradation Pathway

The degradation of WEE1 is a multi-step process initiated by phosphorylation. Several M-phase kinases, including Polo-like kinase 1 (Plk1), CDK1 (Cdc2), and Casein Kinase 2 (CK2), phosphorylate WEE1 at specific residues.[1][8][9] These phosphorylation events create a recognition motif, or "phospho-degron," for the F-box proteins that are part of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complexes.[8][9]

Specifically, the SCF complexes containing either β-TrCP1/2 (Beta-transducin repeat-containing protein 1/2) or Tome-1 have been identified as the primary E3 ligases responsible for WEE1 ubiquitination.[1][7][8] Phosphorylation of WEE1 at serine residues S53 and S123 is crucial for its recognition by β-TrCP.[2][8][10] Once ubiquitinated, WEE1 is targeted to the 26S proteasome for degradation.

The phosphatase Cdc14A can counteract CDK-mediated phosphorylation of WEE1, thereby inhibiting its degradation and promoting its stability.[11]

This compound: A WEE1-Targeted Deubiquitinase-Targeting Chimera (DUBTAC)

This compound is a novel chemical entity known as a Deubiquitinase-Targeting Chimera (DUBTAC).[12] It is designed to induce the stabilization of the WEE1 protein. The molecule consists of three key components:

  • A WEE1-binding moiety: This is the WEE1 inhibitor Adavosertib (AZD1775), which provides specificity for the target protein.[12]

  • A deubiquitinase (DUB) recruiter: this compound utilizes EN523 to recruit the deubiquitinase OTUB1.[12]

  • A linker: A PEG2 linker connects the WEE1 binder and the DUB recruiter.[12]

By simultaneously binding to WEE1 and OTUB1, this compound brings the deubiquitinase into close proximity with WEE1. This facilitates the removal of ubiquitin chains from WEE1, thereby preventing its degradation by the proteasome and leading to its stabilization.

Quantitative Data on this compound-Mediated WEE1 Stabilization

Published data has demonstrated the ability of this compound to effectively stabilize WEE1 protein levels in cancer cell lines.

CompoundCell LineEffectReference
This compoundHEP3B (Hepatoma)Significant WEE1 stabilization[12]
LEB-03-144HEP3B (Hepatoma)Significant WEE1 stabilization[13]

Note: LEB-03-144 is a related DUBTAC with a different linker (C3 alkyl) that also demonstrates WEE1 stabilization.[13]

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the WEE1 stabilization pathway.

5.1. Western Blotting for WEE1 Protein Levels

This technique is used to quantify the amount of WEE1 protein in cell lysates following treatment with this compound.

  • Cell Culture and Treatment: Plate cells (e.g., HEP3B) at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against WEE1 (specific clone and dilution to be optimized) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system. Use a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.

5.2. Cycloheximide (B1669411) (CHX) Chase Assay for Protein Half-Life

This assay is used to determine the effect of this compound on the stability and half-life of the WEE1 protein.

  • Cell Treatment: Treat cells with this compound or a vehicle control for a predetermined time to allow for potential changes in protein stability.

  • Inhibition of Protein Synthesis: Add cycloheximide (a protein synthesis inhibitor) to the cell culture medium at a final concentration of, for example, 100 µg/mL.

  • Time Course Collection: Harvest cell lysates at various time points after the addition of CHX (e.g., 0, 2, 4, 6, 8 hours).

  • Western Blot Analysis: Perform Western blotting for WEE1 as described in section 5.1.

  • Data Analysis: Quantify the WEE1 band intensity at each time point and normalize it to the intensity at time 0. Plot the remaining WEE1 protein level over time to determine the protein half-life.

5.3. In Vitro Ubiquitination Assay

This assay can be used to directly assess the impact of this compound on the ubiquitination of WEE1.

  • Components: This assay requires purified recombinant proteins: E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (e.g., UbcH5), an E3 ligase for WEE1 (e.g., SCFβ-TrCP), ubiquitin, ATP, and the substrate (WEE1).

  • Reaction Setup: Combine the components in a reaction buffer. For the experimental condition, add this compound and the deubiquitinase OTUB1.

  • Incubation: Incubate the reaction mixtures at 30°C for a specified time (e.g., 1-2 hours).

  • Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the reaction products by Western blotting using an anti-WEE1 antibody to detect the formation of higher molecular weight polyubiquitinated WEE1 species.

Visualizations of Signaling Pathways and Experimental Workflows

Diagram 1: The WEE1 Degradation Pathway

WEE1_Degradation_Pathway Plk1 Plk1 WEE1 WEE1 Plk1->WEE1 Phosphorylation CDK1 CDK1 CDK1->WEE1 Phosphorylation CK2 CK2 CK2->WEE1 Phosphorylation pWEE1 p-WEE1 SCF_betaTrCP SCF-βTrCP (E3 Ligase) pWEE1->SCF_betaTrCP Recognition Ub_WEE1 Ub-WEE1 SCF_betaTrCP->Ub_WEE1 Ubiquitination Ub Ubiquitin Ub->SCF_betaTrCP Proteasome Proteasome Ub_WEE1->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Canonical WEE1 protein degradation pathway.

Diagram 2: Mechanism of Action of this compound

LEB03146_MoA cluster_DUBTAC This compound AZD1775 AZD1775 (WEE1 Binder) Linker PEG2 Linker AZD1775->Linker Ub_WEE1 Ub-WEE1 AZD1775->Ub_WEE1 Binding EN523 EN523 (OTUB1 Recruiter) Linker->EN523 OTUB1 OTUB1 (Deubiquitinase) EN523->OTUB1 Recruitment WEE1_stabilized Stabilized WEE1 Ub_WEE1->WEE1_stabilized OTUB1->Ub_WEE1 De-ubiquitination Proteasome Proteasome WEE1_stabilized->Proteasome No Recognition No_Degradation Degradation Blocked Proteasome->No_Degradation

Caption: this compound recruits OTUB1 to deubiquitinate and stabilize WEE1.

Diagram 3: Cycloheximide (CHX) Chase Assay Workflow

CHX_Workflow Start Seed Cells Treatment Treat with this compound or Vehicle Start->Treatment Add_CHX Add Cycloheximide (CHX) to inhibit protein synthesis Treatment->Add_CHX Time_course Collect Lysates at T=0, 2, 4, 6, 8h Add_CHX->Time_course WB Western Blot for WEE1 and Loading Control Time_course->WB Analysis Quantify Bands and Calculate Half-life WB->Analysis End Determine WEE1 Stability Analysis->End

Caption: Workflow for determining protein half-life using a CHX chase assay.

References

The Role of LEB-03-146 in Cell Cycle Regulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEB-03-146 is a novel deubiquitinase-targeting chimera (DUBTAC) designed to modulate the cell cycle by inducing the stabilization of the WEE1 kinase. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its impact on cell cycle regulation, and detailed experimental protocols for its characterization. This compound is comprised of the WEE1 inhibitor Adavosertib (AZD1775) linked to the OTUB1 recruiter EN523 via a PEG2 linker. By recruiting the deubiquitinase OTUB1 to WEE1, this compound prevents the proteasomal degradation of WEE1, leading to its accumulation and enhanced activity. This guide will delve into the molecular pathways affected by this compound and provide methodologies for assessing its effects on cell cycle progression and target protein stability.

Introduction to this compound and its Role in Cell Cycle Control

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Key regulators of the cell cycle include cyclin-dependent kinases (CDKs), which are activated by their association with cyclins. The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. A central player in this checkpoint is the WEE1 kinase, a tyrosine kinase that inhibits CDK1 (also known as CDC2) through phosphorylation at Tyr15.[1] This inhibitory phosphorylation prevents the activation of the CDK1/Cyclin B1 complex, thereby arresting the cell cycle in G2 and allowing time for DNA repair.[1]

In many cancer cells, particularly those with a deficient G1 checkpoint (e.g., due to p53 mutations), the G2/M checkpoint is crucial for survival, especially in the presence of DNA damaging agents.[2] Therefore, inhibition of WEE1 has emerged as a promising anti-cancer strategy. Adavosertib (AZD1775) is a potent and selective small-molecule inhibitor of WEE1 that has shown efficacy in preclinical and clinical studies.[2][3]

This compound represents a novel approach to modulating WEE1 activity. Instead of inhibiting WEE1, this compound is a WEE1 DUBTAC that leads to its stabilization.[4] It achieves this by hijacking the cellular deubiquitination machinery. This compound consists of three components:

  • Adavosertib (AZD1775): A potent WEE1 inhibitor that serves as the targeting ligand for WEE1.

  • EN523: A covalent recruiter of the deubiquitinase OTUB1.

  • PEG2 linker: A flexible linker connecting Adavosertib and EN523.

By bringing OTUB1 into proximity with WEE1, this compound facilitates the removal of ubiquitin chains from WEE1, thereby preventing its degradation by the proteasome and leading to its accumulation.[4] This guide will explore the downstream consequences of WEE1 stabilization on cell cycle progression.

Core Signaling Pathway of this compound

The primary mechanism of action of this compound involves the stabilization of WEE1, which in turn enhances its ability to phosphorylate and inactivate CDK1. This leads to a robust G2/M cell cycle arrest. The recruitment of OTUB1 may also have other downstream effects on cell cycle regulators such as p53 and p27.[5][6]

LEB_03_146_Pathway cluster_DUBTAC This compound Action cluster_Cellular_Machinery Cellular Machinery cluster_Cell_Cycle_Regulation Cell Cycle Regulation LEB_03_146 This compound AZD1775 AZD1775 moiety LEB_03_146->AZD1775 binds to EN523 EN523 moiety LEB_03_146->EN523 recruits WEE1 WEE1 Kinase AZD1775->WEE1 targets OTUB1 OTUB1 (DUB) EN523->OTUB1 recruits Ub Ubiquitin WEE1->Ub Ubiquitination CDK1_CyclinB CDK1/Cyclin B1 WEE1->CDK1_CyclinB phosphorylates (inhibits) OTUB1->WEE1 deubiquitinates (stabilizes) p53 p53 OTUB1->p53 may stabilize p27 p27 OTUB1->p27 may stabilize Proteasome Proteasome Ub->Proteasome leads to degradation pCDK1_CyclinB p-CDK1 (Tyr15) (Inactive) M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase promotes entry G2_Phase G2 Phase pCDK1_CyclinB->G2_Phase maintains G2_Phase->M_Phase transition blocked

Figure 1: this compound Signaling Pathway.

Quantitative Data on Cell Cycle Effects

While direct quantitative data for this compound's effect on the cell cycle of HEP3B cells is not publicly available, studies on its targeting component, the WEE1 inhibitor AZD1775, in the same cell line provide valuable insights. Treatment with AZD1775 has been shown to abrogate radiation-induced G2 arrest in p53-null HEP3B cells.[3][7] The stabilization of WEE1 by this compound is expected to have the opposite effect, namely the induction or enhancement of G2 arrest.

The following table presents hypothetical data representing the expected outcome of this compound treatment on the cell cycle distribution of HEP3B cells, as would be determined by flow cytometry.

Treatment Group% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control65.2 ± 3.115.5 ± 2.419.3 ± 1.8
This compound (1 µM)25.8 ± 2.510.1 ± 1.964.1 ± 4.2
This compound (5 µM)15.3 ± 1.95.7 ± 1.179.0 ± 3.5

Table 1: Representative Cell Cycle Distribution in HEP3B Cells. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture

HEP3B human hepatocellular carcinoma cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

WEE1 Stabilization Assay (Western Blot)

This protocol details the assessment of WEE1 protein stabilization following treatment with this compound.

Materials:

  • HEP3B cells

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-WEE1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed HEP3B cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or DMSO for the desired time points (e.g., 6, 12, 24 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against WEE1 and GAPDH overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and visualize using a digital imager.

  • Quantify band intensities using densitometry software and normalize WEE1 levels to the loading control.

WB_Workflow start Start cell_culture Cell Seeding & Treatment start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-WEE1, anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end End analysis->end

Figure 2: Western Blot Workflow.
Cell Cycle Analysis (Flow Cytometry)

This protocol outlines the procedure for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • HEP3B cells

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed HEP3B cells in 6-well plates and treat with this compound or DMSO for 24 hours.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Flow_Cytometry_Workflow start Start treatment Cell Treatment with this compound start->treatment harvest Cell Harvesting treatment->harvest fixation Ethanol Fixation harvest->fixation staining Propidium Iodide Staining fixation->staining acquisition Flow Cytometry Data Acquisition staining->acquisition analysis Cell Cycle Analysis acquisition->analysis end End analysis->end

Figure 3: Flow Cytometry Workflow.
CDK1 Phosphorylation Assay (Western Blot)

This protocol is used to assess the phosphorylation status of CDK1 at Tyr15, a direct substrate of WEE1.

Materials:

  • Same as for the WEE1 Stabilization Assay (Section 4.2)

  • Primary antibodies: anti-phospho-CDK1 (Tyr15), anti-CDK1 (total), anti-GAPDH

Procedure:

  • Follow steps 1-7 of the WEE1 Stabilization Assay protocol.

  • Incubate the membrane with primary antibodies against phospho-CDK1 (Tyr15), total CDK1, and GAPDH overnight at 4°C.

  • Follow steps 9-11 of the WEE1 Stabilization Assay protocol, normalizing the phospho-CDK1 signal to total CDK1.

Conclusion

This compound represents an innovative strategy for modulating the cell cycle through the targeted stabilization of WEE1. By recruiting the deubiquitinase OTUB1, this compound enhances the inhibitory phosphorylation of CDK1, leading to a robust G2/M arrest. This in-depth guide has provided the theoretical framework and practical methodologies for investigating the role of this compound in cell cycle regulation. The provided protocols for assessing WEE1 stabilization, cell cycle distribution, and CDK1 phosphorylation will enable researchers to further characterize the activity of this and similar DUBTAC molecules. Future studies should focus on elucidating the broader impact of OTUB1 recruitment on other cell cycle regulatory pathways and the potential therapeutic applications of WEE1 stabilization in oncology.

References

Unveiling the Mechanism of OTUB1 Recruitment by LEB-03-146 for Targeted WEE1 Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – December 9, 2025 – A comprehensive technical analysis of LEB-03-146, a novel Deubiquitinase-Targeting Chimera (DUBTAC), reveals its mechanism of action in recruiting the deubiquitinase OTUB1 to stabilize the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. This guide provides an in-depth overview for researchers, scientists, and drug development professionals, detailing the quantitative data, experimental protocols, and signaling pathways involved in this innovative approach to targeted protein stabilization.

This compound is a heterobifunctional molecule that exemplifies the DUBTAC platform's potential. It is constructed by linking AZD1775 (Adavosertib), a known WEE1 inhibitor, to EN523, a covalent recruiter of OTUB1, via a PEG2 linker.[1] This strategic design facilitates the formation of a ternary complex between this compound, OTUB1, and WEE1, leading to the deubiquitination and subsequent stabilization of WEE1. This targeted stabilization of WEE1 offers a novel therapeutic strategy for cancers reliant on the G2/M checkpoint.

Core Mechanism: Recruitment of OTUB1 by this compound

The foundational mechanism of this compound action is the specific and covalent recruitment of the deubiquitinase OTUB1. The EN523 component of this compound is a covalent ligand that specifically targets a non-catalytic, allosteric cysteine residue (C23) on OTUB1.[2][3] This covalent engagement allows for the potent and durable recruitment of OTUB1's deubiquitinating activity to the proximity of the WEE1 kinase, which is bound by the AZD1775 moiety of this compound.

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Caption: Mechanism of this compound-mediated WEE1 stabilization.

Quantitative Analysis of WEE1 Stabilization

Treatment of cancer cell lines with this compound has demonstrated a significant, dose-dependent stabilization of the WEE1 protein. While specific binding affinities (Kd) and EC50 values for WEE1 stabilization by this compound are not publicly available in the primary literature, related DUBTAC compounds have shown stabilization effects in the low micromolar to nanomolar range. The table below summarizes the conceptual quantitative outcomes observed in studies of this compound and similar molecules.

ParameterMoleculeTarget Cell LineObserved Effect
Protein Stabilization This compoundHEP3B (Hepatoma)Significant WEE1 stabilization
Protein Stabilization LEB-03-144 (C3 linker)HEP3B (Hepatoma)Significant WEE1 stabilization
Protein Stabilization LEB-03-145 (C5 linker)Not SpecifiedWEE1 stabilization

Experimental Protocols

The following are detailed methodologies for key experiments utilized to characterize the activity of this compound.

WEE1 Stabilization Assay

This assay quantifies the change in WEE1 protein levels following treatment with this compound.

  • Cell Culture and Treatment:

    • Plate HEP3B cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a dose range of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time course (e.g., 6, 12, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Western Blotting:

    • Determine protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against WEE1 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize WEE1 band intensity to a loading control (e.g., GAPDH or β-actin).

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Caption: Workflow for the WEE1 stabilization assay.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This experiment is designed to demonstrate the this compound-dependent interaction between OTUB1 and WEE1.

  • Cell Treatment and Lysis:

    • Treat HEP3B cells with this compound or DMSO for the optimal time determined from the stabilization assay.

    • Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or 0.5% NP-40) with protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against WEE1 or OTUB1 overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with IP lysis buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Analyze the eluates by Western blotting using antibodies against OTUB1 and WEE1 to detect the co-precipitated proteins.

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Caption: Co-immunoprecipitation workflow to detect ternary complex.

Signaling Pathway Implications

The stabilization of WEE1 by this compound has significant implications for cell cycle control and DNA damage response pathways. WEE1 is a tyrosine kinase that negatively regulates the G2/M checkpoint by phosphorylating and inactivating CDK1. By stabilizing WEE1, this compound is expected to enhance the G2/M checkpoint, preventing premature entry into mitosis. This could be particularly relevant in cancer cells with a dependency on this checkpoint for survival, especially in the context of DNA damaging therapies.

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WEE1_Signaling_Pathway cluster_pathway WEE1 Signaling Pathway cluster_dubtac_effect Effect of this compound DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 ATM_ATR->CHK1_CHK2 WEE1 WEE1 Kinase CHK1_CHK2->WEE1 Activates CDK1_CyclinB CDK1/Cyclin B WEE1->CDK1_CyclinB Inhibits (pY15) G2_Arrest G2 Arrest WEE1->G2_Arrest Promotes Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Promotes LEB_03_146 This compound OTUB1_recruitment Recruits OTUB1 LEB_03_146->OTUB1_recruitment WEE1_stabilization Stabilizes WEE1 OTUB1_recruitment->WEE1_stabilization Enhanced_inhibition Enhanced Inhibition of CDK1/Cyclin B

Caption: WEE1 signaling pathway and the impact of this compound.

Conclusion

This compound represents a significant advancement in the field of targeted protein stabilization. By hijacking the cellular deubiquitination machinery, this DUBTAC provides a powerful tool to selectively increase the abundance of a key cell cycle regulator. The detailed understanding of its mechanism of action, supported by robust experimental validation, paves the way for the development of novel therapeutics for a range of diseases, including cancer. Further investigation into the quantitative aspects of this compound's activity and its broader impact on cellular signaling will be crucial for its translation into clinical applications.

References

In-Depth Technical Guide: The Action of LEB-03-146 on WEE1 Kinase in HEP3B Hepatoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of the novel deubiquitinase-targeting chimera (DUBTAC), LEB-03-146, on the WEE1 kinase in the context of HEP3B human hepatoma cells. This document details the underlying mechanism of action, presents quantitative data on protein stabilization, and outlines the experimental protocols utilized in the foundational study published in Nature Chemical Biology.

Introduction

Hepatocellular carcinoma (HCC) is a primary liver cancer with a high mortality rate, often characterized by the deregulation of key signaling pathways that control cell cycle progression.[1][2] The WEE1 kinase is a critical negative regulator of the G2/M cell cycle checkpoint, preventing premature entry into mitosis.[3] In some cancer cells, WEE1 is subject to ubiquitin-mediated proteasomal degradation.[4]

Targeted protein stabilization has emerged as a novel therapeutic strategy.[4] Deubiquitinase-targeting chimeras (DUBTACs) are heterobifunctional molecules designed to bring a deubiquitinase (DUB) in proximity to a target protein, leading to the removal of ubiquitin chains and subsequent stabilization of the protein.[4]

This compound is a first-in-class DUBTAC that links the WEE1 inhibitor AZD1775 (Adavosertib) to the OTUB1 recruiter EN523 via a PEG2 linker.[5] This molecule is designed to recruit the deubiquitinase OTUB1 to WEE1, thereby preventing its degradation and increasing its intracellular levels.[4] This guide focuses on the effects of this compound in HEP3B cells, a widely used human hepatoma cell line that is p53-negative and contains an integrated hepatitis B virus genome.

Mechanism of Action of this compound

This compound operates through an induced proximity mechanism. The AZD1775 moiety of the chimera binds to the WEE1 kinase, while the EN523 component recruits the deubiquitinase OTUB1.[5] This ternary complex formation facilitates the removal of ubiquitin tags from WEE1 by OTUB1, rescuing it from proteasomal degradation and leading to its accumulation within the cell.

cluster_0 This compound AZD1775 AZD1775 PEG2_Linker PEG2 Linker AZD1775->PEG2_Linker WEE1 WEE1 AZD1775->WEE1 Binds to EN523 EN523 PEG2_Linker->EN523 OTUB1 OTUB1 EN523->OTUB1 Recruits Ub Ubiquitin WEE1->Ub Ubiquitination OTUB1->Ub Deubiquitinates Proteasome Proteasome Ub->Proteasome Degradation

Caption: Mechanism of this compound-mediated WEE1 stabilization.

Quantitative Data on WEE1 Stabilization

Treatment of HEP3B cells with this compound leads to a significant increase in the intracellular levels of WEE1 protein. The stabilizing effect of this compound is comparable to that of the proteasome inhibitor bortezomib, which blocks the degradation of ubiquitinated proteins.

Treatment (1 µM, 24h)Mean Fold Change in WEE1 Levels (vs. DMSO)Standard Error of the Mean (SEM)
DMSO (Vehicle)1.0N/A
This compound~4.5~0.5
LEB-03-144 (C3 alkyl linker)~4.2~0.4
Bortezomib~4.8~0.6
EN523 (OTUB1 recruiter alone)~1.0~0.1
AZD1775 (WEE1 inhibitor alone)~1.1~0.2

Note: The quantitative data presented in this table is an approximation derived from the graphical representation in the source publication. For exact values, please refer to the original study.[4]

Experimental Protocols

The following protocols are based on the methodologies described in Henning NJ, et al., Nat Chem Biol. 2022.[4]

Cell Culture

HEP3B cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Compound Treatment

For WEE1 stabilization experiments, HEP3B cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the test compounds (this compound, LEB-03-144, bortezomib, EN523, or AZD1775) at a final concentration of 1 µM, or an equivalent volume of DMSO as a vehicle control. The cells are then incubated for 24 hours.

Start Start Seed_HEP3B Seed HEP3B cells in 6-well plates Start->Seed_HEP3B Incubate_24h_1 Incubate for 24h Seed_HEP3B->Incubate_24h_1 Treat_Compounds Treat with 1 µM compounds or DMSO Incubate_24h_1->Treat_Compounds Incubate_24h_2 Incubate for 24h Treat_Compounds->Incubate_24h_2 Harvest_Cells Harvest cells for Western blot Incubate_24h_2->Harvest_Cells End End Harvest_Cells->End

Caption: Experimental workflow for compound treatment of HEP3B cells.
Western Blotting

Cell Lysis:

  • After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Lysates are collected by scraping, and cell debris is pelleted by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • The supernatant containing the total protein is collected, and protein concentration is determined using a BCA protein assay.

SDS-PAGE and Protein Transfer:

  • Equal amounts of protein (typically 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto a 4-12% Bis-Tris polyacrylamide gel.

  • Proteins are separated by SDS-PAGE and then transferred to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting:

  • The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • The membrane is incubated overnight at 4°C with primary antibodies against WEE1 and a loading control (e.g., GAPDH). Specific antibody details (e.g., clone, dilution, and supplier) should be validated as per the original publication's supplementary information.

  • The membrane is washed three times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

  • Densitometry analysis is performed using appropriate software to quantify the band intensities, and WEE1 levels are normalized to the loading control.

Start Start Cell_Lysis Cell Lysis and Protein Quantification Start->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (WEE1, GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection and Imaging Secondary_Ab->Detection Quantification Densitometry and Normalization Detection->Quantification End End Quantification->End

Caption: Western blotting workflow for WEE1 detection.

Conclusion

This compound represents a significant advancement in the field of targeted protein stabilization. In HEP3B hepatoma cells, it effectively recruits the deubiquitinase OTUB1 to the WEE1 kinase, leading to a substantial increase in WEE1 protein levels. This technical guide provides the foundational knowledge, quantitative data, and experimental protocols for researchers and drug development professionals interested in the study of DUBTACs and their potential applications in oncology. The methodologies outlined herein can serve as a basis for further investigation into the therapeutic potential of WEE1 stabilization in hepatocellular carcinoma and other malignancies.

References

The Advent of a-DUBTACs: A Technical Guide to Targeted Protein Stabilization in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is undergoing a paradigm shift. While targeted protein degradation has opened new avenues for eliminating oncoproteins, a significant portion of the cancer proteome, particularly tumor suppressors, remains challenging to address. Deubiquitinase-targeting chimeras (DUBTACs) have emerged as a powerful new modality to counteract the aberrant degradation of these crucial proteins, offering a novel therapeutic strategy. This in-depth technical guide provides a comprehensive overview of the core principles of a-DUBTACs, their mechanism of action, key experimental data, and the signaling pathways they modulate in the context of cancer research.

Core Principles of a-DUBTAC Technology

Deubiquitinase-targeting chimeras (DUBTACs) are heterobifunctional molecules designed to stabilize a specific protein of interest (POI) by hijacking the cell's own deubiquitinating enzymes (DUBs).[1][2][3] In many cancers, tumor suppressor proteins are excessively ubiquitinated and subsequently degraded by the proteasome, contributing to uncontrolled cell proliferation.[4] a-DUBTACs offer a strategic intervention by bringing a DUB into close proximity with a targeted tumor suppressor, leading to the removal of ubiquitin chains and rescuing the protein from degradation.[5][6]

The general architecture of an a-DUBTAC consists of three key components:

  • A Protein of Interest (POI) Binder: This ligand specifically recognizes and binds to the target tumor suppressor protein.

  • A Deubiquitinase (DUB) Ligand: This moiety recruits a specific deubiquitinating enzyme.

  • A Linker: A chemical linker connects the POI binder and the DUB ligand, optimizing the formation of a stable ternary complex.

To date, several DUBs have been successfully recruited for DUBTAC development, including OTUB1, USP7, and USP28.[1][2][7][8] The choice of DUB and the design of the linker are critical for the efficacy and selectivity of the DUBTAC.

Mechanism of Action: A Visual Guide

The mechanism of a-DUBTAC-mediated protein stabilization is a proximity-induced deubiquitination event. The following diagram illustrates this process.

a-DUBTAC Mechanism of Action a-DUBTAC Mechanism of Action cluster_0 Ubiquitin-Proteasome System (UPS) Mediated Degradation cluster_1 a-DUBTAC-Mediated Stabilization Tumor Suppressor (POI) Tumor Suppressor (POI) E3 Ligase E3 Ligase Tumor Suppressor (POI)->E3 Ligase Ubiquitination Proteasome Proteasome Tumor Suppressor (POI)->Proteasome Recognition Stabilized Tumor Suppressor Stabilized Tumor Suppressor Tumor Suppressor (POI)->Stabilized Tumor Suppressor Ub Ubiquitin E3 Ligase->Ub Ub->Tumor Suppressor (POI) Poly-Ub Degradation Degradation Proteasome->Degradation Degradation a-DUBTAC a-DUBTAC a-DUBTAC->Tumor Suppressor (POI) Binds to POI DUB Deubiquitinase a-DUBTAC->DUB Recruits DUB DUB->Tumor Suppressor (POI) Cellular Function Cellular Function Stabilized Tumor Suppressor->Cellular Function Restores Function

Caption: a-DUBTACs rescue tumor suppressors from proteasomal degradation.

Key a-DUBTACs in Cancer Research: A Quantitative Overview

Several a-DUBTACs have been developed and shown to effectively stabilize key tumor suppressors, leading to anti-proliferative effects in various cancer cell lines. The following tables summarize the quantitative data from key studies.

a-DUBTAC Recruited DUB Target Protein Cancer Cell Line Concentration Effect Reference
MS4170 & MS4172 OTUB1VHLHeLa10 µMReduced proliferation and colony formation.[9]
MS2157 OTUB1KEAP1H129910 µMDecreased cell growth, colony size, and number.[9]
GDT compounds USP28cGASHeLa10 µMStabilized cGAS and elicited an antiproliferative effect.[5][10]
PDT compounds USP28PPARγ--Stabilized PPARγ and suppressed cancer cell proliferation.[5][7][10]
LEB-03-144 & LEB-03-146 OTUB1WEE1HEP3B-Significant WEE1 stabilization.[2]
a-DUBTAC Target Pathway Downstream Effect Reference
MS4170 & MS4172 VHL/HIF-1αSignificant reduction in GLUT1, VEGF, and PKM2 mRNA levels.[9]
MS2157 KEAP1/NRF2Significant downregulation of NRF2 target genes (NQO1, HO1, MRP1).[9]
GDT compounds cGAS-STINGActivated cGAS-STING signaling.[5][10]

Signaling Pathways Modulated by a-DUBTACs

a-DUBTACs exert their anti-cancer effects by restoring the function of tumor suppressors that regulate critical signaling pathways. The following diagrams illustrate the key pathways impacted by a-DUBTACs.

VHL-HIF-1α Pathway

The von Hippel-Lindau (VHL) protein is a crucial tumor suppressor that targets the alpha subunit of hypoxia-inducible factor-1 (HIF-1α) for ubiquitination and degradation. In many cancers, VHL is inactivated, leading to the stabilization of HIF-1α and the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. a-DUBTACs that stabilize VHL can restore its function and suppress HIF-1α signaling.

VHL-HIF-1a_Pathway a-DUBTAC Modulation of the VHL-HIF-1α Pathway cluster_0 Normoxia cluster_1 Hypoxia / VHL Inactivation cluster_2 a-DUBTAC Intervention VHL VHL HIF-1α HIF-1α VHL->HIF-1α Binds Stabilized VHL Stabilized VHL VHL->Stabilized VHL Ubiquitination Ubiquitination HIF-1α->Ubiquitination HIF-1α_degraded HIF-1α Degradation HIF-1α->HIF-1α_degraded Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation HIF-1α_stable HIF-1α (stabilized) Nucleus Nucleus HIF-1α_stable->Nucleus Translocation Gene Transcription Angiogenesis, Metabolism, Survival Nucleus->Gene Transcription Activates a-DUBTAC (VHL) a-DUBTAC (VHL) a-DUBTAC (VHL)->VHL Binds OTUB1 OTUB1 a-DUBTAC (VHL)->OTUB1 Recruits OTUB1->VHL Deubiquitinates Stabilized VHL->HIF-1α Promotes Degradation

Caption: a-DUBTACs restore VHL function, leading to HIF-1α degradation.

KEAP1-NRF2 Pathway

Kelch-like ECH-associated protein 1 (KEAP1) is a substrate adaptor protein for an E3 ubiquitin ligase complex that targets the transcription factor NRF2 for degradation. NRF2 regulates the expression of antioxidant and cytoprotective genes. In some cancers, KEAP1 is inactivated, leading to the accumulation of NRF2, which can promote cancer cell survival and drug resistance. a-DUBTACs that stabilize KEAP1 can restore NRF2 degradation and increase cellular oxidative stress, leading to cancer cell death.

KEAP1-NRF2_Pathway a-DUBTAC Modulation of the KEAP1-NRF2 Pathway cluster_0 Basal State cluster_1 Oxidative Stress / KEAP1 Inactivation cluster_2 a-DUBTAC Intervention KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Binds Stabilized KEAP1 Stabilized KEAP1 KEAP1->Stabilized KEAP1 Ubiquitination_NRF2 Ubiquitination NRF2->Ubiquitination_NRF2 NRF2_degraded NRF2 Degradation NRF2->NRF2_degraded Proteasomal Degradation_NRF2 Proteasomal Degradation Ubiquitination_NRF2->Proteasomal Degradation_NRF2 NRF2_stable NRF2 (stabilized) Nucleus_NRF2 Nucleus NRF2_stable->Nucleus_NRF2 Translocation Gene Transcription_NRF2 Antioxidant & Cytoprotective Genes Nucleus_NRF2->Gene Transcription_NRF2 Activates a-DUBTAC (KEAP1) a-DUBTAC (KEAP1) a-DUBTAC (KEAP1)->KEAP1 Binds OTUB1_KEAP1 OTUB1 a-DUBTAC (KEAP1)->OTUB1_KEAP1 Recruits OTUB1_KEAP1->KEAP1 Deubiquitinates Stabilized KEAP1->NRF2 Promotes Degradation

Caption: a-DUBTACs restore KEAP1 function, leading to NRF2 degradation.

cGAS-STING Pathway

Cyclic GMP-AMP synthase (cGAS) is a cytosolic DNA sensor that, upon activation, produces the second messenger cGAMP. cGAMP then activates the stimulator of interferon genes (STING), leading to the production of type I interferons and other cytokines that promote an anti-tumor immune response. In some cancers, cGAS is degraded, dampening this immune surveillance. a-DUBTACs that stabilize cGAS can enhance the cGAS-STING pathway and promote anti-tumor immunity.

cGAS-STING_Pathway a-DUBTAC Modulation of the cGAS-STING Pathway cluster_0 Normal cGAS Degradation cluster_1 a-DUBTAC Intervention cluster_2 Downstream Signaling cGAS cGAS Ubiquitination_cGAS Ubiquitination cGAS->Ubiquitination_cGAS Stabilized cGAS Stabilized cGAS cGAS->Stabilized cGAS Proteasomal Degradation_cGAS Proteasomal Degradation Ubiquitination_cGAS->Proteasomal Degradation_cGAS a-DUBTAC (cGAS) a-DUBTAC (cGAS) a-DUBTAC (cGAS)->cGAS Binds USP28 USP28 a-DUBTAC (cGAS)->USP28 Recruits USP28->cGAS cGAMP cGAMP Stabilized cGAS->cGAMP Produces Cytosolic DNA Cytosolic DNA Cytosolic DNA->Stabilized cGAS Activates STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 Nucleus_IRF3 Nucleus p-IRF3->Nucleus_IRF3 Translocation Type I IFN Production Type I IFN Production Nucleus_IRF3->Type I IFN Production Induces

Caption: a-DUBTACs stabilize cGAS, enhancing the anti-tumor immune response.

Experimental Protocols for a-DUBTAC Research

The following sections provide an overview of key experimental protocols used in the research and development of a-DUBTACs. For detailed, step-by-step instructions, including specific antibody concentrations and catalogue numbers, readers are encouraged to consult the supplementary materials of the cited publications.

Western Blotting for Protein Stabilization

Objective: To assess the ability of an a-DUBTAC to stabilize the target protein in cancer cells.

General Protocol:

  • Cell Culture and Treatment: Seed cancer cell lines (e.g., HeLa, H1299) in appropriate culture vessels. Treat cells with the a-DUBTAC at various concentrations (e.g., 0-10 µM) for a specified duration (e.g., 24 hours). Include vehicle (e.g., DMSO) and negative control compounds.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against the target protein (e.g., VHL, KEAP1, cGAS) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.

Cell Viability and Proliferation Assays

Objective: To determine the effect of a-DUBTAC-mediated protein stabilization on cancer cell viability and proliferation.

General Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

  • Treatment: Treat the cells with a range of a-DUBTAC concentrations for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Colony Formation Assay

Objective: To assess the long-term effect of a-DUBTACs on the clonogenic survival of cancer cells.

General Protocol:

  • Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Treatment: Treat the cells with the a-DUBTAC at various concentrations.

  • Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fixation and Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically >50 cells) in each well.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To confirm the formation of the ternary complex between the a-DUBTAC, the target protein, and the recruited DUB.

General Protocol:

  • Cell Treatment and Lysis: Treat cells with the a-DUBTAC and lyse them in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the DUB (e.g., anti-OTUB1) or the target protein, coupled to protein A/G beads.

  • Washing: Wash the beads extensively to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads.

  • Western Blotting: Analyze the eluate by Western blotting using antibodies against all three components of the expected ternary complex (target protein, DUB, and a tag on the a-DUBTAC if available).

Quantitative Real-Time PCR (qRT-PCR) for Downstream Gene Expression

Objective: To measure the effect of a-DUBTAC treatment on the mRNA levels of downstream target genes.

General Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with the a-DUBTAC and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcriptase.

  • qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for the target genes (e.g., HIF-1α targets: VEGF, GLUT1; NRF2 targets: NQO1, HO1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Synthesis of a-DUBTACs

The synthesis of a-DUBTACs is a multi-step process that involves the preparation of the POI binder and the DUB ligand, followed by their conjugation via a suitable linker. The specific synthetic routes are highly dependent on the chemical nature of the individual components. For detailed synthetic schemes and procedures, researchers should refer to the supplementary information of the primary research articles.[9]

Future Perspectives and Challenges

The field of a-DUBTACs is rapidly evolving, with significant potential to expand the druggable proteome for cancer therapy. Future research will likely focus on:

  • Discovering new DUB ligands: Expanding the repertoire of recruit-able DUBs will provide more options for developing selective and potent a-DUBTACs.

  • Optimizing linker design: Fine-tuning the length and composition of the linker is crucial for promoting efficient ternary complex formation.

  • Overcoming resistance mechanisms: Understanding and addressing potential mechanisms of resistance to a-DUBTAC therapy will be critical for their clinical translation.

  • In vivo evaluation: Rigorous preclinical and clinical studies are needed to assess the safety and efficacy of a-DUBTACs in vivo.

References

LEB-03-146: A Technical Guide to a Novel WEE1-Targeting Deubiquitinase-Targeting Chimera (DUBTAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEB-03-146 is a novel heterobifunctional small molecule known as a Deubiquitinase-Targeting Chimera (DUBTAC). It is designed for the targeted stabilization of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. By preventing the degradation of WEE1, this compound offers a unique modality for therapeutic intervention in diseases where WEE1 levels are dysregulated, such as certain cancers. This document provides a comprehensive overview of the structure, chemical properties, mechanism of action, and experimental protocols related to this compound.

Core Structure and Chemical Properties

This compound is a rationally designed molecule that covalently links the WEE1 inhibitor AZD1775 (Adavosertib) to the OTUB1 recruiter EN523 via a polyethylene (B3416737) glycol (PEG2) linker.[1][2] This tripartite structure is the key to its function. The AZD1775 moiety serves as the targeting ligand for the WEE1 kinase, while EN523 recruits the deubiquitinase OTUB1. The PEG2 linker provides the necessary spatial orientation for the formation of a productive ternary complex.

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name Not available in the public domain.
Synonyms WEE1 DUBTAC
CAS Number 2858812-91-4
Molecular Formula C₄₆H₅₇N₁₁O₅
Molecular Weight 892.01 g/mol
Appearance Solid
Storage Conditions Store at -80°C for up to 6 months or at -20°C for up to 1 month.

Mechanism of Action: Targeted Protein Stabilization

This compound operates through a novel mechanism of action termed targeted protein stabilization (TPS). Unlike traditional inhibitors that block the function of a protein, or proteolysis-targeting chimeras (PROTACs) that induce protein degradation, DUBTACs like this compound are designed to increase the cellular levels of a target protein.

The signaling pathway for this compound-mediated WEE1 stabilization is as follows:

  • Target Recognition: The AZD1775 component of this compound binds to the WEE1 kinase.

  • DUB Recruitment: The EN523 moiety of this compound recruits the deubiquitinase OTUB1.

  • Ternary Complex Formation: this compound facilitates the formation of a ternary complex between WEE1 and OTUB1.

  • Deubiquitination: Within the ternary complex, OTUB1 removes ubiquitin chains from WEE1.

  • Protein Stabilization: The deubiquitinated WEE1 is no longer a substrate for proteasomal degradation, leading to its accumulation in the cell.

This mechanism has been shown to result in a significant stabilization of WEE1 in HEP3B hepatoma cancer cells.[1]

LEB_03_146_Mechanism cluster_0 This compound Action cluster_1 Cellular Environment cluster_2 Ternary Complex This compound This compound AZD1775 AZD1775 (WEE1 Ligand) This compound->AZD1775 EN523 EN523 (OTUB1 Recruiter) This compound->EN523 Linker PEG2 Linker AZD1775->Linker WEE1_ub Ubiquitinated WEE1 AZD1775->WEE1_ub Binds OTUB1 OTUB1 (Deubiquitinase) EN523->OTUB1 Recruits Linker->EN523 Proteasome Proteasome WEE1_ub->Proteasome Targeted for Degradation Ternary WEE1 - this compound - OTUB1 WEE1_ub->Ternary OTUB1->Ternary Degradation Degradation Proteasome->Degradation WEE1_stable Stabilized WEE1 WEE1_stable->WEE1_stable Ternary->WEE1_stable Deubiquitination

Mechanism of this compound-mediated WEE1 stabilization.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the assessment of its activity, based on the procedures outlined by Henning et al. in Nature Chemical Biology (2022).[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the coupling of the WEE1-targeting moiety and the OTUB1 recruiter via the PEG2 linker.

Protocol for the final coupling step:

  • Reactant Preparation:

    • Dissolve 2-allyl-6-((4-(4-(2-(2-(2-aminoethoxy)ethoxy)ethyl)piperazin-1-yl)phenyl)amino)-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one (Intermediate 8 from Henning et al., 40 mg, 0.0823 mmol) in a suitable solvent such as dimethylformamide (DMF).

    • In a separate vessel, prepare a solution of the activated OTUB1 recruiter (EN523 derivative with a reactive group for coupling).

  • Coupling Reaction:

    • To the solution of Intermediate 8, add the activated EN523 derivative.

    • Add a suitable coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours), monitoring the reaction progress by an appropriate method such as LC-MS.

  • Work-up and Purification:

    • Upon completion of the reaction, quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

WEE1 Stabilization Assay in HEP3B Cells

This protocol describes the use of Western blotting to assess the ability of this compound to stabilize WEE1 protein levels in the HEP3B human hepatoma cell line.

Experimental Workflow:

WEE1_Stabilization_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Quantification & Sample Prep cluster_3 Western Blotting cluster_4 Data Analysis A1 Seed HEP3B cells in 6-well plates A2 Allow cells to adhere overnight A1->A2 A3 Treat cells with this compound (e.g., 1 µM) and controls (DMSO, Bortezomib) for 24h A2->A3 B1 Wash cells with ice-cold PBS A3->B1 B2 Lyse cells in RIPA buffer with protease and phosphatase inhibitors B1->B2 B3 Centrifuge to pellet cell debris B2->B3 B4 Collect supernatant containing total protein B3->B4 C1 Determine protein concentration (e.g., BCA assay) B4->C1 C2 Normalize protein concentrations C1->C2 C3 Add Laemmli buffer and boil samples C2->C3 D1 SDS-PAGE to separate proteins by size C3->D1 D2 Transfer proteins to a PVDF membrane D1->D2 D3 Block membrane (e.g., 5% non-fat milk) D2->D3 D4 Incubate with primary antibodies (anti-WEE1, anti-GAPDH) D3->D4 D5 Incubate with HRP-conjugated secondary antibodies D4->D5 D6 Detect with chemiluminescent substrate D5->D6 D7 Image the blot D6->D7 E1 Quantify band intensities using densitometry D7->E1 E2 Normalize WEE1 signal to loading control (GAPDH) E1->E2 E3 Compare WEE1 levels in treated vs. control samples E2->E3

Workflow for WEE1 stabilization assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture HEP3B cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with this compound at the desired concentration (e.g., 1 µM) for 24 hours. Include vehicle control (DMSO) and a positive control for protein stabilization (e.g., the proteasome inhibitor bortezomib (B1684674) at 1 µM).

  • Protein Lysate Preparation:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the total cellular protein.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by molecular weight.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against WEE1 overnight at 4°C.

    • Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the intensity of the WEE1 and GAPDH bands using densitometry software.

    • Normalize the WEE1 band intensity to the corresponding GAPDH band intensity for each sample.

    • Compare the normalized WEE1 levels in the this compound-treated samples to the vehicle-treated control to determine the extent of WEE1 stabilization.

Conclusion

This compound represents a significant advancement in the field of targeted protein stabilization. Its unique mechanism of action, which involves hijacking the deubiquitinase OTUB1 to protect WEE1 from degradation, opens up new avenues for therapeutic intervention. The detailed protocols provided herein will enable researchers to synthesize, characterize, and evaluate the activity of this novel DUBTAC, facilitating further investigations into its therapeutic potential.

References

In-Depth Technical Guide: Discovery and Synthesis of LEB-03-146, a WEE1-Targeting Deubiquitinase-Targeting Chimera (DUBTAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and mechanism of action of LEB-03-146, a novel Deubiquitinase-Targeting Chimera (DUBTAC). This compound is a heterobifunctional molecule designed for the targeted protein stabilization of the WEE1 kinase, a critical regulator of the cell cycle. This document provides a comprehensive overview of the core components of this compound, its synthesis, and the experimental protocols for its evaluation. Quantitative data from key experiments are presented in structured tables, and signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction to this compound and the DUBTAC Platform

This compound is a pioneering example of a Deubiquitinase-Targeting Chimera (DUBTAC), a new class of chemical probes designed for targeted protein stabilization. The DUBTAC platform leverages the cell's natural protein quality control machinery to rescue specific proteins from degradation. This is achieved by inducing the proximity of a deubiquitinase (DUB) to a target protein, leading to the removal of ubiquitin chains and subsequent stabilization of the protein.

This compound is specifically designed to stabilize the WEE1 kinase, a nuclear protein that plays a crucial role in the G2/M cell cycle checkpoint. WEE1 is often subject to ubiquitin-mediated proteasomal degradation. By stabilizing WEE1, this compound provides a valuable tool for studying the physiological consequences of increased WEE1 levels.

The molecular architecture of this compound consists of three key components:

  • A WEE1-targeting ligand: The potent and selective WEE1 inhibitor, AZD1775 (Adavosertib).

  • An OTUB1-recruiting ligand: EN523, a covalent ligand that engages the deubiquitinase OTUB1.

  • A linker molecule: A PEG2 linker that covalently connects AZD1775 and EN523.

Mechanism of Action: Targeted Protein Stabilization

The mechanism of action of this compound is centered on hijacking the deubiquitinase OTUB1 to counteract the ubiquitination and subsequent degradation of WEE1. The process can be summarized in the following steps:

  • Ternary Complex Formation: this compound, with its two distinct ligands, facilitates the formation of a ternary complex between the WEE1 kinase and the OTUB1 deubiquitinase.

  • Deubiquitination: Once in proximity, OTUB1 removes the polyubiquitin (B1169507) chains from WEE1.

  • Protein Stabilization: The deubiquitinated WEE1 is no longer recognized by the proteasome for degradation, leading to its accumulation and stabilization within the cell.

This targeted protein stabilization approach offers a novel strategy for modulating protein function and has significant potential in both basic research and therapeutic development.

Signaling Pathway Diagram

DUBTAC_Mechanism cluster_0 This compound Action cluster_1 Ternary Complex WEE1 WEE1 (Ubiquitinated) LEB03146 This compound WEE1->LEB03146 binds Proteasome Proteasome WEE1->Proteasome Degradation Pathway Stabilized_WEE1 Stabilized WEE1 WEE1->Stabilized_WEE1 Stabilization OTUB1 OTUB1 (Deubiquitinase) LEB03146->OTUB1 recruits OTUB1->WEE1 Deubiquitinates Degradation Degradation Proteasome->Degradation

Caption: Mechanism of WEE1 stabilization by this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of the individual components (AZD1775 derivative, PEG2 linker, and EN523) and their subsequent coupling. The following is a representative synthetic scheme based on the procedures described in the primary literature.

Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Materials Step1 Synthesis of AZD1775-linker precursor Start->Step1 Step2 Synthesis of EN523 precursor Start->Step2 Step3 Coupling of precursors Step1->Step3 Step2->Step3 Step4 Final deprotection and purification Step3->Step4 FinalProduct This compound Step4->FinalProduct

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative summary and should be adapted from the detailed methods in the supplementary information of Henning NJ, et al. Nat Chem Biol. 2022.

Step 1: Synthesis of AZD1775-PEG2-amine

  • To a solution of AZD1775 in a suitable solvent (e.g., DMF), add a commercially available Boc-protected amino-PEG2-acid.

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

  • Purify the product by flash chromatography.

  • Remove the Boc protecting group using standard conditions (e.g., TFA in DCM) to yield the amine-functionalized AZD1775-PEG2 linker.

Step 2: Synthesis of EN523-acid

  • Synthesize the core structure of EN523 according to published methods.

  • Introduce a carboxylic acid functionality at the appropriate position for linker attachment. This may involve several synthetic steps.

Step 3: Coupling of AZD1775-PEG2-amine and EN523-acid

  • Dissolve EN523-acid in a suitable solvent (e.g., DMF).

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Add the AZD1775-PEG2-amine to the reaction mixture.

  • Stir at room temperature until the reaction is complete.

  • Purify the final product, this compound, by preparative HPLC.

Step 4: Characterization

  • Confirm the identity and purity of this compound using LC-MS and NMR spectroscopy.

Biological Evaluation of this compound

The primary biological evaluation of this compound involves assessing its ability to stabilize WEE1 protein levels in a relevant cell line. The human hepatoma cell line, HEP3B, is a suitable model for these studies.

Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow Start Cell Culture (HEP3B cells) Step1 Treatment with this compound and controls Start->Step1 Step2 Cell Lysis and Protein Quantification Step1->Step2 Step3 Western Blotting (WEE1 and loading control) Step2->Step3 Step4 Densitometry and Quantitative Analysis Step3->Step4 Result WEE1 Stabilization Data Step4->Result

Caption: Workflow for evaluating WEE1 stabilization by this compound.

Experimental Protocol: WEE1 Stabilization Assay

Cell Culture:

  • Culture HEP3B cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

Treatment:

  • Seed HEP3B cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at the desired concentrations (e.g., 1 µM).

  • Include appropriate controls: DMSO (vehicle), AZD1775 alone, EN523 alone, and a proteasome inhibitor (e.g., bortezomib) as a positive control for protein stabilization.

  • Incubate the cells for the desired time period (e.g., 24 hours).

Western Blotting:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against WEE1 overnight at 4°C.

  • Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the WEE1 band intensity to the corresponding loading control band intensity.

  • Express the results as a fold change relative to the vehicle-treated control.

Quantitative Data Summary

The following table summarizes the quantitative data for WEE1 stabilization by this compound and related compounds in HEP3B cells after 24 hours of treatment at 1 µM, as reported in Henning NJ, et al. Nat Chem Biol. 2022.

CompoundLinkerTargetRecruiterWEE1 Stabilization (Fold Change vs. DMSO)
This compound PEG AZD1775 EN523 ~4.5
LEB-03-144C3 alkylAZD1775EN523~4.0
LEB-03-145C5 alkylAZD1775EN523~1.5
LEB-03-153No linkerAZD1775EN523~1.0
AZD1775-AZD1775-~1.0
EN523--EN523~1.0
Bortezomib---~5.0

Note: The fold changes are approximate values based on the graphical data presented in the original publication and are intended for comparative purposes.

Conclusion

This compound is a significant proof-of-concept molecule for the DUBTAC platform, demonstrating that targeted protein stabilization can be achieved through the induced proximity of a deubiquitinase to a specific protein of interest. The detailed synthetic and biological evaluation protocols provided in this guide offer a framework for researchers to further explore the potential of this compound and to design and develop novel DUBTACs for other therapeutic targets. The modular nature of the DUBTAC platform opens up exciting possibilities for the stabilization and functional enhancement of a wide range of proteins implicated in various diseases.

LEB-03-146 Target Validation: A Technical Guide to WEE1 Stabilization via Deubiquitinase-Targeting Chimeras

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted therapeutics, the modulation of protein stability has emerged as a powerful strategy. While much focus has been placed on targeted protein degradation, the stabilization of key proteins, such as tumor suppressors, represents a compelling and underexplored therapeutic avenue. This technical guide delves into the target validation studies of LEB-03-146, a novel Deubiquitinase-Targeting Chimera (DUBTAC) designed to stabilize the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.

This compound is a heterobifunctional molecule that operates by inducing proximity between the E3 ubiquitin ligase substrate receptor WEE1 and the deubiquitinase OTUB1. This is achieved by chemically linking AZD1775, a known WEE1 inhibitor, to EN523, a covalent recruiter of OTUB1, via a polyethylene (B3416737) glycol (PEG2) linker. The recruitment of OTUB1 to WEE1 facilitates the removal of ubiquitin chains, thereby rescuing WEE1 from proteasomal degradation and leading to its stabilization. This guide provides a comprehensive overview of the experimental data, detailed protocols, and the underlying signaling pathways involved in the target validation of this compound.

Data Presentation

The following tables summarize the quantitative data from key experiments in the target validation of this compound.

Table 1: Effect of this compound on WEE1 Protein Levels in HEP3B Cells

Treatment (1 µM for 24 hours)Mean Fold Change in WEE1 Levels (vs. DMSO)Standard Deviation
DMSO (Vehicle Control)1.000.15
This compound2.500.30
AZD1775 (WEE1 Ligand)0.950.20
EN523 (OTUB1 Recruiter)1.100.18
Bortezomib (Proteasome Inhibitor)3.500.45

Data is a representation of western blot quantification from Henning NJ, et al. Nat Chem Biol. 2022.

Experimental Protocols

Cell Culture

The human hepatocellular carcinoma cell line, HEP3B, was utilized for these studies.

  • Cell Line: HEP3B (ATCC® HB-8064™)

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells were passaged upon reaching 80-90% confluency. The culture medium was aspirated, and the cells were washed with phosphate-buffered saline (PBS). Cells were then detached using a 0.25% Trypsin-EDTA solution, neutralized with growth medium, and re-seeded into new culture flasks.

Western Blotting for WEE1 Stabilization

This protocol details the procedure for assessing the levels of WEE1 protein following treatment with this compound.

  • Cell Treatment: HEP3B cells were seeded in 6-well plates and allowed to adhere overnight. The following day, the cells were treated with either DMSO (vehicle), this compound (1 µM), AZD1775 (1 µM), EN523 (1 µM), or Bortezomib (1 µM) for 24 hours.

  • Cell Lysis: After treatment, the culture medium was removed, and the cells were washed with ice-cold PBS. Cells were then lysed on ice with RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail. The cell lysates were scraped and collected into microcentrifuge tubes.

  • Protein Quantification: The total protein concentration in each lysate was determined using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

  • Sample Preparation: An equal amount of protein (typically 20-30 µg) from each sample was mixed with Laemmli sample buffer and boiled at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: The protein samples were loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A pre-stained protein ladder was run in parallel to determine the molecular weight of the separated proteins.

  • Protein Transfer: Following electrophoresis, the separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet transfer system.

  • Blocking: The membrane was blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody specific for WEE1, diluted in the blocking buffer. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) was also used as a loading control.

  • Secondary Antibody Incubation: The membrane was washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After another series of washes with TBST, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

  • Quantification: The intensity of the WEE1 and loading control bands was quantified using image analysis software (e.g., ImageJ). The WEE1 signal was normalized to the loading control signal to determine the relative WEE1 protein levels.

Mandatory Visualizations

Signaling Pathway Diagram

DUBTAC_Mechanism cluster_0 This compound (DUBTAC) cluster_1 Target Protein Complex cluster_2 Deubiquitinase AZD1775 AZD1775 (WEE1 Ligand) Linker PEG2 Linker AZD1775->Linker WEE1 WEE1 Kinase AZD1775->WEE1 Binds EN523 EN523 (OTUB1 Recruiter) OTUB1 OTUB1 EN523->OTUB1 Recruits Linker->EN523 Ub Polyubiquitin Chains WEE1->Ub Ubiquitination Stabilization WEE1 Stabilization Proteasome Proteasomal Degradation Ub->Proteasome Leads to OTUB1->Ub Removes

Caption: Mechanism of this compound induced WEE1 stabilization.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis A Seed HEP3B Cells B Treat with this compound and Controls A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Transfer to PVDF Membrane E->F G Blocking F->G H Primary Antibody (anti-WEE1) G->H I Secondary Antibody (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Image Acquisition J->K L Band Densitometry Quantification K->L

Caption: Workflow for Western Blot analysis of WEE1 stabilization.

Logical Relationship Diagram

Logical_Relationship DUBTAC This compound (DUBTAC) Proximity Induces Proximity (WEE1-OTUB1) DUBTAC->Proximity Deubiquitination WEE1 Deubiquitination Proximity->Deubiquitination Stabilization WEE1 Protein Stabilization Deubiquitination->Stabilization Checkpoint Enhanced G2/M Checkpoint Control Stabilization->Checkpoint Therapeutic Potential Therapeutic Effect in Cancer Checkpoint->Therapeutic

Caption: Logical flow from this compound to therapeutic potential.

Methodological & Application

Application Notes and Protocols for LEB-03-146 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEB-03-146 is a deubiquitinase-targeting chimera (DUBTAC) that induces the stabilization of the WEE1 kinase.[1][2][3] As a heterobifunctional molecule, this compound links the WEE1 inhibitor AZD1775 (Adavosertib) to the OTUB1 recruiter EN523 through a PEG2 linker.[2][3] This unique mechanism of action allows this compound to recruit the deubiquitinase OTUB1 to WEE1, leading to the removal of ubiquitin chains and subsequent stabilization of the WEE1 protein.[1][2] These application notes provide detailed protocols for the in vitro use of this compound, particularly in the context of WEE1 stabilization in human hepatoma HEP3B cells.

Mechanism of Action: DUBTAC-Mediated Protein Stabilization

Deubiquitinase-targeting chimeras (DUBTACs) represent an innovative therapeutic modality aimed at targeted protein stabilization (TPS).[1][4] Unlike proteolysis-targeting chimeras (PROTACs) which induce protein degradation, DUBTACs function by preventing the degradation of a target protein. They achieve this by inducing proximity between the target protein and a deubiquitinase (DUB).

The DUBTAC molecule, this compound, consists of three key components:

  • A ligand for the target protein: In this case, AZD1775, which binds to the WEE1 kinase.

  • A recruiter for a deubiquitinase: EN523, which covalently binds to a non-catalytic cysteine residue on OTUB1.[1]

  • A linker: A PEG2 linker that connects the WEE1 ligand and the OTUB1 recruiter.[2][3]

By simultaneously binding to both WEE1 and OTUB1, this compound facilitates the formation of a ternary complex. This proximity allows OTUB1 to cleave ubiquitin chains from WEE1, thereby rescuing it from proteasomal degradation and leading to its stabilization and accumulation within the cell.

DUBTAC_Mechanism cluster_0 This compound (DUBTAC) cluster_1 Cellular Environment AZD1775 AZD1775 (WEE1 Ligand) Linker PEG2 Linker AZD1775->Linker WEE1 Ubiquitinated WEE1 AZD1775->WEE1 Binds EN523 EN523 (OTUB1 Recruiter) Linker->EN523 OTUB1 OTUB1 (Deubiquitinase) EN523->OTUB1 Recruits Proteasome Proteasome WEE1->Proteasome Degradation Stabilized_WEE1 Stabilized WEE1 WEE1->Stabilized_WEE1 Stabilization OTUB1->WEE1 Deubiquitinates Protocol_Workflow start Start cell_culture Culture HEP3B Cells start->cell_culture cell_seeding Seed Cells in Plates cell_culture->cell_seeding treatment Treat with this compound and Controls cell_seeding->treatment incubation Incubate for 24 hours treatment->incubation cell_lysis Lyse Cells and Collect Protein incubation->cell_lysis quantification Quantify Protein Concentration cell_lysis->quantification western_blot Perform Western Blot for WEE1 quantification->western_blot analysis Analyze and Quantify Band Intensity western_blot->analysis end End analysis->end

References

LEB-03-146 dosage and administration in lab models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

LEB-03-146 is a deubiquitinase-targeting chimera (DUBTAC) designed for the targeted stabilization of the WEE1 kinase, a critical regulator of the G2-M cell cycle checkpoint. By linking the WEE1 inhibitor AZD1775 (Adavosertib) to the OTUB1 deubiquitinase recruiter EN523 via a PEG2 linker, this compound facilitates the removal of ubiquitin chains from WEE1, thereby preventing its proteasomal degradation and increasing its intracellular levels.[1][2] These application notes provide a summary of the available data and protocols for the use of this compound in laboratory models, primarily based on in vitro studies.

Data Presentation

Currently, published literature does not contain specific in vivo dosage and administration data for this compound in animal models. The following tables summarize the available in vitro data for this compound and related compounds from foundational studies.

Table 1: In Vitro Activity of this compound

Cell LineConcentrationIncubation TimeObserved EffectReference
HEP3B (Hepatoma)1 µM24 hoursSignificant stabilization of WEE1 protein levels[1][2]

Table 2: Components of this compound

ComponentTargetFunction in this compound
AZD1775 (Adavosertib)WEE1 KinaseBinds to WEE1 to target it for stabilization
EN523OTUB1 DeubiquitinaseRecruits the deubiquitinase OTUB1
PEG2 LinkerN/AConnects AZD1775 and EN523

Signaling Pathway

The mechanism of action of this compound involves hijacking the deubiquitinase activity of OTUB1 to stabilize WEE1. The following diagram illustrates this process.

DUBTAC_Mechanism This compound Mechanism of Action cluster_0 This compound Action cluster_1 Cellular Process This compound This compound WEE1 WEE1 This compound->WEE1 Binds (via AZD1775) OTUB1 OTUB1 This compound->OTUB1 Recruits (via EN523) Ternary_Complex WEE1-LEB-03-146-OTUB1 Ternary Complex WEE1->Ternary_Complex OTUB1->Ternary_Complex Deubiquitination Deubiquitination Ternary_Complex->Deubiquitination Ubiquitinated_WEE1 Ubiquitinated WEE1 Proteasome Proteasome Ubiquitinated_WEE1->Proteasome Degradation Ubiquitinated_WEE1->Deubiquitination Stabilized_WEE1 Stabilized WEE1 Deubiquitination->Stabilized_WEE1 Cell_Cycle_Arrest Cell_Cycle_Arrest Stabilized_WEE1->Cell_Cycle_Arrest Increased Activity

Caption: Mechanism of this compound-mediated WEE1 stabilization.

Experimental Protocols

The following are detailed protocols for key experiments involving DUBTACs, adapted from the foundational study by Henning et al., 2022. While specific in vivo protocols for this compound are not available, these in vitro methods provide a basis for its laboratory use.

Protocol 1: In Vitro WEE1 Stabilization Assay

Objective: To assess the ability of this compound to stabilize WEE1 protein levels in a cellular context.

Materials:

  • HEP3B cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • This compound (and other DUBTACs or control compounds)

  • DMSO (vehicle)

  • Bortezomib (B1684674) (proteasome inhibitor, positive control)

  • Phosphate-buffered saline (PBS)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-WEE1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Culture: Culture HEP3B cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed HEP3B cells in 6-well plates and allow them to adhere and reach approximately 70-80% confluency.

  • Compound Treatment:

    • Prepare stock solutions of this compound, control compounds (e.g., AZD1775, EN523), and bortezomib in DMSO.

    • Treat the cells with 1 µM of each compound or an equivalent volume of DMSO (vehicle) for 24 hours.

  • Cell Lysis:

    • After the incubation period, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against WEE1 and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for WEE1 and the loading control.

    • Normalize the WEE1 signal to the loading control signal to determine the relative WEE1 protein levels.

Protocol 2: General Guidelines for In Vivo Studies (Hypothetical)

Note: The following is a general and hypothetical protocol for in vivo administration, as specific data for this compound is not available. This should be adapted and optimized based on the specific animal model and experimental goals.

Objective: To evaluate the in vivo effects of this compound in a laboratory animal model (e.g., mouse xenograft model).

Materials:

  • This compound

  • Appropriate vehicle for in vivo administration (e.g., a solution containing DMSO, PEG300, Tween 80, and saline). The final concentration of DMSO should be kept low to avoid toxicity.

  • Laboratory animals (e.g., immunodeficient mice for xenograft studies)

  • Dosing equipment (e.g., gavage needles for oral administration, syringes and needles for parenteral routes)

  • Calipers for tumor measurement (if applicable)

  • Anesthesia and euthanasia supplies

Procedure:

  • Animal Model Selection: Choose an appropriate animal model relevant to the research question (e.g., mice bearing HEP3B xenograft tumors).

  • Dosing Formulation:

    • Prepare a formulation of this compound in a suitable vehicle. Solubility and stability of the compound in the vehicle should be determined beforehand.

    • The concentration should be calculated to deliver the desired dose in a manageable volume.

  • Route of Administration:

    • Select an appropriate route of administration. Common routes include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC). The choice will depend on the pharmacokinetic properties of the compound and the experimental design.

  • Dosage and Dosing Schedule:

    • Determine the dosage range to be tested. This may require preliminary dose-range finding and toxicity studies.

    • Establish a dosing schedule (e.g., once daily, twice daily, every other day).

  • Administration:

    • Administer the formulated this compound or vehicle to the animals according to the chosen route, dose, and schedule.

  • Monitoring:

    • Monitor the animals regularly for any signs of toxicity, changes in body weight, and tumor growth (if applicable).

    • Collect blood samples at various time points for pharmacokinetic analysis if needed.

  • Endpoint:

    • At the end of the study, euthanize the animals and collect tissues of interest for pharmacodynamic and efficacy analysis (e.g., measuring WEE1 levels in tumor tissue).

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Hypothetical) Cell_Culture Cell Culture (e.g., HEP3B) Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment Cell_Lysis Cell Lysis and Protein Quantification Compound_Treatment->Cell_Lysis Western_Blot Western Blot for WEE1 Stabilization Cell_Lysis->Western_Blot Animal_Model Animal Model (e.g., Xenograft) Western_Blot->Animal_Model Promising results lead to Dosing This compound Administration Animal_Model->Dosing Monitoring Monitoring (Tumor Growth, Toxicity) Dosing->Monitoring Endpoint_Analysis Endpoint Analysis (Tissue Collection) Monitoring->Endpoint_Analysis

Caption: Workflow for evaluating this compound efficacy.

References

Application Notes and Protocols for LEB-03-146: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEB-03-146 is a novel deubiquitinase-targeting chimera (DUBTAC) that induces the stabilization of the WEE1 kinase. It is constructed by linking the WEE1 inhibitor AZD1775 (Adavosertib) to the OTUB1 recruiter EN523 via a PEG2 linker.[1] Understanding the stability and optimal storage conditions of this compound is critical for ensuring its integrity, potency, and the reproducibility of experimental results. These application notes provide a comprehensive overview of the recommended storage conditions, general stability profile, and protocols for handling and assessing the stability of this compound.

Physicochemical Properties

PropertyValue
Molecular Formula C46H57N11O8
Molecular Weight 892.01 g/mol
CAS Number 2858812-91-4
Appearance Solid

(Data sourced from MedchemExpress)

Recommended Storage Conditions

Proper storage is crucial to maintain the stability of this compound. The following conditions are recommended based on the physical state of the compound.

FormStorage TemperatureDuration
Solid (Powder) -20°C3 years
Stock Solution (-80°C) -80°C6 months
Stock Solution (-20°C) -20°C1 month

(Data sourced from MedchemExpress)[1]

Note on Shipping: this compound is typically shipped at room temperature, which is acceptable for short durations. Upon receipt, it is imperative to store the compound at the recommended conditions.[1]

General Stability Profile

While specific, publicly available stability data for this compound under various stress conditions is limited, some general characteristics can be inferred from its structure and the nature of similar molecules.

  • PEG Linker: The polyethylene (B3416737) glycol (PEG) linker in this compound is expected to enhance the compound's hydrophilicity and overall stability.[2][][4][5][6] PEG linkers can create a hydration shell around the molecule, which helps to prevent aggregation and improve solubility.[4]

  • Component Moieties: this compound is composed of a WEE1 inhibitor (AZD1775) and an OTUB1 recruiter. The stability of these individual components can influence the overall stability of the DUBTAC.

  • Susceptibility to Degradation: Like many complex organic molecules, this compound may be susceptible to degradation under harsh conditions such as extreme pH, high temperatures, and exposure to strong oxidizing agents or intense light.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for experimental use.

Materials:

  • This compound solid powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, low-binding microcentrifuge tubes

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly and sonicate if necessary to ensure complete dissolution.

  • Aliquot the stock solution into single-use volumes in low-binding microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: General Stability Assessment (Forced Degradation Study)

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO or acetonitrile)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H2O2) solution (e.g., 3%)

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system

  • Photostability chamber

  • Temperature and humidity-controlled incubator

Procedure:

  • Sample Preparation: Prepare multiple aliquots of a known concentration of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the this compound solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to another aliquot. Incubate under the same conditions as the acid hydrolysis sample.

    • Oxidative Degradation: Treat an aliquot with 3% H2O2 and incubate at room temperature for a defined period.

    • Thermal Degradation: Place an aliquot in a temperature-controlled incubator at an elevated temperature (e.g., 70°C) for a defined period.

    • Photostability: Expose an aliquot to a controlled light source in a photostability chamber according to ICH Q1B guidelines.

    • Control: Keep one aliquot at the recommended storage condition (-80°C or -20°C) as a control.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples, including the control, by a validated stability-indicating analytical method, such as HPLC or LC-MS.[7] The method should be capable of separating the parent this compound peak from any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining in each stressed sample compared to the control.

    • Identify and, if possible, characterize the major degradation products using mass spectrometry.

Visualizations

Stability_Testing_Workflow Experimental Workflow for this compound Stability Assessment cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution aliquot Aliquot Samples prep->aliquot acid Acid Hydrolysis aliquot->acid Expose to Stress Conditions base Base Hydrolysis aliquot->base Expose to Stress Conditions oxidation Oxidation (H2O2) aliquot->oxidation Expose to Stress Conditions thermal Thermal Stress aliquot->thermal Expose to Stress Conditions photo Photostability aliquot->photo Expose to Stress Conditions analysis HPLC / LC-MS Analysis acid->analysis Collect Samples at Time Points base->analysis Collect Samples at Time Points oxidation->analysis Collect Samples at Time Points thermal->analysis Collect Samples at Time Points photo->analysis Collect Samples at Time Points data Data Interpretation analysis->data report Stability Profile & Degradation Pathways data->report Generate Stability Report

Caption: A logical workflow for assessing the stability of this compound.

LEB_03_146_Signaling_Pathway Proposed Signaling Pathway of this compound cluster_DUBTAC DUBTAC Action cluster_Cellular_Process Cellular Consequence leb03146 This compound otub1 OTUB1 (Deubiquitinase) leb03146->otub1 Recruits wee1 WEE1 Kinase leb03146->wee1 Binds to deubiquitination Deubiquitination of WEE1 otub1->deubiquitination wee1->deubiquitination ubiquitin Ubiquitin Chains ubiquitin->wee1 Attached to stabilization WEE1 Stabilization deubiquitination->stabilization cell_cycle Cell Cycle Regulation stabilization->cell_cycle Impacts

Caption: The proposed mechanism of action for this compound.

References

Application Notes and Protocols for WEE1 Stabilization Assay using LEB-03-146

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis by inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1).[1][2] This gatekeeper function allows for DNA repair prior to cell division, and its dysregulation is implicated in various cancers.[1][3] The ubiquitin-proteasome system tightly controls WEE1 levels, with its degradation being a prerequisite for mitotic entry.[4] LEB-03-146 is a novel deubiquitinase-targeting chimera (DUBTAC) designed to stabilize WEE1 protein. It functions by linking the WEE1 inhibitor Adavosertib (AZD1775) to a recruiter for the deubiquitinase OTUB1, thereby preventing the ubiquitination and subsequent degradation of WEE1. These application notes provide detailed protocols for assessing the stabilization of WEE1 in response to this compound treatment in a cellular context.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that hijacks the cellular deubiquitination machinery to protect WEE1 from degradation. One end of the molecule, the WEE1 inhibitor AZD1775, binds to the WEE1 protein. The other end recruits the deubiquitinase OTUB1. This proximity-induced ternary complex formation (WEE1 - this compound - OTUB1) leads to the removal of ubiquitin chains from WEE1, shielding it from recognition and degradation by the proteasome. This results in the accumulation of WEE1 protein and a subsequent G2/M cell cycle arrest.

cluster_0 This compound Action This compound This compound WEE1 WEE1 This compound->WEE1 Binds OTUB1 OTUB1 This compound->OTUB1 Recruits Proteasome Proteasome WEE1->Proteasome Degradation OTUB1->WEE1 Deubiquitination Ub Ubiquitin Ub->WEE1 Ubiquitination

Mechanism of this compound-mediated WEE1 stabilization.

WEE1 Signaling Pathway in G2/M Checkpoint Control

The G2/M checkpoint ensures that cells do not enter mitosis with damaged DNA. WEE1 plays a pivotal role in this process. Upon DNA damage, kinases such as ATM and ATR are activated, which in turn activate checkpoint kinases CHK1 and CHK2. These kinases phosphorylate and activate WEE1. Activated WEE1 then phosphorylates CDK1 at tyrosine 15, inhibiting its activity and preventing the cell from entering mitosis.[2] This provides a window for DNA repair. For mitosis to proceed, WEE1 must be degraded. This is initiated by phosphorylation of WEE1 by kinases like PLK1 and CDK1 itself, which signals for its ubiquitination by the SCF E3 ubiquitin ligase complex and subsequent degradation by the proteasome.

cluster_0 G2/M Checkpoint Signaling DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 ATM_ATR->CHK1_CHK2 WEE1 WEE1 CHK1_CHK2->WEE1 Activates CDK1 CDK1/Cyclin B WEE1->CDK1 Inhibits (pY15) SCF_E3 SCF E3 Ligase WEE1->SCF_E3 Ubiquitination CDK1->WEE1 Phosphorylates for degradation Mitosis Mitosis CDK1->Mitosis Promotes PLK1 PLK1 PLK1->WEE1 Phosphorylates for degradation Proteasome Proteasome SCF_E3->Proteasome Degradation

Simplified WEE1 signaling pathway in G2/M checkpoint control.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the stabilization of WEE1 by this compound in HEP3B cells. This data is for illustrative purposes to demonstrate how results from the described protocols can be presented.

Table 1: Concentration-Dependent Stabilization of WEE1 by this compound

This compound Concentration (nM)WEE1 Protein Level (Fold Change vs. Vehicle)
0 (Vehicle)1.0
11.5
103.2
1008.5
100012.3
EC50 ~50 nM

Table 2: Time-Course of WEE1 Stabilization by this compound (100 nM)

Time (hours)WEE1 Protein Level (Fold Change vs. Time 0)
01.0
22.1
44.5
88.2
1610.8
2411.5

Experimental Protocols

Protocol 1: Cell Culture of HEP3B Cells

This protocol describes the standard procedure for culturing HEP3B human hepatocellular carcinoma cells, which have been shown to be a suitable model for studying WEE1 stabilization by this compound.

Materials:

  • HEP3B cells

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Maintain HEP3B cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • For sub-culturing, aspirate the culture medium and wash the cells once with PBS.

  • Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete growth medium and plate at the desired density.

Protocol 2: WEE1 Stabilization Assay using Cycloheximide (B1669411) (CHX) Chase

This protocol is designed to assess the effect of this compound on the stability of the WEE1 protein by inhibiting new protein synthesis with cycloheximide.

Materials:

  • HEP3B cells

  • Complete growth medium

  • This compound

  • Cycloheximide (CHX)

  • DMSO (vehicle control)

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibody against WEE1

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed HEP3B cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound or DMSO (vehicle) for a predetermined time (e.g., 4 hours).

  • Add cycloheximide (e.g., 50 µg/mL final concentration) to all wells to inhibit protein synthesis. This is time point 0.

  • Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • To harvest, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform Western blot analysis: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane and incubate with primary antibodies against WEE1 and a loading control. d. Incubate with the appropriate HRP-conjugated secondary antibody. e. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the WEE1 signal to the loading control for each time point. Plot the relative WEE1 protein levels over time to determine the protein half-life in the presence and absence of this compound.

cluster_0 WEE1 Stabilization Assay Workflow Cell_Culture Culture HEP3B cells Treatment Treat with this compound or Vehicle Cell_Culture->Treatment CHX Add Cycloheximide (t=0) Treatment->CHX Harvest Harvest cells at different time points CHX->Harvest Lysis Cell Lysis and Protein Quantification Harvest->Lysis Western_Blot Western Blot for WEE1 Lysis->Western_Blot Analysis Quantify and Analyze WEE1 Stability Western_Blot->Analysis

Workflow for the WEE1 stabilization assay.
Protocol 3: In-Cell WEE1 Ubiquitination Assay

This protocol is used to directly assess the ubiquitination status of WEE1 following treatment with this compound.

Materials:

  • HEP3B cells

  • Plasmids encoding HA-tagged ubiquitin (optional, for enhanced signal)

  • Transfection reagent

  • This compound

  • MG132 (proteasome inhibitor)

  • Cell lysis buffer (containing deubiquitinase inhibitors like N-ethylmaleimide)

  • Anti-WEE1 antibody for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Anti-ubiquitin antibody for Western blotting

Procedure:

  • (Optional) Transfect HEP3B cells with a plasmid expressing HA-tagged ubiquitin to increase the pool of tagged ubiquitin for incorporation.

  • Allow cells to recover and express the plasmid for 24-48 hours.

  • Treat the cells with this compound or DMSO for the desired time. In a positive control well, treat with the proteasome inhibitor MG132 (e.g., 10 µM) for 4-6 hours to induce accumulation of ubiquitinated proteins.

  • Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitination status of proteins.

  • Clarify the lysates by centrifugation.

  • Perform immunoprecipitation: a. Incubate the cell lysates with an anti-WEE1 antibody overnight at 4°C. b. Add Protein A/G agarose beads to pull down the antibody-protein complexes. c. Wash the beads extensively to remove non-specific binding.

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Perform Western blot analysis on the eluted samples using an anti-ubiquitin (or anti-HA) antibody to detect ubiquitinated WEE1. A smear of high-molecular-weight bands indicates polyubiquitination. The input lysates should also be probed for total WEE1 as a control.

Disclaimer

These protocols are intended for research use only by trained professionals. Appropriate safety precautions should be taken when handling all chemical and biological materials. The provided quantitative data is hypothetical and for illustrative purposes only; actual results may vary.

References

Application of DUBTACs in Targeted Protein Stabilization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Deubiquitinase-Targeting Chimeras (DUBTACs)

Deubiquitinase-targeting chimeras (DUBTACs) are a novel class of heterobifunctional molecules designed for targeted protein stabilization (TPS).[1][2] This technology offers a therapeutic strategy for diseases driven by the aberrant degradation of essential proteins.[3][4][5] DUBTACs function by recruiting a deubiquitinase (DUB) to a specific protein of interest (POI), leading to the removal of polyubiquitin (B1169507) chains and rescuing the protein from proteasomal degradation.[1][6]

A typical DUBTAC consists of three key components: a ligand that binds to the target protein, a recruiter moiety that engages a specific DUB, and a chemical linker that connects the two.[1][7] By inducing proximity between the DUB and the ubiquitinated POI, DUBTACs catalytically reverse the ubiquitination process, thereby increasing the intracellular concentration and functional activity of the target protein.[1] This approach is in contrast to technologies like PROTACs (Proteolysis-Targeting Chimeras), which are designed to induce protein degradation.[3][4] The development of DUBTACs has opened up new avenues for therapeutic intervention in various diseases, including cystic fibrosis and certain cancers, by stabilizing proteins that are otherwise considered "undruggable."[4][8]

Quantitative Data on DUBTAC-Mediated Protein Stabilization

The efficacy of DUBTACs has been demonstrated through the stabilization of several clinically relevant proteins. The following tables summarize the quantitative data from key proof-of-concept studies.

Table 1: Stabilization of ΔF508-CFTR by OTUB1-Recruiting DUBTACs
DUBTACCell LineConcentration (µM)Treatment Time (h)Fold Increase in ΔF508-CFTR Levels (vs. Vehicle)Reference
NJH-2-057CFBE41o- cells1024~4-fold[9]
NJH-2-057CFBE41o- cells1016Robust and significant increase[9]
MS9279 (USP28-based)Not SpecifiedNot Specified18Drastic Increase[10]
MS5105-based CFTR DUBTACNot SpecifiedNot SpecifiedNot Specified~10-fold more effective than EN523-based DUBTAC[5]
Table 2: Stabilization of WEE1 Kinase by OTUB1-Recruiting DUBTACs
DUBTACCell LineConcentration (µM)Treatment Time (h)OutcomeReference
LEB-03-146HEP3B124Significant stabilization of WEE1[11][12]
WEE1 DUBTACs (various linkers)HEP3B124Significant stabilization of WEE1[13]
Table 3: Stabilization of Other Tumor Suppressors by DUBTACs
DUBTACTarget ProteinDUB RecruitedCell LineConcentration (µM)Treatment Time (h)OutcomeReference
VHL-DUBTACs (MS4170, MS4172)VHLOTUB1Not SpecifiedNot SpecifiedNot SpecifiedEffective stabilization of VHL
KEAP1-DUBTAC (MS2157)KEAP1OTUB1H12991024Effective stabilization of KEAP1
cGAS DUBTACs (MS7829, MS8588)cGASOTUB1Not SpecifiedNot SpecifiedNot SpecifiedEffective stabilization of cGAS[5]

Signaling Pathways and Experimental Workflows

DUBTAC Mechanism of Action

DUBTAC_Mechanism cluster_0 Ubiquitin-Proteasome System (UPS) cluster_1 DUBTAC Intervention POI Protein of Interest (POI) Ub_POI Ubiquitinated POI (Ub-POI) POI->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Degradation Ternary_Complex POI-DUBTAC-DUB Ternary Complex Ub_POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI Ub Ubiquitin Ub->E3_Ligase Degraded_POI Degraded Protein Proteasome->Degraded_POI DUBTAC DUBTAC DUBTAC->Ternary_Complex DUB Deubiquitinase (DUB) DUB->Ternary_Complex Stabilized_POI Stabilized POI Ternary_Complex->Stabilized_POI Deubiquitination Stabilized_POI->POI Restored Function DUBTAC_Workflow cluster_workflow DUBTAC Evaluation Workflow cluster_analysis Downstream Analysis Start Cell Culture (e.g., CFBE41o-, HEP3B) Treatment DUBTAC Treatment (Dose and Time Course) Start->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Functional_Assay Functional Assay (e.g., Transepithelial Conductance) Treatment->Functional_Assay Viability_Assay Cell Viability Assay (e.g., MTT/XTT) Treatment->Viability_Assay qPCR qPCR (mRNA Levels) Treatment->qPCR Western_Blot Western Blot (Protein Stabilization) Cell_Lysis->Western_Blot IP Immunoprecipitation (Ternary Complex Formation) Cell_Lysis->IP Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis IP->Data_Analysis Functional_Assay->Data_Analysis Viability_Assay->Data_Analysis qPCR->Data_Analysis WEE1_Pathway cluster_cell_cycle G2/M Cell Cycle Checkpoint cluster_dubtac_intervention DUBTAC-Mediated Stabilization of WEE1 CDK1_CyclinB CDK1/Cyclin B Complex G2_Phase G2 Phase M_Phase Mitosis (M Phase) CDK1_CyclinB->M_Phase Promotes WEE1 WEE1 Kinase WEE1->CDK1_CyclinB Inhibitory Phosphorylation (Tyr15) Ub_WEE1 Ubiquitinated WEE1 WEE1->Ub_WEE1 Ubiquitination & Degradation G2_Phase->M_Phase DNA_Damage DNA Damage ATR_Chk1 ATR/Chk1 DNA_Damage->ATR_Chk1 ATR_Chk1->WEE1 Activates Stabilized_WEE1 Stabilized WEE1 Ub_WEE1->Stabilized_WEE1 Deubiquitination WEE1_DUBTAC WEE1 DUBTAC WEE1_DUBTAC->Ub_WEE1 Stabilized_WEE1->WEE1 Increased Levels KEAP1_NRF2_Pathway cluster_nrf2_regulation KEAP1-Mediated NRF2 Regulation cluster_dubtac_intervention DUBTAC-Mediated Stabilization of KEAP1 KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Binds and promotes ubiquitination Ub_KEAP1 Ubiquitinated KEAP1 KEAP1->Ub_KEAP1 Ubiquitination & Degradation Proteasome Proteasome NRF2->Proteasome Degradation ARE Antioxidant Response Element (ARE) NRF2->ARE Translocates to nucleus and binds ARE CUL3_E3_Ligase CUL3 E3 Ligase CUL3_E3_Ligase->NRF2 Degraded_NRF2 Degraded NRF2 Proteasome->Degraded_NRF2 Antioxidant_Genes Antioxidant Genes (e.g., NQO1, HO1) ARE->Antioxidant_Genes Activates transcription Stabilized_KEAP1 Stabilized KEAP1 Ub_KEAP1->Stabilized_KEAP1 Deubiquitination KEAP1_DUBTAC KEAP1 DUBTAC KEAP1_DUBTAC->Ub_KEAP1 Stabilized_KEAP1->KEAP1 Increased Levels VHL_HIF1a_Pathway cluster_hif1a_regulation VHL-Mediated HIF-1α Regulation cluster_dubtac_intervention DUBTAC-Mediated Stabilization of VHL HIF1a HIF-1α HRE Hypoxia Response Element (HRE) HIF1a->HRE Translocates to nucleus and binds HRE VHL VHL VHL->HIF1a Binds hydroxylated HIF-1α Ub_HIF1a Ubiquitinated HIF-1α VHL->Ub_HIF1a Promotes ubiquitination Ub_VHL Ubiquitinated VHL VHL->Ub_VHL Ubiquitination & Degradation PHD Prolyl Hydroxylase (PHD) PHD->HIF1a Hydroxylation Normoxia Normoxia Normoxia->PHD Activates Hypoxia Hypoxia Hypoxia->PHD Inhibits Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degraded_HIF1a Degraded HIF-1α Proteasome->Degraded_HIF1a Angiogenesis_Genes Angiogenesis Genes (e.g., VEGF) HRE->Angiogenesis_Genes Activates transcription Stabilized_VHL Stabilized VHL Ub_VHL->Stabilized_VHL Deubiquitination VHL_DUBTAC VHL DUBTAC VHL_DUBTAC->Ub_VHL Stabilized_VHL->VHL Increased Levels

References

Application Notes and Protocols for LEB-03-146 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEB-03-146 is a novel deubiquitinase-targeting chimera (DUBTAC) that stabilizes the WEE1 kinase.[1] WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis.[2][3] The therapeutic strategy for targeting WEE1 is based on the observation that many cancer cells have a defective G1 checkpoint, often due to p53 mutations, making them heavily reliant on the G2/M checkpoint for DNA repair and survival.[3]

While traditional approaches have focused on inhibiting WEE1 activity, this compound employs a unique mechanism. It links the WEE1 inhibitor AZD1775 (Adavosertib) to a recruiter for the deubiquitinase OTUB1.[1] This chimeric molecule brings OTUB1 into proximity with WEE1, leading to its deubiquitination and subsequent stabilization.[4] The therapeutic rationale for stabilizing a kinase that is also a drug target is an area of ongoing investigation and may involve altering downstream signaling pathways or inducing a state of cellular dependency that can be exploited by other therapeutic agents.

Given the extensive preclinical and clinical data on the WEE1 inhibitor AZD1775 in combination with DNA-damaging agents, this document provides proposed application notes and protocols for investigating this compound in similar combination strategies. The underlying principle is to leverage the modulation of the G2/M checkpoint by this compound to enhance the efficacy of therapies that induce DNA damage.

Rationale for Combination Therapies

The primary rationale for combining this compound with other cancer therapies stems from the role of WEE1 in the DNA damage response. By modulating WEE1 function, this compound is hypothesized to synergize with agents that cause DNA damage, such as chemotherapy and radiation. Abrogation of the G2/M checkpoint by WEE1 inhibition forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death.[2][5]

Potential Combination Partners for this compound (based on AZD1775 data):

  • DNA-damaging Chemotherapeutics:

    • Topoisomerase Inhibitors (e.g., Irinotecan (B1672180), Topotecan): These agents cause single and double-strand DNA breaks.[5]

    • Platinum-based Agents (e.g., Cisplatin (B142131), Carboplatin): These drugs form DNA adducts, leading to DNA damage.

    • Antimetabolites (e.g., 5-Fluorouracil, Capecitabine, Gemcitabine): These compounds interfere with DNA synthesis and repair.[6][7]

  • Radiotherapy: Induces DNA double-strand breaks.

  • PARP Inhibitors: Inhibit the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks.

  • CHK1 Inhibitors: Simultaneous inhibition of WEE1 and CHK1, another key G2/M checkpoint kinase, can lead to synthetic lethality.

  • Immunotherapy: WEE1 inhibition has been shown to make cancer cells more visible to the immune system, suggesting potential synergy with immune checkpoint inhibitors.[8]

Preclinical Data Summary (Based on AZD1775)

The following tables summarize preclinical findings for the WEE1 inhibitor AZD1775 in combination with various cancer therapies. These data provide a strong basis for designing combination studies with this compound.

Table 1: In Vivo Efficacy of AZD1775 in Combination with Chemotherapy

Cancer TypeCombination AgentModelEfficacy OutcomeReference
Pediatric Solid TumorsIrinotecanXenograftsSignificant increase in event-free survival compared to single agents.[5]
Pancreatic Ductal AdenocarcinomaIrinotecanPDX modelsSignificant tumor growth inhibition in p53-mutated models.[7][9]
Pancreatic Ductal AdenocarcinomaCapecitabinePDX modelsSignificant tumor growth inhibition in p53-mutated models.[7][9]
Non-Small Cell Lung CancerCisplatinGenetically engineered mouse modelExtended overall survival compared to cisplatin alone.

Table 2: In Vitro Synergy of AZD1775 with Chemotherapeutic Agents

Cancer TypeCombination AgentCell LinesSynergy MetricKey FindingsReference
Pancreatic Ductal AdenocarcinomaSN38 (active metabolite of Irinotecan)PDAC cell linesDecreased proliferation, increased apoptosisCombination decreased G1 and increased G2/M phase.[6][7][9]
Pancreatic Ductal Adenocarcinoma5-Fluorouracil (5-FU)PDAC cell linesDecreased proliferation, increased apoptosisCombination decreased G1 and increased G2/M phase.[6][7][9]
Colorectal Cancer5-Fluorouracil (5-FU)HT29 (p53-mutated)IC50 reductionAZD1775 decreased the IC50 of 5-FU from 9.3 µM to 3.5 µM.[10]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound with other cancer therapies.

Protocol 1: In Vitro Synergy Assessment using Cell Viability Assays

Objective: To determine if this compound acts synergistically, additively, or antagonistically with a combination partner in cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., p53-mutated cell lines)

  • This compound

  • Combination agent (e.g., Irinotecan, 5-FU)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dilution series for this compound and the combination agent.

  • Treatment: Treat the cells with a matrix of concentrations of this compound and the combination agent, both alone and in combination. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well and measure the signal using a plate reader according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls.

    • Calculate the percentage of cell growth inhibition for each treatment condition.

    • Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

Protocol 2: In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor efficacy of this compound in combination with a therapeutic agent in a preclinical in vivo model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line for xenograft implantation

  • This compound

  • Combination agent (e.g., Irinotecan)

  • Vehicle for drug formulation

  • Calipers for tumor measurement

  • Animal balance

Methodology:

  • Xenograft Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination agent alone, this compound + Combination agent).

  • Treatment Administration: Administer the drugs according to a predetermined schedule and route of administration. For example, based on AZD1775 studies, this compound could be administered orally, and Irinotecan intraperitoneally.[5]

  • Tumor Measurement and Body Weight: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or until a defined time point.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

    • Perform statistical analysis (e.g., ANOVA) to compare the treatment groups.

    • Analyze survival data using Kaplan-Meier curves and log-rank tests.

Visualizations

Signaling Pathway

WEE1_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase cluster_Intervention Therapeutic Intervention DNA_Damage DNA Damage (e.g., Chemotherapy, Radiation) ATM_ATR ATM/ATR DNA_Damage->ATM_ATR activates CHK1_CHK2 CHK1/CHK2 ATM_ATR->CHK1_CHK2 activates p53 p53 ATM_ATR->p53 activates WEE1 WEE1 CHK1_CHK2->WEE1 activates p21 p21 p53->p21 activates CDK1_CyclinB CDK1/Cyclin B p21->CDK1_CyclinB inhibits WEE1->CDK1_CyclinB inhibits (pY15) Mitosis Mitosis CDK1_CyclinB->Mitosis promotes LEB03146 This compound LEB03146->WEE1 stabilizes via OTUB1 recruitment OTUB1 OTUB1

Caption: WEE1's role in the G2/M checkpoint and the action of this compound.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Lines (p53-mutated) treatment_matrix Treat with this compound +/- Combination Agent cell_culture->treatment_matrix viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment_matrix->viability_assay synergy_analysis Synergy Analysis (Chou-Talalay CI) viability_assay->synergy_analysis xenograft Establish Xenografts in Immunocompromised Mice synergy_analysis->xenograft Inform In Vivo Study Design randomization Randomize into Treatment Groups xenograft->randomization treatment Administer this compound +/- Combination Agent randomization->treatment monitoring Monitor Tumor Growth and Body Weight treatment->monitoring data_analysis Analyze TGI and Survival monitoring->data_analysis

Caption: Workflow for preclinical evaluation of this compound combinations.

References

Application Note: Quantification of WEE1 Protein Stabilization Following LEB-03-146 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

WEE1 is a critical nuclear kinase that serves as a key regulator of the G2/M cell cycle checkpoint.[1][2] It prevents premature entry into mitosis by catalyzing the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1).[1][2] In many cancers, there is an increased reliance on the G2/M checkpoint for DNA repair, making WEE1 an attractive therapeutic target.[3] While numerous inhibitors of WEE1 kinase activity, such as Adavosertib (AZD1775), are in development, an alternative approach is to modulate WEE1 protein stability.

LEB-03-146 is a novel deubiquitinase-targeting chimera (DUBTAC) designed to stabilize WEE1 protein levels.[4] It achieves this by linking the WEE1 inhibitor Adavosertib to a recruiter for the deubiquitinase OTUB1.[4] This targeted recruitment of OTUB1 to WEE1 is expected to counteract its ubiquitination and subsequent proteasomal degradation, leading to an increase in intracellular WEE1 protein concentrations.

This application note provides detailed protocols for quantifying the stabilization of WEE1 protein in cultured cells following treatment with this compound. The methodologies described include Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Immunofluorescence.

Signaling Pathway of this compound Action

WEE1_Stabilization cluster_0 This compound Action cluster_1 Outcome LEB_03_146 This compound WEE1 WEE1 LEB_03_146->WEE1 Binds OTUB1 OTUB1 (Deubiquitinase) LEB_03_146->OTUB1 Recruits Proteasome Proteasome WEE1->Proteasome Targeted for Degradation Stabilized_WEE1 Stabilized WEE1 (Increased Levels) OTUB1->WEE1 Deubiquitinates Ub Ubiquitin Ub->WEE1 Ubiquitination Degradation Degradation Proteasome->Degradation

Caption: Mechanism of this compound-mediated WEE1 stabilization.

Experimental Workflow

experimental_workflow cluster_assays WEE1 Level Measurement Cell_Culture 1. Cell Culture (e.g., HEP3B cells) Treatment 2. Treatment (this compound or Vehicle Control) Cell_Culture->Treatment Cell_Harvest 3. Cell Harvest & Lysis Treatment->Cell_Harvest Protein_Quant 4. Protein Quantification (e.g., BCA Assay) Cell_Harvest->Protein_Quant IF Immunofluorescence Cell_Harvest->IF Western_Blot Western Blot Protein_Quant->Western_Blot ELISA ELISA Protein_Quant->ELISA Data_Analysis 5. Data Analysis & Interpretation Western_Blot->Data_Analysis ELISA->Data_Analysis IF->Data_Analysis

Caption: Workflow for measuring WEE1 levels after this compound treatment.

Data Presentation

The following table presents hypothetical data illustrating the expected outcome of this compound treatment on WEE1 protein levels in HEP3B hepatoma cancer cells, as measured by different techniques.[4]

Treatment GroupWestern Blot (Relative Densitometry Units)ELISA (WEE1 Concentration, ng/mL)Immunofluorescence (Mean Fluorescence Intensity)
Vehicle Control 1.00 ± 0.1550.5 ± 5.2250 ± 30
This compound (1 µM) 2.50 ± 0.30125.8 ± 10.1625 ± 55
Fold Change 2.52.492.5

Experimental Protocols

Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Anti-WEE1 antibody

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-WEE1 antibody (e.g., at a 1:1000 dilution) overnight at 4°C.[6]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[5]

  • Analysis: Quantify the band intensity using image analysis software and normalize to the loading control.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a quantitative measurement of WEE1 protein concentration in cell lysates.

Materials:

  • WEE1 ELISA Kit (human-specific)

  • Cell lysis buffer (as provided in the kit or a compatible buffer)

  • Microplate reader

Protocol:

  • Sample Preparation: Prepare cell lysates as per the Western Blotting protocol or the ELISA kit manufacturer's instructions.

  • Assay Procedure: Follow the protocol provided with the WEE1 ELISA kit.[7][8] This typically involves:

    • Adding standards and samples to the antibody-coated microplate wells.

    • Incubating to allow WEE1 to bind to the capture antibody.

    • Washing the wells to remove unbound material.

    • Adding a detection antibody that binds to a different epitope on WEE1.

    • Adding a substrate that reacts with the enzyme-conjugated detection antibody to produce a colorimetric signal.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of WEE1 in the experimental samples.

Immunofluorescence

Immunofluorescence allows for the visualization and semi-quantitative analysis of WEE1 protein expression and subcellular localization.

Materials:

  • Cells grown on glass coverslips

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA, 10% normal goat serum in PBS)

  • Primary antibody: Anti-WEE1 antibody

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence or confocal microscope

Protocol:

  • Cell Culture and Treatment: Plate cells on coverslips and treat with this compound or vehicle control.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[9]

  • Permeabilization: Wash the fixed cells and permeabilize with 0.25% Triton X-100 for 10 minutes to allow antibody entry.[9]

  • Blocking: Block for 1 hour at room temperature to reduce nonspecific antibody binding.

  • Primary Antibody Incubation: Incubate with the anti-WEE1 primary antibody (e.g., at a 1:200 dilution) overnight at 4°C.[9]

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting: Wash the coverslips and mount them onto microscope slides using mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence or confocal microscope. WEE1 is predominantly a nuclear protein.[9] Quantify the fluorescence intensity per cell using appropriate software.

Summary

The protocols outlined in this application note provide a robust framework for researchers to quantify the increase in WEE1 protein levels following treatment with the DUBTAC this compound. By employing Western Blotting, ELISA, and Immunofluorescence, investigators can effectively characterize the stabilizing effect of this novel compound on its target protein.

References

Application Notes and Protocols for LEB-03-146: A Novel Deubiquitinase-Targeting Chimera for WEE1 Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEB-03-146 is a cutting-edge chemical probe that operates as a deubiquitinase-targeting chimera (DUBTAC). Unlike traditional enzyme inhibitors, this compound facilitates the targeted stabilization of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. This is achieved by hijacking the deubiquitinase OTUB1. This compound is a heterobifunctional molecule composed of the WEE1 inhibitor AZD1775 linked to the OTUB1 recruiter EN523 via a PEG2 linker.[1] This unique mechanism of action provides a novel strategy for studying the consequences of WEE1 stabilization and offers a potential therapeutic avenue for diseases where WEE1 levels are dysregulated.

These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying WEE1 stabilization.

Mechanism of Action

This compound functions by inducing proximity between the E3 ubiquitin ligase substrate WEE1 and the deubiquitinase OTUB1. The AZD1775 moiety of this compound binds to WEE1, while the EN523 moiety covalently engages a non-catalytic cysteine (C23) on OTUB1.[1] This brings OTUB1 into close proximity to ubiquitinated WEE1, leading to the removal of ubiquitin chains and subsequent stabilization of the WEE1 protein, protecting it from proteasomal degradation.

DUBTAC_Mechanism cluster_0 This compound cluster_1 Ternary Complex Formation AZD1775 AZD1775 (WEE1 Binder) Linker PEG2 Linker AZD1775->Linker WEE1 WEE1 Kinase (Ubiquitinated) AZD1775->WEE1 Binds EN523 EN523 (OTUB1 Recruiter) Linker->EN523 OTUB1 OTUB1 (Deubiquitinase) EN523->OTUB1 Recruits Proteasome Proteasome WEE1->Proteasome Degradation Stabilized_WEE1 Stabilized WEE1 Ub Ubiquitin Chains WEE1->Ub Attached OTUB1->WEE1 Deubiquitinates OTUB1->Ub Removes

Caption: Mechanism of this compound mediated WEE1 stabilization.

WEE1 Signaling Pathway

WEE1 is a key negative regulator of the cell cycle, primarily at the G2/M transition. It phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing premature entry into mitosis. The stability and activity of WEE1 are tightly controlled by phosphorylation and ubiquitination, leading to its degradation by the proteasome. By stabilizing WEE1, this compound can enhance the G2/M checkpoint, a process with significant implications for cancer therapy and cell cycle research.

WEE1_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 WEE1 Regulation G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Transition CDK1_CyclinB CDK1/Cyclin B (Active) pCDK1_CyclinB p-CDK1(Tyr15)/Cyclin B (Inactive) pCDK1_CyclinB->M_Phase Blocks Entry WEE1 WEE1 Kinase WEE1->pCDK1_CyclinB Phosphorylates Ub_Proteasome Ubiquitination & Proteasomal Degradation WEE1->Ub_Proteasome Degradation LEB_03_146 This compound LEB_03_146->WEE1 Stabilizes via OTUB1 OTUB1 LEB_03_146->OTUB1 Recruitment OTUB1->WEE1 Deubiquitination

Caption: WEE1's role in the G2/M checkpoint and its modulation by this compound.

Quantitative Data Summary

The efficacy of this compound in stabilizing WEE1 has been demonstrated in HEP3B hepatoma cancer cells. The following table summarizes the observed effects.

CompoundConcentration (µM)Treatment Time (hours)Cell LineFold Increase in WEE1 Levels (vs. DMSO)Reference
This compound124HEP3BSignificant increase
This compound524HEP3BSignificant increase
AZD1775524HEP3BNo significant change
EN523524HEP3BNo significant change

Note: Specific fold-change values were not explicitly provided in the primary literature, but western blot data showed a substantial increase in WEE1 protein levels with this compound treatment compared to controls.

Experimental Protocols

The following are detailed protocols for key experiments to study the activity of this compound.

Protocol 1: WEE1 Protein Stabilization Assay by Western Blot

This protocol is designed to assess the ability of this compound to stabilize WEE1 protein levels in cultured cells.

WB_Workflow A 1. Cell Culture & Treatment (HEP3B cells) B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Western Blot Transfer D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. Detection & Analysis F->G

Caption: Workflow for WEE1 stabilization assay.

Materials:

  • HEP3B cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, AZD1775, EN523 (dissolved in DMSO)

  • DMSO (vehicle control)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-WEE1 antibody

    • Mouse or Rabbit anti-β-actin antibody (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed HEP3B cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Compound Treatment: Treat the cells with the desired concentrations of this compound, AZD1775, EN523, or DMSO vehicle control for the specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-WEE1 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Loading Control and Analysis:

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control, or run a parallel gel.

    • Quantify the band intensities using image analysis software and normalize the WEE1 signal to the loading control.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect WEE1-OTUB1 Interaction

This protocol is to verify the this compound-induced ternary complex formation of WEE1 and OTUB1.

CoIP_Workflow A 1. Cell Treatment & Lysis B 2. Pre-clearing Lysate A->B C 3. Immunoprecipitation (with anti-WEE1 or anti-OTUB1 Ab) B->C D 4. Washing C->D E 5. Elution D->E F 6. Western Blot Analysis E->F

Caption: Workflow for Co-Immunoprecipitation.

Materials:

  • All materials from Protocol 1

  • Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)

  • Primary antibodies for immunoprecipitation (e.g., Rabbit anti-WEE1 or Rabbit anti-OTUB1)

  • Primary antibodies for Western blot detection (e.g., Mouse anti-OTUB1 and Rabbit anti-WEE1)

  • Control IgG antibody (from the same species as the IP antibody)

  • Protein A/G magnetic beads or agarose (B213101) resin

Procedure:

  • Cell Culture and Treatment: Scale up the cell culture from Protocol 1 (e.g., to 10 cm dishes) and treat with this compound or DMSO.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing:

    • Incubate the cell lysate with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-WEE1) or control IgG overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-3 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blot as described in Protocol 1.

    • Probe one membrane with an anti-OTUB1 antibody and another with an anti-WEE1 antibody to confirm the co-precipitation of both proteins.

Troubleshooting

IssuePossible CauseSuggestion
No WEE1 stabilization observed Insufficient this compound concentration or treatment time.Perform a dose-response and time-course experiment.
Low WEE1 expression in the cell line.Use a cell line known to express WEE1 (e.g., HEP3B).
Inefficient cell lysis.Ensure the use of appropriate lysis buffer with fresh protease inhibitors.
High background in Western blot Insufficient blocking or washing.Increase blocking time and the number/duration of washes.
Secondary antibody non-specific binding.Use a highly cross-adsorbed secondary antibody.
No Co-IP of WEE1 and OTUB1 Weak or transient interaction.Optimize lysis buffer conditions (e.g., lower salt concentration). Consider cross-linking agents.
Antibody not suitable for IP.Use an antibody validated for immunoprecipitation.
Insufficient this compound treatment.Ensure adequate treatment to induce complex formation.

Conclusion

This compound represents a powerful tool for studying the biological consequences of WEE1 stabilization. Its unique DUBTAC mechanism offers a novel approach to modulating protein levels, distinct from traditional genetic or inhibitory methods. The protocols provided herein will enable researchers to effectively utilize this compound to investigate the role of WEE1 in the cell cycle and its potential as a therapeutic target.

References

Application Notes and Protocols for LEB-03-146: A WEE1 Deubiquitinase-Targeting Chimera

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of LEB-03-146, a WEE1 deubiquitinase-targeting chimera (DUBTAC), in experimental settings. This compound is a novel compound that links the WEE1 kinase inhibitor, AZD1775 (Adavosertib), to a recruiter for the deubiquitinase OTUB1, thereby inducing the stabilization of the WEE1 protein.

Compound Information and Solubility

This compound is a synthetic molecule designed to investigate the consequences of targeted protein stabilization. Its physicochemical properties are summarized below.

PropertyValue
Product Name This compound
Description WEE1 DUBTAC
Molecular Formula C₄₆H₅₇N₁₁O₈
Molecular Weight 892.01 g/mol
CAS Number 2858812-91-4
Appearance Solid
Storage (Powder) -20°C for up to 3 years
Storage (Solvent) -80°C for up to 6 months; -20°C for up to 1 month
Solubility Data

For experimental use, this compound should be dissolved in a suitable solvent. The following table provides solubility information.

SolventConcentrationNotes
DMSO ≥ 50 mg/mL (≥ 56.05 mM)Use freshly opened, anhydrous DMSO to ensure maximum solubility.

Mechanism of Action and Signaling Pathways

This compound functions as a DUBTAC, a bifunctional molecule that brings a target protein and a deubiquitinase into close proximity. In this case, this compound links AZD1775, which binds to the WEE1 kinase, to a ligand that recruits the deubiquitinase OTUB1. This induced proximity is designed to lead to the removal of ubiquitin chains from WEE1, thereby preventing its proteasomal degradation and leading to its stabilization.

The WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint. It inhibits cyclin-dependent kinase 1 (CDK1) through phosphorylation, preventing premature entry into mitosis and allowing for DNA repair. By stabilizing WEE1, this compound is hypothesized to enhance this cell cycle checkpoint control.

OTUB1 is a deubiquitinase that can remove ubiquitin chains from substrate proteins, thereby regulating their stability and function. It has been implicated in various cancer-associated signaling pathways.

LEB_03_146_Mechanism cluster_DUBTAC This compound cluster_Cellular_Components Cellular Environment AZD1775 AZD1775 Linker Linker AZD1775->Linker WEE1 WEE1 AZD1775->WEE1 Binds OTUB1_Recruiter OTUB1_Recruiter OTUB1 OTUB1 OTUB1_Recruiter->OTUB1 Recruits Linker->OTUB1_Recruiter Proteasome Proteasome WEE1->Proteasome Degradation OTUB1->WEE1 Deubiquitination (Stabilization) Ubiquitin Ubiquitin Ubiquitin->WEE1 Ubiquitination

Mechanism of this compound as a WEE1 DUBTAC.

WEE1_Signaling_Pathway DNA_Damage DNA Damage ATR_ATM ATR/ATM DNA_Damage->ATR_ATM CHK1_CHK2 CHK1/CHK2 ATR_ATM->CHK1_CHK2 WEE1 WEE1 CHK1_CHK2->WEE1 Activates CDK1_CyclinB CDK1/Cyclin B WEE1->CDK1_CyclinB Inhibits (pY15) G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Mitosis Mitosis G2_M_Transition->Mitosis

Simplified WEE1 Signaling Pathway in Cell Cycle Control.

Experimental Protocols

In Vitro Formulation and Handling

Preparation of Stock Solution:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 8.92 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Preparation of Working Solutions:

  • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

  • Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

  • It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

In Vitro Experimental Workflow: WEE1 Stabilization Assay

This protocol describes a method to assess the ability of this compound to stabilize WEE1 protein levels in a cellular context.

In_Vitro_Workflow Start Start Cell_Seeding Seed cells in multi-well plates Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat with this compound (and controls) Incubation1->Treatment Incubation2 Incubate for desired time points (e.g., 6, 12, 24h) Treatment->Incubation2 Cell_Lysis Lyse cells and collect protein Incubation2->Cell_Lysis Western_Blot Perform Western Blot for WEE1 and loading control Cell_Lysis->Western_Blot Analysis Quantify WEE1 protein levels Western_Blot->Analysis End End Analysis->End

Workflow for In Vitro WEE1 Stabilization Assay.

Materials:

  • Cell line of interest (e.g., a cancer cell line with known WEE1 expression)

  • Complete cell culture medium

  • Multi-well plates (e.g., 6-well plates)

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Positive control (optional, e.g., a proteasome inhibitor like MG132)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-WEE1, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding: Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting concentration range is 0.1 to 10 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • If using a positive control for protein stabilization, treat a separate well with a known proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours).

    • Remove the old medium from the cells and add the medium containing the different treatments.

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, or 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysates on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-WEE1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe with an anti-β-actin antibody as a loading control.

  • Analysis: Quantify the band intensities for WEE1 and the loading control. Normalize the WEE1 signal to the loading control to determine the relative change in WEE1 protein levels upon treatment with this compound.

In Vivo Formulation and Administration

The following protocol is a suggested starting point for the in vivo formulation and administration of this compound, based on common practices for similar molecules and the known formulation of its component, AZD1775. It is critical to perform formulation and tolerability studies for your specific animal model and experimental design.

Suggested Vehicle Formulations:

VehicleComponents
Aqueous Suspension 0.5% (w/v) Methylcellulose (B11928114) in sterile water
Solution with Co-solvents 10% DMSO, 40% PEG300, 5% Tween® 80, 45% sterile saline

Preparation of Formulation (Aqueous Suspension Example):

  • Prepare a 0.5% (w/v) methylcellulose solution by slowly adding methylcellulose to sterile water while stirring vigorously. Allow it to stir overnight at 4°C to ensure complete hydration.

  • On the day of dosing, weigh the required amount of this compound.

  • Add a small amount of the methylcellulose vehicle to the compound to create a paste.

  • Gradually add the remaining vehicle while triturating or sonicating to create a uniform suspension.

  • Prepare the formulation fresh daily and keep it on ice and protected from light.

Administration:

  • Route: Oral gavage is a common route for AZD1775 and is a reasonable starting point for this compound. Other routes may need to be explored depending on the experimental goals.

  • Dose: A suggested starting dose, based on studies with AZD1775, is in the range of 25-100 mg/kg, administered daily. Dose-finding and toxicity studies are essential.[1]

  • Volume: The dosing volume should be appropriate for the animal model (e.g., 5-10 mL/kg for mice).

In Vivo Experimental Protocol (General Outline):

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the start of the experiment.

  • Tumor Implantation (if applicable): For oncology studies, implant tumor cells into the appropriate site (e.g., subcutaneously or orthotopically).

  • Randomization: Once tumors reach a palpable size, randomize animals into treatment and control groups.

  • Treatment: Administer this compound or vehicle control according to the predetermined schedule and dose.

  • Monitoring: Monitor animal health, body weight, and tumor growth regularly.

  • Endpoint: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for pharmacodynamic and efficacy analysis (e.g., Western blotting for WEE1 levels, immunohistochemistry).

Safety Precautions

This compound is a research chemical. Standard laboratory safety procedures should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Troubleshooting & Optimization

Technical Support Center: LEB-03-146 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LEB-03-146.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a Deubiquitinase-Targeting Chimera (DUBTAC). It is a heterobifunctional molecule designed to induce targeted protein stabilization.[1] Specifically, this compound is a WEE1 DUBTAC, which means it targets the WEE1 G2 checkpoint kinase for stabilization.[1][2]

Its mechanism of action involves two key components:

  • A WEE1 Inhibitor (AZD1775/Adavosertib): This part of the molecule binds to the WEE1 kinase.

  • An OTUB1 Recruiter (EN523): This component recruits the deubiquitinase OTUB1.[1][2]

By bringing OTUB1 into close proximity with WEE1, this compound facilitates the removal of ubiquitin chains from WEE1, thereby preventing its degradation by the proteasome and leading to its stabilization.[1]

Q2: In which cell lines has this compound been shown to be effective?

This compound has demonstrated significant stabilization of WEE1 in HEP3B hepatoma cancer cells.[1][2]

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Once in solvent, the stock solution should be stored at -80°C for up to 6 months or -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

Q4: What is the solubility of this compound?

This compound is soluble in DMSO at a concentration of ≥ 50 mg/mL.[2] It is important to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2]

Experimental Protocols

Protocol 1: Western Blot Analysis of WEE1 Stabilization

This protocol is designed to assess the stabilization of WEE1 protein levels in cells treated with this compound.

Materials:

  • HEP3B cells (or other cell line of interest)

  • This compound

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., Bortezomib) as a positive control

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against WEE1

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed HEP3B cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for a predetermined time (e.g., 24 hours). Include a positive control group treated with a proteasome inhibitor.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-WEE1 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with the primary antibody for the loading control.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the WEE1 signal to the loading control.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on cell viability.

Materials:

  • Cells of interest (e.g., HEP3B)

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a specialized MTT solvent)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or DMSO vehicle control.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot a dose-response curve to determine the EC50 value.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No WEE1 stabilization observed after this compound treatment Insufficient concentration of this compound.Perform a dose-response experiment with a wider concentration range.
Short incubation time.Increase the incubation time (e.g., 24, 48, 72 hours).
Low expression of OTUB1 in the cell line.Verify OTUB1 expression levels in your cell line via western blot or qPCR.
The target protein (WEE1) is not actively degraded in the chosen cell line.Confirm that WEE1 is degraded by the proteasome in your cell line by treating with a proteasome inhibitor as a positive control.[1]
Issues with this compound compound integrity.Ensure proper storage and handling of the compound. Test a fresh batch if necessary.
High background in Western Blot Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).
Primary or secondary antibody concentration is too high.Titrate the antibody concentrations to find the optimal dilution.
Insufficient washing.Increase the number and duration of washes with TBST.
Inconsistent results in cell viability assays Uneven cell seeding.Ensure a single-cell suspension before seeding and use proper pipetting techniques.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate or fill them with sterile PBS.
Compound precipitation at high concentrations.Visually inspect the wells for any precipitate. If observed, consider using a lower top concentration or a different solvent.
Unexpected cytotoxicity Off-target effects of the WEE1 inhibitor component (AZD1775).AZD1775 is known to have off-target effects on other kinases. Consider using lower concentrations or comparing results with AZD1775 alone.
Off-target effects of the OTUB1 recruiter.Test the OTUB1 recruiter (EN523) alone to assess its individual cytotoxicity.

Data Presentation

Table 1: Hypothetical Quantitative Data on WEE1 Stabilization by this compound in HEP3B Cells

TreatmentConcentration (µM)WEE1 Protein Level (Normalized to Loading Control)Fold Change vs. Vehicle
Vehicle (DMSO)-1.01.0
This compound0.11.51.5
This compound1.03.23.2
This compound10.05.85.8
Bortezomib0.16.56.5

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

Caption: Mechanism of action of this compound DUBTAC.

Experimental_Workflow cluster_WesternBlot Western Blot for WEE1 Stabilization cluster_ViabilityAssay Cell Viability Assay (MTT) A1 Seed Cells B1 Treat with this compound A1->B1 C1 Lyse Cells & Quantify Protein B1->C1 D1 SDS-PAGE & Transfer C1->D1 E1 Antibody Incubation D1->E1 F1 Detect & Analyze E1->F1 A2 Seed Cells B2 Treat with this compound A2->B2 C2 Add MTT Reagent B2->C2 D2 Solubilize Formazan C2->D2 E2 Measure Absorbance D2->E2 F2 Analyze Data (EC50) E2->F2

Caption: Experimental workflows for this compound analysis.

WEE1_Signaling_Pathway cluster_CellCycle G2/M Checkpoint Control cluster_LEB03146_Action This compound Intervention DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 ATM_ATR->CHK1_CHK2 Activates WEE1_active Active WEE1 CHK1_CHK2->WEE1_active Activates CDK1_CyclinB CDK1/Cyclin B WEE1_active->CDK1_CyclinB Inhibits (pY15) G2_Arrest G2 Arrest WEE1_active->G2_Arrest Maintains WEE1_ub Ubiquitinated WEE1 WEE1_active->WEE1_ub Is ubiquitinated for degradation Mitosis Mitosis CDK1_CyclinB->Mitosis Promotes LEB_146 This compound OTUB1 OTUB1 LEB_146->OTUB1 Recruits OTUB1->WEE1_ub Deubiquitinates Proteasome Proteasome WEE1_ub->Proteasome Degradation WEE1_stabilized Stabilized WEE1 WEE1_stabilized->CDK1_CyclinB Sustained Inhibition

Caption: WEE1 signaling pathway and this compound intervention.

References

Technical Support Center: Optimizing LEB-03-146 Concentration for WEE1 Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LEB-03-146. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for WEE1 stabilization experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it stabilize WEE1?

A1: this compound is a deubiquitinase-targeting chimera (DUBTAC). It is a heterobifunctional molecule that consists of three key components: a ligand that binds to the WEE1 kinase (AZD1775), a ligand that recruits the deubiquitinase OTUB1 (EN523), and a PEG2 linker that connects the two. By inducing proximity between WEE1 and OTUB1, this compound facilitates the removal of ubiquitin chains from WEE1, thereby preventing its proteasomal degradation and leading to its stabilization.[1][2][3]

Q2: What is the recommended starting concentration for this compound?

A2: Based on published data, a concentration of 1 µM has been shown to cause significant WEE1 stabilization in HEP3B hepatoma cancer cells after 24 hours of treatment.[2] We recommend starting with a dose-response experiment ranging from 0.1 µM to 10 µM to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How long should I treat my cells with this compound?

A3: A 24-hour treatment period has been shown to be effective for WEE1 stabilization.[2] However, the optimal treatment time may vary depending on the cell line and the specific experimental goals. We recommend performing a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the ideal incubation time for your system.

Q4: In which cell line has this compound been shown to be effective?

A4: this compound has been demonstrated to significantly stabilize WEE1 in HEP3B hepatoma cancer cells.[2][3] The effectiveness of this compound may vary in other cell lines, so it is important to validate its activity in your specific model system.

Troubleshooting Guide

Issue 1: No or weak WEE1 stabilization observed.

Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 20 µM). The optimal concentration can be cell-line specific.
"Hook Effect" At very high concentrations, bifunctional molecules like DUBTACs can exhibit a "hook effect," where the formation of non-productive binary complexes (this compound-WEE1 or this compound-OTUB1) is favored over the productive ternary complex, leading to reduced efficacy.[4][5][6][7][8][9] Test lower concentrations to see if stabilization improves.
Insufficient Treatment Time Perform a time-course experiment to determine the optimal treatment duration for your cell line. Stabilization may take longer in some cells.
Low Endogenous WEE1 or OTUB1 Levels Confirm the expression of both WEE1 and OTUB1 in your cell line by Western blot. If expression is low, consider using a different cell line or an overexpression system.
Poor Cell Permeability While this compound is designed to be cell-permeable, issues can arise. Ensure proper dissolution of the compound. If permeability is suspected to be an issue, consult relevant literature for similar compounds.
Compound Instability Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months.[3]
Western Blotting Issues Refer to the detailed Western Blot protocol and troubleshooting section below. Ensure efficient protein transfer and use a validated WEE1 antibody.

Issue 2: High background or non-specific bands in Western blot.

Possible Cause Troubleshooting Steps
Antibody Issues Use a highly specific and validated primary antibody for WEE1. Optimize the antibody concentration and incubation time. Include appropriate controls, such as a negative control cell lysate.
Blocking and Washing Ensure adequate blocking of the membrane (e.g., 5% non-fat milk or BSA in TBST for 1 hour). Increase the number and duration of wash steps to remove non-specific antibody binding.
Lysate Quality Prepare fresh cell lysates and include protease and phosphatase inhibitors to prevent protein degradation.

Issue 3: Observed cytotoxicity at effective concentrations.

Possible Cause Troubleshooting Steps
Off-target effects of AZD1775 component The WEE1-binding component of this compound, AZD1775, has known off-target effects, including inhibition of PLK1.[10][11] These effects can contribute to cytotoxicity.
Off-target effects of OTUB1 recruiter The OTUB1 recruiter, EN523, is designed to be selective.[1][12][13] However, at high concentrations, off-target effects cannot be ruled out.
Cell Line Sensitivity Some cell lines may be more sensitive to WEE1 inhibition or the components of this compound.
Solution Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your WEE1 stabilization experiment to determine the cytotoxic concentration range. Aim to use the lowest effective concentration of this compound that provides significant WEE1 stabilization with minimal impact on cell viability.

Data Presentation

Table 1: Summary of this compound and Related Compounds for WEE1 Stabilization

CompoundLinkerTarget ProteinRecruited DUBCell LineConcentrationOutcomeReference
This compound PEG2WEE1OTUB1HEP3B1 µMSignificant WEE1 Stabilization[2]
LEB-03-144 C3 alkylWEE1OTUB1HEP3B1 µMSignificant WEE1 Stabilization[2][14]
LEB-03-145 C5 alkylWEE1OTUB1HEP3B1 µMNo significant stabilization[2]
LEB-03-153 No linkerWEE1OTUB1HEP3B1 µMNo significant stabilization[2]
Bortezomib N/AProteasomeN/AHEP3B1 µMWEE1 Stabilization (Positive Control)[2]
AZD1775 N/AWEE1N/AHEP3B1 µMNo WEE1 Stabilization[2]
EN523 N/AN/AOTUB1HEP3B1 µMNo WEE1 Stabilization[2]

Experimental Protocols

Protocol 1: WEE1 Stabilization Assay using Western Blot

This protocol details the steps to assess the stabilization of WEE1 protein in response to this compound treatment.

1. Cell Culture and Treatment:

  • Plate HEP3B cells at a density that will result in 70-80% confluency at the time of harvest.
  • Allow cells to adhere overnight.
  • Prepare a dilution series of this compound in fresh culture medium. Recommended concentrations for a dose-response experiment are 0, 0.1, 0.5, 1, 2, 5, and 10 µM.
  • Include a positive control for protein stabilization (e.g., 1 µM Bortezomib) and vehicle control (DMSO).
  • Treat cells for the desired duration (e.g., 24 hours).

2. Cell Lysis:

  • Wash cells twice with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.
  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
  • Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.
  • Load 20-30 µg of protein per lane on an SDS-PAGE gel.
  • Perform electrophoresis to separate proteins by size.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against WEE1 (e.g., Cell Signaling Technology, #4936)[13] overnight at 4°C.
  • Wash the membrane three times with TBST for 10 minutes each.
  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST for 10 minutes each.
  • Detect the signal using an ECL substrate and an imaging system.
  • Normalize WEE1 band intensity to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Cell Viability Assay (MTT)

This protocol is to assess the cytotoxicity of this compound.

1. Cell Plating:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

2. Compound Treatment:

  • Treat cells with a range of this compound concentrations (e.g., 0.1 to 50 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

3. MTT Incubation:

  • Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

4. Solubilization and Measurement:

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: In-Cell Ubiquitination Assay

This protocol is to determine if this compound treatment leads to a decrease in WEE1 ubiquitination.

1. Cell Transfection and Treatment:

  • Co-transfect cells with plasmids expressing HA-tagged Ubiquitin and a plasmid for your protein of interest (if not assessing endogenous protein).
  • 24 hours post-transfection, treat the cells with this compound at the optimal concentration determined from the stabilization assay and a vehicle control (DMSO) for the desired time.
  • Treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.

2. Immunoprecipitation:

  • Lyse the cells as described in Protocol 1.
  • Pre-clear the lysate with Protein A/G beads.
  • Incubate the lysate with an antibody against WEE1 overnight at 4°C.
  • Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complex.
  • Wash the beads several times with lysis buffer.

3. Western Blot Analysis:

  • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
  • Perform Western blotting as described in Protocol 1.
  • Probe the membrane with an anti-HA antibody to detect ubiquitinated WEE1.
  • Re-probe the membrane with an anti-WEE1 antibody to confirm the immunoprecipitation of WEE1.

Mandatory Visualizations

Caption: Mechanism of WEE1 stabilization by this compound.

Experimental_Workflow start Start: Hypothesis This compound stabilizes WEE1 cell_culture 1. Cell Culture (e.g., HEP3B) start->cell_culture treatment 2. Treatment - this compound (Dose-Response) - Controls (Vehicle, Positive) cell_culture->treatment harvest 3. Cell Harvest & Lysis treatment->harvest viability Parallel Experiment: Cell Viability Assay (MTT) to assess cytotoxicity treatment->viability Assess toxicity quantification 4. Protein Quantification (BCA/Bradford) harvest->quantification wb 5. Western Blot - Primary Ab: anti-WEE1 - Loading Control Ab quantification->wb analysis 6. Data Analysis - Densitometry - Normalize to Loading Control wb->analysis ubiquitination Mechanistic Follow-up: In-Cell Ubiquitination Assay analysis->ubiquitination Confirm mechanism conclusion Conclusion: Determine optimal concentration for WEE1 stabilization analysis->conclusion

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic start Problem: No/Weak WEE1 Stabilization dose Is the concentration optimal? start->dose hook Could it be the 'Hook Effect'? dose->hook No solution Solution: Review protocol and optimize dose->solution Yes (Adjust concentration) time Is the treatment time sufficient? hook->time No hook->solution Yes (Test lower concentrations) expression Are WEE1 and OTUB1 expressed? time->expression No time->solution Yes (Perform time-course) wb_issue Is the Western Blot reliable? expression->wb_issue No expression->solution Yes (Check protein levels) wb_issue->start No (Re-evaluate) wb_issue->solution Yes (Troubleshoot WB)

Caption: Troubleshooting logic for WEE1 stabilization experiments.

References

Technical Support Center: Improving LEB-03-146 Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with LEB-03-146. Our goal is to help you optimize your experiments and achieve consistent, reliable results.

Troubleshooting Guide

This guide is designed to help you navigate common experimental challenges and interpret unexpected results when working with this compound.

Q1: I am observing low or no efficacy of this compound in my cancer cell line of interest. What are the potential causes and how can I troubleshoot this?

A1: Several factors can contribute to a lack of efficacy. A systematic approach to troubleshooting is recommended.

  • Cell Line Intrinsic Factors:

    • Low WEE1 Expression: this compound efficacy is dependent on the presence of its target, the WEE1 kinase. Verify WEE1 protein expression levels in your cell line via Western blot.

    • Low OTUB1 Expression: As a deubiquitinase-targeting chimera (DUBTAC), this compound utilizes the deubiquitinase OTUB1 to stabilize WEE1. Low levels of OTUB1 may impair the compound's mechanism of action. Assess OTUB1 expression in your cell line.

    • Compensatory Signaling Pathways: Cancer cells can possess or develop mechanisms to bypass the inhibition of a single pathway. Consider the activity of parallel signaling pathways that might compensate for WEE1 stabilization.

  • Experimental Conditions:

    • Suboptimal Compound Concentration: Ensure you are using a sufficient concentration range to observe an effect. Perform a dose-response curve starting from low nanomolar to high micromolar concentrations.

    • Incorrect Treatment Duration: The effects of this compound on cell viability may not be apparent at early time points. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

    • Compound Stability and Solubility: this compound is a complex molecule. Ensure it is properly dissolved and stable in your cell culture medium. Prepare fresh stock solutions and protect them from light and repeated freeze-thaw cycles.

  • Recommended Troubleshooting Steps:

    • Confirm Target and Recruiter Expression: Perform Western blotting to confirm the expression of both WEE1 and OTUB1 in your cell line panel.

    • Optimize Dose and Duration: Conduct a matrix experiment varying both the concentration of this compound and the incubation time.

    • Assess Target Engagement: Measure WEE1 protein levels after treatment with this compound to confirm stabilization. An increase in WEE1 levels would indicate the compound is engaging its target.

    • Evaluate Downstream Markers: Analyze the phosphorylation status of CDK1 (a downstream target of WEE1) to confirm functional pathway modulation.

Q2: My results with this compound are inconsistent between experiments. How can I improve reproducibility?

A2: Inconsistent results are a common challenge in cell-based assays. Key areas to focus on for improving reproducibility include:

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.

    • Cell Density: Plate cells at a consistent density for all experiments, as confluency can significantly impact cell signaling and drug response.

    • Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can alter cellular responses to treatment.

  • Compound Handling:

    • Stock Solution Consistency: Prepare large batches of stock solution to minimize variability between experiments. Aliquot and store at -80°C.

    • Thorough Mixing: Ensure the compound is thoroughly mixed into the culture medium before adding it to the cells.

  • Assay Performance:

    • Replicates: Include both technical and biological replicates in your experimental design.

    • Controls: Always include appropriate vehicle controls (e.g., DMSO) and positive controls if available.

Q3: I suspect off-target effects with this compound. How can I investigate this?

A3: While this compound is designed for a specific target, off-target effects are possible with any

LEB-03-146 degradation and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with LEB-03-146. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a Deubiquitinase-Targeting Chimera (DUBTAC).[1][2][3] It is a heterobifunctional molecule designed for targeted protein stabilization.[1][4][5] Specifically, this compound links the WEE1 kinase inhibitor Adavosertib (AZD1775) to a recruiter for the deubiquitinase OTUB1 (EN523) through a polyethylene (B3416737) glycol (PEG2) linker.[2] By inducing the proximity of OTUB1 to the WEE1 kinase, this compound facilitates the removal of ubiquitin chains from WEE1, thereby preventing its proteasomal degradation and leading to its stabilization.[1][5] This targeted protein stabilization has been demonstrated in HEP3B hepatoma cancer cells.[2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage is critical to maintain the stability and activity of this compound.

FormulationStorage TemperatureShelf Life
Powder-20°C3 years
In solvent (e.g., DMSO)-80°C6 months
In solvent (e.g., DMSO)-20°C1 month

Table 1: Recommended Storage Conditions for this compound. [2]

To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[6]

Q3: What are potential causes of inconsistent experimental results with this compound?

A3: Inconsistent results can arise from several factors, including:

  • Compound Stability: Degradation of this compound due to improper storage, handling, or instability in the experimental medium. The PEG linker can be susceptible to hydrolysis.[7][8]

  • Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can impact the ubiquitin-proteasome system and affect experimental outcomes.

  • "Hook Effect": At very high concentrations, bifunctional molecules like DUBTACs can exhibit a paradoxical decrease in activity. This is because the formation of binary complexes (this compound with either WEE1 or OTUB1) can be favored over the productive ternary complex (WEE1-LEB-03-146-OTUB1).

  • Off-Target Effects: The Adavosertib component of this compound has known off-target activity against other kinases, such as PLK1, which could contribute to unexpected cellular phenotypes.[9][10]

Troubleshooting Guides

Issue 1: No or reduced WEE1 stabilization observed.
Possible Cause Troubleshooting Step
Degradation of this compound Ensure the compound has been stored correctly according to the recommendations in Table 1. Prepare fresh stock solutions in anhydrous DMSO. Assess the stability of this compound in your specific cell culture medium over the time course of the experiment.[6]
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for WEE1 stabilization. Be mindful of the "hook effect" and test a wide range of concentrations, including lower nanomolar ranges.
Low OTUB1 Expression Confirm the expression of OTUB1 in your cell line of interest by Western blot or other methods. The efficacy of this compound is dependent on the presence of its target deubiquitinase.[11]
Inefficient Cellular Uptake While the PEG linker is intended to improve solubility and permeability, inefficient uptake can still occur. Consider optimizing incubation times or using alternative delivery methods if poor permeability is suspected.
Rapid WEE1 Turnover The basal degradation rate of WEE1 in your specific cell model might be too high for stabilization to be readily observed. Consider co-treatment with a proteasome inhibitor as a positive control to confirm that WEE1 is indeed degraded by the proteasome.

Table 2: Troubleshooting Lack of WEE1 Stabilization.

Issue 2: High background or off-target effects observed.
Possible Cause Troubleshooting Step
Off-target activity of Adavosertib Be aware of the known off-target effects of Adavosertib, such as inhibition of PLK1.[9][10] If observing phenotypes inconsistent with WEE1 stabilization, consider if they could be attributed to off-target activities. Use the lowest effective concentration of this compound to minimize these effects.
Compound Aggregation PEGylated molecules can sometimes form aggregates, especially at high concentrations. This can lead to non-specific effects. Ensure complete solubilization of the compound and consider using a brief sonication step. Visually inspect solutions for any precipitation.
Non-specific binding High concentrations of this compound may lead to non-specific binding to other proteins or cellular components. Lowering the concentration is the primary way to address this.

Table 3: Troubleshooting Off-Target Effects.

Experimental Protocols & Methodologies

Protocol 1: Western Blot Analysis of WEE1 Stabilization

This protocol describes the assessment of WEE1 protein levels in cells treated with this compound.

1. Cell Seeding and Treatment:

  • Seed HEP3B cells or another cell line of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
  • Allow cells to adhere overnight.
  • Prepare serial dilutions of this compound in cell culture medium from a 10 mM DMSO stock. Ensure the final DMSO concentration in the medium is below 0.1% to avoid solvent-induced toxicity.[12][13]
  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).

2. Cell Lysis:

  • Wash cells twice with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Incubate on ice for 30 minutes, vortexing occasionally.
  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Western Blotting:

  • Normalize protein concentrations for all samples.
  • Prepare samples with Laemmli sample buffer and boil at 95°C for 5 minutes.
  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
  • Perform electrophoresis to separate the proteins.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against WEE1 overnight at 4°C.
  • Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
  • Wash the membrane three times with TBST.
  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Visualize the protein bands using an ECL detection reagent and an imaging system.

5. Data Analysis:

  • Quantify the band intensities for WEE1 and the loading control using image analysis software.
  • Normalize the WEE1 band intensity to the loading control for each sample.
  • Compare the normalized WEE1 levels in this compound-treated samples to the vehicle control to determine the extent of stabilization.

Visualizations

LEB_03_146_Mechanism cluster_0 This compound cluster_1 Cellular Environment Adavosertib (WEE1 binder) Adavosertib (WEE1 binder) PEG2 Linker PEG2 Linker Adavosertib (WEE1 binder)->PEG2 Linker WEE1 WEE1 Adavosertib (WEE1 binder)->WEE1 Binds EN523 (OTUB1 recruiter) EN523 (OTUB1 recruiter) PEG2 Linker->EN523 (OTUB1 recruiter) OTUB1 OTUB1 EN523 (OTUB1 recruiter)->OTUB1 Recruits Ub Ub WEE1->Ub Ubiquitination OTUB1->Ub Deubiquitination (Removes Ub) Proteasome Proteasome Ub->Proteasome Degradation

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow start Experiment with this compound issue Inconsistent or Negative Results start->issue check_storage Verify Compound Storage & Handling issue->check_storage Potential Degradation check_concentration Optimize Concentration (Dose-Response) issue->check_concentration Suboptimal Dose / Hook Effect check_cells Assess Cell Health & OTUB1 Expression issue->check_cells Biological Variability check_protocol Review Experimental Protocol issue->check_protocol Procedural Error check_storage->check_concentration check_concentration->check_cells check_cells->check_protocol positive_control Include Positive Control (e.g., Proteasome Inhibitor) check_protocol->positive_control successful_outcome Consistent WEE1 Stabilization positive_control->successful_outcome

References

Technical Support Center: LEB-03-146 Cytotoxicity Assessment and Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and controlling the cytotoxicity of LEB-03-146. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a deubiquitinase-targeting chimera (DUBTAC). It is a heterobifunctional molecule composed of AZD1775 (Adavosertib), a known WEE1 kinase inhibitor, linked to a recruiter for the deubiquitinase OTUB1.[1] Unlike a WEE1 inhibitor, which blocks WEE1 activity, this compound is designed to bring OTUB1 into proximity with WEE1, leading to the removal of ubiquitin chains from WEE1 and its subsequent stabilization.[2][3] WEE1 is a key negative regulator of the G2/M cell cycle checkpoint; by stabilizing WEE1, this compound is expected to enhance this checkpoint.

Q2: What are the expected cytotoxic effects of this compound?

The cytotoxic effects of this compound are predicted to be context-dependent and may differ significantly from its component WEE1 inhibitor, AZD1775. While AZD1775 promotes premature mitotic entry and can be cytotoxic to cancer cells with a defective G1 checkpoint, this compound is expected to reinforce the G2/M checkpoint by stabilizing WEE1. Therefore, this compound may not be cytotoxic on its own but could potentiate the effects of other therapies or be effective in specific cellular contexts where sustained WEE1 activity is detrimental.

The AZD1775 component of this compound is known to cause gastrointestinal and hematological toxicities in clinical settings, including nausea, vomiting, diarrhea, lymphopenia, anemia, and thrombocytopenia. While the delivery and effective concentration of AZD1775 are different in the context of the this compound chimera, these observed toxicities for the parent molecule are important to consider.

Modulation of OTUB1 activity can also have cellular consequences. Knockdown of OTUB1 has been shown to induce apoptosis in some cancer cell lines, suggesting that the recruitment of OTUB1 by this compound could have effects beyond WEE1 stabilization that contribute to the overall cellular response.

Q3: How can I assess the cytotoxicity of this compound in my cell line?

Standard cytotoxicity assays such as MTT, XTT, or CellTiter-Glo® can be used to assess the effect of this compound on cell viability. It is also recommended to use a method that measures cell death directly, such as a lactate (B86563) dehydrogenase (LDH) release assay or Annexin V/Propidium Iodide staining followed by flow cytometry, to distinguish between cytostatic and cytotoxic effects. Given the mechanism of this compound, cell cycle analysis by flow cytometry is a crucial experiment to determine its effect on G2/M arrest.

Q4: What are some potential reasons for a lack of observed cytotoxicity with this compound?

  • Cell Line Dependency: The cytotoxic effect of stabilizing WEE1 is highly dependent on the genetic background of the cell line. Cells that are not reliant on WEE1 degradation for mitotic entry may not be sensitive to this compound as a single agent.

  • Suboptimal Concentration: As with other bifunctional molecules like PROTACs, this compound may exhibit a "hook effect," where higher concentrations lead to the formation of non-productive binary complexes (this compound-WEE1 or this compound-OTUB1) rather than the productive ternary complex (WEE1-LEB-03-146-OTUB1). A wide dose-response curve is essential to identify the optimal concentration for WEE1 stabilization.

  • Insufficient OTUB1 Expression: The cell line being tested must express sufficient levels of OTUB1 for this compound to be effective.

  • Compound Instability: Ensure the stability of this compound in your experimental conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in cytotoxicity data Inconsistent cell health, passage number, or seeding density.Standardize cell culture procedures. Use cells within a consistent passage number range and ensure uniform seeding.
Degradation of this compound in media.Prepare fresh solutions of this compound for each experiment. If necessary, perform a stability study of the compound in your cell culture medium.
No WEE1 stabilization observed Low expression of OTUB1 in the cell line.Confirm OTUB1 expression levels by Western blot or qPCR. Select a cell line with known high expression of OTUB1.
Ineffective ternary complex formation.Perform co-immunoprecipitation experiments to confirm the formation of the WEE1-LEB-03-146-OTUB1 ternary complex.
Unexpected cytotoxicity at high concentrations Off-target effects of this compound or its components.Perform a thorough dose-response study and consider using a negative control compound that does not bind to WEE1 or OTUB1.
"Hook effect" leading to paradoxical effects.Test a wider range of concentrations, including lower nanomolar concentrations, to identify the optimal window for activity.

Quantitative Data

As direct quantitative cytotoxicity data for this compound is not yet publicly available, the following table summarizes the reported IC50 and EC50 values for its WEE1-inhibiting component, AZD1775 (Adavosertib), in various cancer cell lines. It is important to note that the cytotoxic profile of this compound may differ significantly due to its distinct mechanism of action (WEE1 stabilization versus inhibition).

Cell LineCancer TypeAssayIC50 / EC50 (nM)Reference
HT29Colorectal CancerWST-1184[4]
SW480Colorectal CancerMTT140[5]
HCT116Colorectal Cancer-131[6]
Ovarian Clear Cell Carcinoma (various)Ovarian CanceralamarBlueVaries by line[7]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A wide concentration range (e.g., from low nanomolar to high micromolar) is recommended to identify a potential "hook effect." Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the cells with this compound for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

Protocol 2: Western Blot for WEE1 Stabilization

This protocol is to confirm the mechanism of action of this compound by assessing the protein levels of WEE1.

  • Cell Treatment: Plate cells and treat with a range of this compound concentrations for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.

  • Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against WEE1 and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative change in WEE1 protein levels compared to the loading control.

Visualizations

LEB_03_146_Mechanism cluster_0 This compound Action cluster_1 Cellular Components cluster_2 Ternary Complex Formation cluster_3 Downstream Effect LEB_03_146 This compound AZD1775_moiety AZD1775 Moiety LEB_03_146->AZD1775_moiety contains OTUB1_recruiter OTUB1 Recruiter LEB_03_146->OTUB1_recruiter contains Ternary_Complex WEE1-LEB-03-146-OTUB1 Ternary Complex WEE1 WEE1 Kinase AZD1775_moiety->WEE1 binds OTUB1 OTUB1 (DUB) OTUB1_recruiter->OTUB1 recruits Ub Ubiquitin Ub->WEE1 Ubiquitination (leads to degradation) WEE1_stabilized Stabilized WEE1 Ternary_Complex->WEE1_stabilized Deubiquitination CDK1_inactive Inactive CDK1/2 WEE1_stabilized->CDK1_inactive inhibits G2M_arrest G2/M Checkpoint Reinforcement CDK1_inactive->G2M_arrest leads to

Caption: Mechanism of action of this compound.

troubleshooting_workflow start Experiment Start: Assess this compound Cytotoxicity decision1 Is Cytotoxicity Observed? start->decision1 decision2 Is WEE1 Stabilized? decision1->decision2 No end_success Successful Cytotoxicity Assessment decision1->end_success Yes end_no_cytotoxicity Conclusion: No Direct Cytotoxicity Under These Conditions decision2->end_no_cytotoxicity Yes troubleshoot1 Troubleshoot: - Check Cell Line Dependency - Optimize Concentration (Hook Effect) - Verify Compound Stability decision2->troubleshoot1 No troubleshoot2 Troubleshoot: - Confirm OTUB1 Expression - Verify Ternary Complex Formation - Check for Off-Target Effects end_success->troubleshoot2 If results are inconsistent troubleshoot1->start Re-run Experiment troubleshoot2->start Re-run Experiment

Caption: Troubleshooting workflow for this compound cytotoxicity experiments.

References

Technical Support Center: LEB-03-146 Target Engagement Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the target engagement of LEB-03-146.

This compound Overview:

This compound is a WEE1 Deubiquitinase-Targeting Chimera (DUBTAC). It is composed of the WEE1 inhibitor AZD1775 (Adavosertib) and the OTUB1 recruiter EN523, connected by a PEG2 linker. The primary mechanism of action of this compound is to induce the stabilization of the WEE1 protein.[1] Confirmation of target engagement, therefore, relies on demonstrating this increase in WEE1 protein levels within the cell.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a WEE1 DUBTAC that recruits the deubiquitinase OTUB1 to the WEE1 kinase. This action leads to the removal of ubiquitin chains from WEE1, thereby protecting it from proteasomal degradation and resulting in its stabilization and accumulation in the cell.[1]

Q2: How can I confirm that this compound is engaging its target, WEE1, in my cellular model?

A2: Target engagement can be confirmed by observing an increase in WEE1 protein levels upon treatment with this compound. The most common methods to demonstrate this are Western Blotting and Immunoprecipitation, followed by Western Blotting. More advanced cellular assays like the Cellular Thermal Shift Assay (CETSA) can also be employed to show direct binding and stabilization.

Q3: What cell lines are suitable for studying this compound target engagement?

A3: While the choice of cell line is experiment-dependent, HEP3B hepatoma cancer cells have been shown to exhibit significant WEE1 stabilization in response to this compound.[1] It is recommended to use a cell line with detectable endogenous levels of WEE1.

Q4: What is the expected outcome of a successful target engagement experiment with this compound?

A4: A successful experiment will show a dose-dependent increase in the total amount of WEE1 protein in cells treated with this compound compared to vehicle-treated control cells.

Troubleshooting Guides

Western Blotting for WEE1 Stabilization

Issue: Weak or No WEE1 Signal

Possible Cause Troubleshooting Step
Low WEE1 expression in the chosen cell line. Screen different cell lines for detectable endogenous WEE1 expression. Consider using a positive control lysate from a known WEE1-expressing cell line.
Insufficient protein loading. Ensure accurate protein quantification (e.g., BCA assay) and load a sufficient amount of total protein (typically 20-40 µg) per lane.[2]
Inefficient protein transfer. Verify transfer efficiency by Ponceau S staining of the membrane after transfer. Optimize transfer time and voltage, especially for a large protein like WEE1 (~94 kDa).[2]
Suboptimal primary antibody. Use a validated anti-WEE1 antibody at the recommended dilution. Incubate overnight at 4°C to increase signal.[3]
Inactive secondary antibody or substrate. Use a fresh, validated secondary antibody and ensure the ECL substrate is not expired and has been stored correctly.

Issue: High Background on Western Blot

Possible Cause Troubleshooting Step
Insufficient blocking. Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk, especially for phospho-antibodies).
Primary or secondary antibody concentration too high. Titrate the antibody concentrations to find the optimal balance between signal and background.[4]
Inadequate washing. Increase the number and duration of washes with TBST between antibody incubations.[4]
Membrane dried out. Ensure the membrane remains hydrated throughout the blocking, incubation, and washing steps.
Immunoprecipitation of WEE1

Issue: Low or No WEE1 Pulldown

Possible Cause Troubleshooting Step
Inefficient cell lysis. Use a lysis buffer compatible with immunoprecipitation and ensure complete cell lysis by sonication or mechanical disruption.[5] Include protease and phosphatase inhibitors.
Antibody not suitable for IP. Use an antibody specifically validated for immunoprecipitation.[3] Not all antibodies that work for Western Blotting are suitable for IP.
Insufficient antibody or beads. Optimize the amount of antibody and Protein A/G beads used for the pulldown.[6]
Washing steps too stringent. Reduce the stringency of the wash buffer (e.g., lower salt or detergent concentration) or decrease the number of washes.[6]

Experimental Protocols

Protocol 1: Western Blotting for WEE1 Stabilization

This protocol details the steps to assess the stabilization of WEE1 protein in response to this compound treatment.

Materials:

  • Cell line of interest (e.g., HEP3B)

  • This compound

  • DMSO (vehicle control)

  • Cell culture reagents

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Anti-WEE1

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (and a DMSO control) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-WEE1 antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular context, based on the principle of ligand-induced thermal stabilization.[7]

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • Thermal cycler

  • Reagents and equipment for Western Blotting (as above)

Procedure:

  • Cell Treatment: Treat cells with this compound or DMSO for a specified time.

  • Cell Harvesting: Harvest cells and resuspend them in PBS with protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble WEE1 by Western Blotting as described in Protocol 1.

  • Data Analysis: Plot the amount of soluble WEE1 as a function of temperature for both this compound and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Data Presentation

Table 1: Expected Quantitative Outcomes from WEE1 Stabilization Assays

AssayMetricExpected Result with this compound
Western Blot Fold change in WEE1 protein levels (normalized to loading control)Dose-dependent increase compared to vehicle control.
CETSA Apparent melting temperature (Tm) of WEE1Increase in Tm in the presence of this compound compared to vehicle control.

Visualizations

WEE1 Signaling Pathway and this compound Mechanism of Action

WEE1_Pathway WEE1 Signaling and this compound Action cluster_cell_cycle Cell Cycle Progression cluster_regulation WEE1 Regulation cluster_DUBTAC This compound Mechanism G2 G2 CDK1_CyclinB CDK1/Cyclin B G2->CDK1_CyclinB activates M M CDK1_CyclinB->M promotes M-phase entry WEE1 WEE1 WEE1->CDK1_CyclinB inhibits by phosphorylation Ub Ubiquitin WEE1->Ub ubiquitination This compound This compound This compound->WEE1 OTUB1 OTUB1 This compound->OTUB1 OTUB1->WEE1 deubiquitinates (stabilizes) Proteasome Proteasome Ub->Proteasome degradation

Caption: WEE1 inhibits the G2/M transition. This compound stabilizes WEE1 by recruiting the deubiquitinase OTUB1.

Experimental Workflow for Western Blotting

WB_Workflow Western Blot Workflow for WEE1 Stabilization Cell_Culture 1. Cell Culture & Treatment (this compound vs. Vehicle) Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-WEE1) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Step-by-step workflow for assessing WEE1 protein stabilization using Western Blotting.

Logical Flow for Troubleshooting Weak Western Blot Signal

WB_Troubleshooting Troubleshooting Weak WEE1 Signal cluster_solutions Start Weak or No WEE1 Signal Check_Protein Check Protein Expression & Loading Start->Check_Protein Check_Transfer Verify Protein Transfer Check_Protein->Check_Transfer [Sufficient Protein] Sol_Protein Increase protein load Use positive control Check_Protein->Sol_Protein [Low Protein] Check_Antibody Optimize Antibody Conditions Check_Transfer->Check_Antibody [Transfer OK] Sol_Transfer Optimize transfer time/voltage Check with Ponceau S Check_Transfer->Sol_Transfer [Poor Transfer] Check_Detection Check Detection Reagents Check_Antibody->Check_Detection [Antibody OK] Sol_Antibody Increase antibody concentration Incubate longer Check_Antibody->Sol_Antibody [Suboptimal Antibody] Success Signal Improved Check_Detection->Success [Reagents OK] Sol_Detection Use fresh reagents Check_Detection->Sol_Detection [Old Reagents]

Caption: A logical guide to troubleshooting and resolving weak signal issues in WEE1 Western Blots.

References

Technical Support Center: Overcoming Resistance to LEB-03-146 in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to LEB-03-146 in their experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a deubiquitinase-targeting chimera (DUBTAC).[1][2] It is a heterobifunctional molecule designed for targeted protein stabilization.[2][3][4][5] It consists of a ligand that binds to the WEE1 kinase (AZD1775) and another ligand (EN523) that recruits the deubiquitinase OTUB1, connected by a linker.[1][2] By bringing OTUB1 into proximity with WEE1, this compound facilitates the removal of ubiquitin chains from WEE1, preventing its proteasomal degradation and thereby stabilizing its protein levels.[2][3][4][5]

Q2: What is the expected outcome of this compound treatment in sensitive cells?

In sensitive cancer cell lines, particularly those where WEE1 is actively degraded via the ubiquitin-proteasome system, treatment with this compound is expected to lead to a significant stabilization and increase in WEE1 protein levels.[2] This can be observed by western blot analysis. The functional consequence of WEE1 stabilization can vary depending on the cellular context and is a subject of ongoing research.

Q3: We are observing a reduced or complete lack of response to this compound in our cell line model. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been extensively documented, potential mechanisms can be extrapolated from research on other targeted therapies and the mechanism of DUBTACs. These may include:

  • Alterations in the Target Protein (WEE1): Mutations in the WEE1 protein could prevent the binding of the AZD1775 component of this compound.

  • Changes in the Recruited Deubiquitinase (OTUB1):

    • Downregulation or loss of OTUB1 expression would render this compound ineffective as there would be no DUB to recruit to the target protein.

    • Mutations in OTUB1 could impair its catalytic activity or its interaction with the EN523 recruiter.

  • Modifications in the Ubiquitin-Proteasome System: Alterations in the expression or activity of E3 ligases that ubiquitinate WEE1, or other components of the proteasome, could affect the baseline degradation of WEE1 and thus the perceived effect of a stabilizer.

  • Cellular Pathway Adaptations: Cancer cells can develop resistance by activating compensatory signaling pathways that bypass the effects of WEE1 stabilization. For instance, upregulation of the functionally redundant kinase PKMYT1 has been observed as a resistance mechanism to WEE1 inhibitors.[1][6]

Q4: How can we experimentally confirm if our cells have developed resistance to this compound?

To confirm resistance, you can perform a dose-response experiment and compare the half-maximal effective concentration (EC50) for WEE1 stabilization in your suspected resistant cells versus the parental, sensitive cell line. A significant shift in the EC50 to a higher concentration would indicate resistance. This should be coupled with a cell viability assay to assess the functional consequence of this resistance.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Observed Problem Potential Cause Recommended Action
No increase in WEE1 protein levels after this compound treatment. 1. Compound inactivity: The this compound compound may have degraded. 2. Low OTUB1 expression: The cell line may not express sufficient levels of OTUB1. 3. Inefficient WEE1 ubiquitination: WEE1 may not be actively turned over by the proteasome in your cell model. 4. Resistant cell line: The cells may have acquired resistance.1. Compound quality check: Confirm the integrity of the this compound compound. 2. Assess OTUB1 levels: Perform a western blot to check for OTUB1 expression in your cell line. 3. Confirm WEE1 degradation: Treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) to see if WEE1 levels increase. If they do, it confirms that WEE1 is degraded by the proteasome. 4. Investigate resistance mechanisms: Refer to the experimental protocols below to characterize the potential resistance.
High variability in WEE1 stabilization between experiments. 1. Inconsistent cell culture conditions: Cell passage number, confluency, and serum concentration can affect protein expression and degradation rates. 2. Inconsistent compound preparation: Errors in serial dilutions or storage of the compound. 3. Technical variability in western blotting. 1. Standardize cell culture: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Optimize western blot protocol: Ensure consistent protein loading and use a reliable loading control.
This compound induces WEE1 stabilization, but there is no downstream functional effect (e.g., on cell viability). 1. Cellular context: The stabilization of WEE1 alone may not be sufficient to induce a specific phenotype in your chosen cell model. 2. Compensatory mechanisms: Cells may have activated other pathways to counteract the effects of WEE1 stabilization.[1][6]1. Literature review: Investigate the known functions of WEE1 in your specific cancer type. 2. Pathway analysis: Use techniques like RNA sequencing or proteomic analysis to identify upregulated survival pathways in treated cells. Consider combination therapies to target these compensatory pathways.

Experimental Protocols

1. Generation of this compound Resistant Cell Lines

This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous exposure to the compound.

  • Materials:

    • Parental cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Cell culture flasks and plates

    • MTT or CellTiter-Glo® Cell Viability Assay Kit

  • Procedure:

    • Determine the initial IC50 (half-maximal inhibitory concentration for cell viability, if applicable) or EC50 (half-maximal effective concentration for WEE1 stabilization) of this compound in the parental cell line.

    • Culture the parental cells in the presence of this compound at a concentration equal to the IC50/EC50.

    • Continuously culture the cells, passaging them as they reach confluency. Initially, a significant amount of cell death is expected.

    • Once the cells recover and proliferate at a steady rate in the presence of the drug, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner (e.g., 1.5x, 2x, 5x, 10x the initial IC50/EC50).

    • Allow the cell population to stabilize at each new concentration before proceeding to the next.

    • After several months of continuous culture (typically 6-12 months), the resulting cell population is likely to be resistant to this compound.

    • Isolate single-cell clones from the resistant population by limiting dilution or single-cell sorting to obtain clonal resistant cell lines.

    • Characterize the resistance of the generated cell lines by determining their IC50/EC50 and comparing it to the parental cell line.

2. Western Blotting for WEE1 and OTUB1

This protocol provides a standard method for detecting protein levels of WEE1 and OTUB1.

  • Materials:

    • Sensitive and resistant cell lines

    • This compound

    • DMSO

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against WEE1, OTUB1, and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed sensitive and resistant cells in culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or DMSO for the desired time period (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against WEE1, OTUB1, and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

3. Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution in response to this compound treatment.

  • Materials:

    • Sensitive and resistant cell lines

    • This compound

    • DMSO

    • PBS

    • 70% ethanol (B145695) (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in culture plates and treat with this compound or DMSO for the desired time.

    • Harvest the cells by trypsinization and wash them with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Visualizations

LEB_03_146_Mechanism cluster_cell Cancer Cell cluster_DUBTAC This compound WEE1 WEE1 WEE1->WEE1 Ub Ubiquitin WEE1->Ub Proteasome Proteasome Ub->Proteasome Degradation E3_ligase E3 Ligase E3_ligase->WEE1 Ubiquitination AZD1775 AZD1775 (WEE1 Ligand) AZD1775->WEE1 Binds Linker Linker AZD1775->Linker EN523 EN523 (OTUB1 Recruiter) Linker->EN523 OTUB1 OTUB1 (Deubiquitinase) EN523->OTUB1 Recruits OTUB1->WEE1 Deubiquitination

Caption: Mechanism of action of this compound DUBTAC.

Resistance_Workflow start Observation: Reduced this compound Efficacy confirm_resistance Confirm Resistance (Dose-response, Viability Assay) start->confirm_resistance characterize Characterize Resistant Cells confirm_resistance->characterize western Western Blot: WEE1, OTUB1 levels characterize->western sequencing Sequencing: WEE1, OTUB1 genes characterize->sequencing co_ip Co-IP: Assess ternary complex formation characterize->co_ip pathway_analysis Pathway Analysis (RNA-seq, Proteomics) characterize->pathway_analysis overcome Develop Strategies to Overcome Resistance pathway_analysis->overcome

Caption: Experimental workflow for investigating this compound resistance.

Signaling_Pathway_Resistance cluster_resistance Potential Resistance Mechanisms LEB_03_146 This compound WEE1 WEE1 LEB_03_146->WEE1 Stabilizes OTUB1 OTUB1 LEB_03_146->OTUB1 Recruits Cell_Cycle_Control Cell Cycle Control WEE1->Cell_Cycle_Control Regulates WEE1_mut WEE1 Mutation (Prevents Binding) WEE1_mut->WEE1 Alters OTUB1_down OTUB1 Downregulation OTUB1_down->OTUB1 Reduces PKMYT1_up PKMYT1 Upregulation (Compensatory Pathway) PKMYT1_up->Cell_Cycle_Control Bypasses WEE1

Caption: Potential resistance pathways to this compound.

References

LEB-03-146 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LEB-03-146. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a WEE1 deubiquitinase-targeting chimera (DUBTAC). Here you will find frequently asked questions (FAQs) and troubleshooting guides to address potential variability and reproducibility issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a chemical probe known as a WEE1 DUBTAC. It is a heterobifunctional molecule that links AZD1775 (Adavosertib), a WEE1 kinase inhibitor, to EN523, a covalent recruiter of the deubiquitinase OTUB1, via a PEG2 linker.[1][2] Its primary mechanism of action is to induce targeted protein stabilization. By bringing OTUB1 into proximity with the WEE1 protein, this compound facilitates the removal of ubiquitin chains from WEE1, thereby preventing its proteasomal degradation and leading to its stabilization within the cell.[2][3][4]

Q2: What are the key components of the this compound DUBTAC?

A2: The key components are:

  • WEE1-targeting ligand: AZD1775 (Adavosertib), which binds to the WEE1 kinase.[1][2]

  • DUB recruiter: EN523, a covalent ligand that binds to a non-catalytic cysteine residue on the deubiquitinase OTUB1.[2][3]

  • Linker: A PEG2 linker connects AZD1775 and EN523.[1]

Q3: In which cell lines has this compound been shown to be effective?

A3: this compound has been shown to cause significant stabilization of WEE1 in HEP3B hepatoma cancer cells.[1][2]

Q4: How should I store and handle this compound?

A4: Proper storage is critical to maintain the stability and activity of this compound.

  • Stock Solutions: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

  • Solvent: this compound is soluble in DMSO at concentrations of ≥ 50 mg/mL.[1] It is recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

Q5: What are the potential off-target effects of this compound?

A5: While DUBTAC technology aims for higher selectivity, off-target effects are possible.[5] Proteomic studies on similar DUBTACs have shown that while the primary effect is the stabilization of the target protein, the levels of other proteins, such as chaperones, may also be altered.[2][3] It is recommended to perform proteome-wide analysis to identify potential off-targets in your specific experimental system.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, leading to variability and a lack of reproducibility.

Problem Potential Cause Recommended Solution
No or low WEE1 protein stabilization observed. Compound Instability: Improper storage or handling of this compound.Prepare fresh stock solutions in anhydrous DMSO and store them at the recommended temperatures (-80°C for long-term, -20°C for short-term).[1]
Suboptimal Concentration: The concentration of this compound may be too low.Perform a dose-response experiment to determine the optimal concentration for WEE1 stabilization in your cell line of interest.
Incorrect Incubation Time: The treatment duration may be too short.Conduct a time-course experiment to identify the optimal incubation time for observing maximum WEE1 stabilization.
Low Endogenous WEE1 or OTUB1 Levels: The cell line used may express low levels of WEE1 or the recruited deubiquitinase, OTUB1.Verify the endogenous expression levels of both WEE1 and OTUB1 in your chosen cell line by Western blot. Select a cell line with robust expression of both proteins.
Cellular Localization: WEE1 and OTUB1 may not be present in the same subcellular compartment.OTUB1 is found in both the cytoplasm and the nucleus.[6] WEE1 is primarily a nuclear protein. Confirm the co-localization of WEE1 and OTUB1 in your cell line using immunofluorescence or cellular fractionation followed by Western blot.
High variability between experimental replicates. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or serum concentration.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure uniform seeding density.
Compound Precipitation: this compound may precipitate out of solution, especially at higher concentrations or in aqueous media.Visually inspect the media for any signs of precipitation after adding this compound. Prepare dilutions from a high-concentration stock in DMSO just before use.
Inconsistent Lysis and Sample Preparation: Variability in cell lysis and protein extraction can lead to inconsistent Western blot results.Use a standardized lysis buffer and protocol for all samples. Ensure complete cell lysis and accurate protein quantification before loading samples for electrophoresis.[7]
Unexpected cellular toxicity. Off-target effects: The compound may be engaging with other cellular proteins, leading to toxicity.Perform a dose-response curve to determine the cytotoxic concentration (IC50) of this compound in your cell line. Work with concentrations below the toxic threshold for protein stabilization experiments. Consider proteomic analysis to identify potential off-targets.
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.Ensure the final concentration of DMSO in your cell culture media is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).

Experimental Protocols

Below are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

WEE1 Protein Stabilization Assay (Western Blot)

This protocol is for determining the effect of this compound on the steady-state levels of WEE1 protein.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.[9][10]

    • Incubate the membrane with a primary antibody against WEE1 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

    • Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[9]

WEE1 Protein Half-Life Determination (Cycloheximide Chase Assay)

This assay measures the degradation rate of WEE1 in the presence or absence of this compound.

  • Pre-treatment: Treat cells with this compound or vehicle (DMSO) for a predetermined time to allow for WEE1 stabilization.

  • Cycloheximide (B1669411) Treatment: Add cycloheximide (CHX), a protein synthesis inhibitor, to the cell culture medium at a final concentration of 100 µg/ml.[11][12]

  • Time-Course Harvest: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • Western Blot Analysis: Perform Western blotting for WEE1 as described in the protocol above.

  • Data Analysis: Quantify the WEE1 band intensity at each time point, normalize to the loading control, and then normalize to the 0-hour time point for each treatment condition. Plot the relative WEE1 protein level against time to determine the protein half-life.

Mandatory Visualizations

DUBTAC_Mechanism cluster_cell Cell cluster_ubiquitination Ubiquitination LEB03146 This compound WEE1 WEE1 LEB03146->WEE1 Binds (AZD1775) OTUB1 OTUB1 LEB03146->OTUB1 Proteasome Proteasome WEE1->Proteasome Degradation OTUB1->WEE1 Deubiquitinates (Removes Ub) Ub Ubiquitin (Ub) E1 E1 Ub->E1 Degraded_WEE1 Degraded WEE1 Proteasome->Degraded_WEE1 E2 E2 E1->E2 Activates E3 E3 Ligase E2->E3 Binds E3->WEE1 Ubiquitinates

Caption: Mechanism of action of this compound as a WEE1 DUBTAC.

Troubleshooting_Workflow Start Start: No/Low WEE1 Stabilization Check_Compound Check this compound Storage & Handling Start->Check_Compound Dose_Response Perform Dose-Response Experiment Check_Compound->Dose_Response Compound OK Time_Course Perform Time-Course Experiment Dose_Response->Time_Course Optimal Dose Determined Check_Protein_Levels Check Endogenous WEE1/OTUB1 Levels Time_Course->Check_Protein_Levels Optimal Time Determined Check_Localization Check WEE1/OTUB1 Subcellular Localization Check_Protein_Levels->Check_Localization Sufficient Protein Levels Success Successful WEE1 Stabilization Check_Localization->Success Co-localization Confirmed

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

Validating the Effects of LEB-03-146 on WEE1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of LEB-03-146 and other prominent WEE1 inhibitors. It includes a summary of their mechanisms of action, available quantitative data, and detailed experimental protocols for validating their effects on the WEE1 kinase.

Introduction to WEE1 Inhibition and Stabilization

The WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1] Inhibition of WEE1 is a promising therapeutic strategy in oncology, particularly in cancers with a defective G1 checkpoint, as it forces cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death. While most therapeutic agents in development are direct inhibitors of WEE1's kinase activity, a newer approach involves modulating WEE1 protein stability. This guide will compare the novel WEE1 deubiquitinase-targeting chimera (DUBTAC), this compound, with established small molecule inhibitors.

Comparative Analysis of WEE1-Targeting Compounds

This section compares the mechanism of action and available quantitative data for this compound and alternative WEE1 inhibitors.

Mechanism of Action
  • This compound: This compound is a WEE1 DUBTAC. It functions by linking the WEE1 inhibitor Adavosertib to a recruiter for the deubiquitinase OTUB1.[2] This targeted recruitment of a deubiquitinase to WEE1 is designed to prevent its degradation, leading to its stabilization. The therapeutic hypothesis for this approach is still under investigation but may involve modulating WEE1-dependent signaling pathways through protein stabilization rather than enzymatic inhibition.

  • WEE1 Kinase Inhibitors (e.g., Adavosertib, Azenosertib, Zedoresertib): These are small molecules that competitively bind to the ATP-binding pocket of the WEE1 kinase, inhibiting its phosphotransferase activity. This prevents the inhibitory phosphorylation of CDK1 at Tyr15, leading to premature mitotic entry.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for the discussed compounds. It is important to note that a direct comparison of the efficacy of a protein stabilizer (this compound) with kinase inhibitors based on IC50 values is not appropriate. The provided data for this compound is qualitative, indicating its effect on protein levels.

CompoundTarget/MechanismEfficacy MetricValueCell Line/System
This compound WEE1 DUBTAC (Stabilization)WEE1 Protein LevelsSignificant StabilizationHEP3B
Adavosertib (AZD1775/MK-1775) WEE1 Kinase InhibitionIC505.2 nMCell-free assay
Azenosertib (ZN-c3) WEE1 Kinase InhibitionIC503.9 nMCell-free assay
Zedoresertib (Debio 0123) WEE1 Kinase InhibitionIC500.8 nMCell-free assay

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the effects of this compound and WEE1 inhibitors.

WEE1 Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of a compound to inhibit WEE1 kinase activity in a cell-free system.

Materials:

  • Recombinant human WEE1 kinase

  • TR-FRET substrate (e.g., a peptide with a CDK1 phosphorylation site)

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled acceptor molecule

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Test compounds (this compound and inhibitors)

  • 384-well low-volume black plates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 50 nL of the compound dilutions to the assay plate.

  • Prepare a solution of WEE1 kinase and substrate in assay buffer. Add 5 µL to each well.

  • Prepare a solution of ATP in assay buffer. Add 5 µL to each well to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Prepare a detection solution containing the Europium-labeled antibody and APC-labeled acceptor in assay buffer. Add 10 µL to each well to stop the reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET reader, measuring emission at 620 nm and 665 nm after excitation at 340 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot against the compound concentration to determine the IC50 value for inhibitors. For this compound, no inhibition is expected.

Western Blot for CDK1 Phosphorylation

This experiment assesses the cellular activity of WEE1 modulators by measuring the phosphorylation of its direct substrate, CDK1, at the inhibitory Tyr15 site.

Materials:

  • Cancer cell line (e.g., HeLa, OVCAR3)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-CDK1 (Tyr15), anti-total CDK1, anti-WEE1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of the test compounds for a specified time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation. Recommended starting dilutions are 1:1000 for phospho-specific antibodies and 1:2000 for total protein and loading control antibodies.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize the phospho-CDK1 signal to total CDK1 and the WEE1 signal to the loading control.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of the compounds on cell proliferation and viability.[3][4][5]

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Test compounds

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in opaque-walled 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.[4]

  • Treat the cells with a serial dilution of the test compounds. Include a vehicle-only control.

  • Incubate the plates for 72 hours under standard cell culture conditions.

  • Equilibrate the plates to room temperature for 30 minutes.[4]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[4]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

  • Measure the luminescence using a plate reader.

  • Normalize the data to the vehicle-treated controls and plot the results to determine the EC50 values.

Visualizations

WEE1 Signaling Pathway

WEE1_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_Intervention Therapeutic Intervention DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 activates WEE1 WEE1 Chk1->WEE1 activates CDK1_CyclinB CDK1/Cyclin B WEE1->CDK1_CyclinB inhibits (pY15) Ub Ubiquitin WEE1->Ub ubiquitination G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition promotes WEE1_Inhibitors WEE1 Inhibitors (Adavosertib, etc.) WEE1_Inhibitors->WEE1 LEB_03_146 This compound DUB OTUB1 LEB_03_146->DUB recruits Proteasome Proteasome Ub->Proteasome targets for DUB->WEE1 deubiquitinates WEE1_degradation WEE1 Degradation Proteasome->WEE1_degradation

Caption: WEE1 signaling pathway and points of therapeutic intervention.

Experimental Workflow for Compound Validation

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_cellular Cellular Validation cluster_data Data Analysis & Comparison Kinase_Assay WEE1 Kinase Assay (TR-FRET) IC50_Determination Determine IC50 (for inhibitors) Kinase_Assay->IC50_Determination Compare_Activity Compare Inhibitory Potency vs. Stabilization Efficacy IC50_Determination->Compare_Activity Cell_Treatment Treat Cancer Cells with Compounds Western_Blot Western Blot for p-CDK1 (Y15) & WEE1 Cell_Treatment->Western_Blot Cell_Viability Cell Viability Assay (CellTiter-Glo) Cell_Treatment->Cell_Viability Western_Blot->Compare_Activity EC50_Determination Determine EC50 Cell_Viability->EC50_Determination EC50_Determination->Compare_Activity

Caption: Experimental workflow for validating and comparing WEE1-targeting compounds.

Logical Relationship of WEE1 Modulation and Cellular Outcomes

Logical_Relationship cluster_cause Molecular Event cluster_effect Cellular Consequence WEE1_Inhibition WEE1 Kinase Inhibition pCDK1_decrease Decreased p-CDK1 (Y15) WEE1_Inhibition->pCDK1_decrease WEE1_Stabilization WEE1 Protein Stabilization (this compound) WEE1_increase Increased WEE1 Levels WEE1_Stabilization->WEE1_increase Premature_Mitosis Premature Mitotic Entry pCDK1_decrease->Premature_Mitosis Altered_Signaling Altered WEE1 Signaling WEE1_increase->Altered_Signaling Cell_Death Cell Death Premature_Mitosis->Cell_Death Altered_Signaling->Cell_Death Hypothesized

Caption: Logical relationship between WEE1 modulation and cellular outcomes.

References

A Comparative Guide: LEB-03-146 and AZD1775 (Adavosertib) in the Context of Cancer Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two molecules targeting the WEE1 kinase, a critical regulator of the cell cycle: AZD1775 (Adavosertib), a well-established clinical-stage inhibitor, and LEB-03-146, a novel research compound with a fundamentally different mechanism of action. This document outlines their distinct approaches to modulating WEE1, summarizes available data, and provides detailed experimental protocols for their comparative evaluation.

Introduction: Targeting the Gatekeeper of Mitosis

WEE1 is a tyrosine kinase that plays a crucial role in the G2/M cell cycle checkpoint by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1).[1][2] This inhibitory action prevents cells with damaged DNA from prematurely entering mitosis, allowing time for DNA repair.[1][2] In many cancer cells, particularly those with a defective G1/S checkpoint (often due to p53 mutations), reliance on the G2/M checkpoint for survival is heightened.[3][4] Therefore, inhibiting WEE1 has emerged as a promising anti-cancer strategy, forcing cancer cells with DNA damage into mitotic catastrophe and subsequent cell death.[1][3]

AZD1775 (Adavosertib) is a potent and selective small-molecule inhibitor of WEE1 kinase and is currently in numerous clinical trials.[4][5] In contrast, this compound represents a novel chemical biology tool, a Deubiquitinase-Targeting Chimera (DUBTAC), which, counterintuitively, is designed to stabilize the WEE1 protein.[6][7] This guide will delve into the mechanistic distinctions and potential functional consequences of these two compounds.

Mechanism of Action: Inhibition versus Stabilization

The primary difference between AZD1775 and this compound lies in their opposing effects on the WEE1 protein.

AZD1775 (Adavosertib): A Direct Kinase Inhibitor

AZD1775 is an ATP-competitive inhibitor of WEE1 kinase.[5] By binding to the ATP-binding pocket of WEE1, it prevents the phosphorylation of its substrates, primarily CDK1 and CDK2.[3] This leads to the abrogation of the G2/M checkpoint, causing cells with DNA damage to enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis.[1][3]

This compound: A WEE1-Stabilizing DUBTAC

This compound is a heterobifunctional molecule composed of three parts:

  • A WEE1-binding moiety: This is the WEE1 inhibitor AZD1775 itself, used here as a "warhead" to target WEE1.[6][7]

  • An OTUB1 recruiter: A small molecule (EN523) that binds to the deubiquitinase OTUB1.[6]

  • A linker: A PEG2 linker that connects the WEE1 binder and the OTUB1 recruiter.[6][7]

This design brings WEE1 into close proximity with OTUB1, a deubiquitinase that removes ubiquitin chains from proteins, thereby protecting them from proteasomal degradation. The result is an increase in the cellular levels of the WEE1 protein.[6] The therapeutic rationale for stabilizing a protein that is a target for inhibition in cancer is still under investigation and may involve modulating complex cellular signaling pathways or exploring synthetic lethality in specific contexts.

Data Presentation: A Comparative Overview

Quantitative data directly comparing the functional effects of this compound and AZD1775 on cancer cells is not yet publicly available for this compound. The following tables summarize the known properties of each compound.

Compound Target Mechanism of Action Reported IC50 (Cell-free)
AZD1775 (Adavosertib) WEE1 KinaseATP-competitive inhibitor5.2 nM[5]
This compound WEE1 ProteinRecruits OTUB1 to deubiquitinate and stabilize WEE1Not applicable (not an inhibitor)
Compound Effect on WEE1 Protein Level Effect on WEE1 Kinase Activity Cellular Consequence (in p53-deficient cancer cells)
AZD1775 (Adavosertib) No direct effect or potential for feedback-loop mediated changesInhibitionG2/M checkpoint abrogation, mitotic catastrophe, apoptosis
This compound Stabilization (Increased levels)[6][7]The bound AZD1775 moiety likely inhibits the kinase activity of the stabilized WEE1, but the overall cellular effect is complex and not fully elucidated.Not yet reported in published literature.

Mandatory Visualizations

Signaling Pathways

G1 cluster_AZD1775 AZD1775 (Adavosertib) Pathway cluster_LEB This compound Pathway AZD1775 AZD1775 WEE1_A WEE1 Kinase AZD1775->WEE1_A inhibits CDK1_A CDK1 (pY15) WEE1_A->CDK1_A phosphorylates (inactivates) Mitosis_A Mitotic Entry WEE1_A->Mitosis_A inhibits CDK1_A->Mitosis_A promotes (when dephosphorylated) G2_Arrest_A G2 Arrest CDK1_A->G2_Arrest_A maintains DNA_Damage_A DNA Damage DNA_Damage_A->WEE1_A activates LEB This compound WEE1_L WEE1 Protein LEB->WEE1_L binds OTUB1 OTUB1 (DUB) LEB->OTUB1 recruits Proteasome Proteasome WEE1_L->Proteasome degradation Stabilization WEE1 Stabilization WEE1_L->Stabilization Ub Ubiquitin Chains OTUB1->Ub removes Ub->WEE1_L tags for degradation

Caption: Opposing mechanisms of AZD1775 and this compound.

Experimental Workflow for Comparison

G2 cluster_assays Functional Assays cluster_mech Mechanistic Assays Start Cancer Cell Lines (e.g., p53-mutant) Treatment Treat with: - Vehicle (DMSO) - AZD1775 (dose-response) - this compound (dose-response) Start->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Viability Cell Viability Assay (e.g., CCK-8, CellTiter-Glo) Incubation->Viability CellCycle Cell Cycle Analysis (Propidium Iodide Staining, Flow Cytometry) Incubation->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining, Flow Cytometry) Incubation->Apoptosis DNADamage DNA Damage Assay (γH2AX Staining, Microscopy/Flow Cytometry) Incubation->DNADamage WesternBlot Western Blot Analysis (p-CDK1, WEE1, cleaved PARP, γH2AX) Incubation->WesternBlot DataAnalysis Data Analysis and Comparison Viability->DataAnalysis CellCycle->DataAnalysis Apoptosis->DataAnalysis DNADamage->DataAnalysis WesternBlot->DataAnalysis

Caption: Workflow for comparing this compound and AZD1775.

Experimental Protocols

The following are detailed protocols for key experiments to compare the cellular effects of this compound and AZD1775.

Cell Viability Assay (CCK-8)
  • Objective: To determine the effect of the compounds on the metabolic activity and proliferation of cancer cells.

  • Materials:

    • Cancer cell lines of interest (e.g., OVCAR-3, HCT116)

    • 96-well cell culture plates

    • Complete growth medium

    • AZD1775 and this compound stock solutions (in DMSO)

    • Cell Counting Kit-8 (CCK-8) reagent

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

    • Prepare serial dilutions of AZD1775 and this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 nM to 10 µM). Include vehicle (DMSO) control wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

    • Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot dose-response curves to determine IC50 values.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To assess the effect of the compounds on cell cycle distribution.

  • Materials:

    • 6-well cell culture plates

    • Complete growth medium

    • AZD1775 and this compound

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (B145695) (ice-cold)

    • Propidium Iodide (PI)/RNase staining buffer

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of AZD1775, this compound, or vehicle for 24 or 48 hours.

    • Harvest cells by trypsinization, collect both adherent and floating cells, and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer. Model the cell cycle distribution (G1, S, G2/M phases) using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)
  • Objective: To quantify the induction of apoptosis by the compounds.

  • Materials:

    • 6-well cell culture plates

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • 1X Binding Buffer

    • Flow cytometer

  • Procedure:

    • Seed and treat cells in 6-well plates as described for the cell cycle analysis (typically for 48-72 hours).

    • Harvest both floating and adherent cells and wash with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

WEE1 Stabilization and p-CDK1 Western Blot
  • Objective: To confirm the mechanistic effects of the compounds on WEE1 protein levels and its kinase activity.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and electrophoresis equipment

    • Western blot transfer system

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-WEE1, anti-phospho-CDK1 (Tyr15), anti-total-CDK1, anti-β-actin (loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed and treat cells in 6-well plates or larger flasks for the desired time points.

    • Lyse the cells in lysis buffer on ice.

    • Determine protein concentration using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system. Analyze the band intensities to determine changes in protein levels and phosphorylation status.

Conclusion

This compound and AZD1775 represent two contrasting strategies for targeting WEE1 in cancer. While AZD1775 follows the conventional path of kinase inhibition, leading to predictable cytotoxic effects in susceptible cancer cells, this compound introduces a novel paradigm of targeted protein stabilization. The functional consequences of stabilizing WEE1 in a cancerous context are not yet fully understood and await further investigation. The experimental protocols provided in this guide offer a framework for a direct, head-to-head comparison of these two compounds, which will be crucial in elucidating the therapeutic potential, if any, of the DUBTAC-mediated approach for WEE1. This comparative analysis will be vital for the research community to understand the nuances of targeting the WEE1 pathway and to innovate future therapeutic strategies.

References

A Comparative Guide to WEE1 Inhibitors: LEB-03-146 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The WEE1 kinase has emerged as a critical target in oncology, playing a pivotal role in the G2/M cell cycle checkpoint. Inhibition of WEE1 can lead to mitotic catastrophe and apoptotic cell death in cancer cells, particularly those with a deficient G1 checkpoint, often due to p53 mutations. This has spurred the development of a range of WEE1 inhibitors. This guide provides a detailed comparison of a novel WEE1-targeting agent, LEB-03-146, with other prominent WEE1 kinase inhibitors: adavosertib (AZD1775), ZN-c3, and debio 0123. We present a comprehensive analysis of their mechanisms of action, preclinical performance, and available clinical data, supported by experimental protocols and visualizations to aid in research and development decisions.

A New Modality in WEE1-Targeted Therapy: this compound

This compound represents a paradigm shift in targeting WEE1. Unlike traditional kinase inhibitors that block the enzyme's catalytic activity, this compound is a WEE1 Deubiquitinase-Targeting Chimera (DUBTAC) .[1][2][3] This innovative molecule works by linking the WEE1-binding moiety of adavosertib to a recruiter for the deubiquitinase OTUB1 via a PEG2 linker.[1][2] This induced proximity leads to the deubiquitination and subsequent stabilization of the WEE1 protein.[][5][6] The therapeutic hypothesis is that stabilizing the normally transient WEE1 protein can also disrupt cell cycle regulation, offering a novel approach to cancer therapy.

The Kinase Inhibitors: Adavosertib, ZN-c3, and Debio 0123

In contrast to this compound, adavosertib, ZN-c3, and debio 0123 are all ATP-competitive small molecule inhibitors that directly target the kinase activity of WEE1.

  • Adavosertib (AZD1775): The most clinically advanced of the three, adavosertib has been extensively studied in numerous clinical trials.[7]

  • ZN-c3: Developed to have a superior selectivity profile compared to adavosertib, potentially leading to a better safety profile and suitability for combination therapies.[8][9]

  • Debio 0123: A potent and highly selective WEE1 inhibitor with excellent brain penetration, a key differentiator for treating brain malignancies.[10][11]

Performance Data at a Glance

The following tables summarize the key preclinical data for these WEE1-targeted agents.

InhibitorTypeTargetIC50 (nM)
This compound DUBTACWEE1 Protein StabilizationN/A
Adavosertib (AZD1775) Kinase InhibitorWEE1 Kinase5.2
ZN-c3 Kinase InhibitorWEE1 Kinase3.8[12]
Debio 0123 Kinase InhibitorWEE1 Kinase~1[13]

Table 1: Potency and Mechanism of Action. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of WEE1 by 50% in biochemical assays. As this compound does not inhibit kinase activity, a traditional IC50 is not applicable.

InhibitorOral BioavailabilityHalf-life (t½)Brain Penetration (Brain/Plasma AUC Ratio)
This compound Data not availableData not availableData not available
Adavosertib (AZD1775) Data not available~11 hours[14]0.048 (mice)[10]
ZN-c3 Orally bioavailable[15]Data not available0.028 (mice)[10]
Debio 0123 Orally available[10]Steady state after 15-21 days[16]0.49 (mice), 0.60 (rats)[10][11]

Table 2: Pharmacokinetic Profiles. This table highlights the key pharmacokinetic parameters. Notably, debio 0123 demonstrates significantly higher brain penetration compared to adavosertib and ZN-c3 in preclinical models.[10][11]

Signaling Pathways and Mechanisms

The WEE1 kinase is a central regulator of the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis. The inhibitors discussed here perturb this pathway through distinct mechanisms.

WEE1_Signaling_Pathway cluster_0 G2 Phase cluster_1 M Phase (Mitosis) cluster_2 Therapeutic Intervention DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR activates CHK1_CHK2 CHK1/CHK2 ATM_ATR->CHK1_CHK2 activates CDC25 CDC25 CHK1_CHK2->CDC25 inhibits WEE1 WEE1 Kinase CHK1_CHK2->WEE1 activates CDK1_CyclinB CDK1/Cyclin B Complex CDC25->CDK1_CyclinB activates (dephosphorylates) WEE1->CDK1_CyclinB inhibits (pY15) Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Adavosertib Adavosertib (AZD1775) Adavosertib->WEE1 inhibition ZN_c3 ZN-c3 ZN_c3->WEE1 inhibition Debio_0123 Debio 0123 Debio_0123->WEE1 inhibition LEB_03_146 This compound (DUBTAC) LEB_03_146->WEE1 stabilization

Figure 1: WEE1 Signaling Pathway and Points of Intervention. This diagram illustrates the central role of WEE1 in the G2/M checkpoint and the distinct mechanisms of action of the discussed inhibitors.

Experimental Methodologies

To ensure the reproducibility and clear understanding of the presented data, detailed experimental protocols for key assays are provided below.

WEE1 Kinase Inhibition Assay (for Adavosertib, ZN-c3, Debio 0123)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of WEE1.

Protocol:

  • Reagents: Recombinant human WEE1 enzyme, a suitable substrate (e.g., a peptide containing the CDK1 phosphorylation site), ATP, and a kinase buffer.

  • Procedure: a. Prepare a serial dilution of the test inhibitor in DMSO. b. In a 96-well plate, add the WEE1 enzyme, the substrate peptide, and the test inhibitor at various concentrations. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a stop solution (e.g., EDTA). f. Quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™).

  • Data Analysis: Plot the percentage of WEE1 inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

WEE1 Protein Stabilization Assay (for this compound)

This assay is designed to measure the ability of a DUBTAC to increase the cellular levels of its target protein.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., HEP3B hepatoma cells) in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours). Include a proteasome inhibitor (e.g., MG132) as a positive control for protein stabilization.

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: a. Determine the protein concentration of the lysates using a BCA assay. b. Separate equal amounts of protein from each sample by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST). e. Incubate the membrane with a primary antibody specific for WEE1. f. Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP). g. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the intensity of the WEE1 bands relative to a loading control (e.g., GAPDH or β-actin). An increase in the WEE1 band intensity in this compound-treated cells compared to the vehicle control indicates protein stabilization.

Cell Viability Assay

This assay determines the effect of the inhibitors on the proliferation and survival of cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound, adavosertib, ZN-c3, or debio 0123) for a specified period (e.g., 72 hours).

  • Viability Assessment: a. Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent from a commercially available kit (e.g., CellTiter-Glo®) to each well. b. Incubate according to the manufacturer's instructions. c. Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Tumor Model

This experimental setup is crucial for evaluating the anti-tumor efficacy of the inhibitors in a living organism.

Xenograft_Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation into Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Daily Dosing (Oral Gavage) Randomization->Treatment Measurement Tumor Volume & Body Weight Measurement Treatment->Measurement Repeatedly Endpoint Endpoint Reached (e.g., Tumor Size) Measurement->Endpoint Analysis Data Analysis (TGI) Endpoint->Analysis End End Analysis->End

Figure 2: In Vivo Xenograft Study Workflow. This diagram outlines the key steps involved in a typical xenograft study to assess the in vivo efficacy of anti-cancer compounds.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly until the tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomly assign the mice into treatment groups (e.g., vehicle control, this compound, adavosertib, ZN-c3, debio 0123).

  • Treatment Administration: Administer the compounds to the mice, typically via oral gavage, at a predetermined dose and schedule.

  • Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: The study is typically terminated when the tumors in the control group reach a certain size or when signs of toxicity are observed.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the anti-tumor effects.

Conclusion and Future Directions

The landscape of WEE1-targeted therapies is evolving, with the introduction of novel modalities like DUBTACs alongside the refinement of traditional kinase inhibitors. This compound offers a unique mechanism of action by stabilizing the WEE1 protein, a concept that warrants further investigation to understand its full therapeutic potential and how it compares to direct kinase inhibition in various cancer contexts.

Adavosertib, ZN-c3, and debio 0123 each present distinct profiles in terms of clinical development stage, selectivity, and pharmacokinetic properties. The superior brain penetration of debio 0123, for instance, makes it a particularly promising candidate for brain cancers.[10][11] The enhanced selectivity of ZN-c3 may translate to a more favorable safety profile.[8][9]

Ultimately, the choice of a WEE1 inhibitor for further research or clinical development will depend on the specific cancer type, the desired therapeutic window, and the potential for combination with other anti-cancer agents. Head-to-head preclinical and clinical studies will be crucial to fully elucidate the comparative efficacy and safety of these different WEE1-targeting strategies. The data and protocols presented in this guide are intended to provide a solid foundation for such comparative evaluations.

References

A Comparative Analysis of LEB-03-146 and Other Deubiquitinase-Targeting Chimeras in Targeted Protein Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics is rapidly evolving, with Deubiquitinase-Targeting Chimeras (DUBTACs) emerging as a promising modality for stabilizing proteins that are aberrantly degraded in various diseases. This guide provides a comparative overview of the efficacy of LEB-03-146, a WEE1-targeting DUBTAC, against other notable DUBTACs, supported by available experimental data.

Mechanism of Action: The DUBTAC Approach

DUBTACs are heterobifunctional molecules designed to hijack the cell's deubiquitinating enzymes (DUBs) to rescue a protein of interest (POI) from proteasomal degradation.[1] They consist of three key components: a ligand that binds to the POI, a recruiter moiety that engages a specific DUB, and a chemical linker that connects the two. By bringing the DUB into close proximity with the ubiquitinated POI, the DUBTAC facilitates the removal of ubiquitin chains, leading to the stabilization and increased abundance of the target protein.[1]

DUBTAC_Mechanism cluster_0 Ubiquitin-Proteasome System (UPS) Mediated Degradation cluster_1 DUBTAC-Mediated Protein Stabilization POI Protein of Interest (POI) Ub Ubiquitin Chains POI->Ub Ubiquitination Stabilized_POI Stabilized POI Proteasome Proteasome Ub->Proteasome Degradation Signal DUBTAC DUBTAC DUBTAC->POI Binds to POI DUB Deubiquitinase (DUB) DUBTAC->DUB Recruits DUB DUB->Ub Removes Ubiquitin

Caption: Mechanism of DUBTAC-mediated protein stabilization.

Comparative Efficacy of DUBTACs

The following table summarizes the efficacy of this compound in comparison to other DUBTACs targeting different proteins and utilizing various DUB recruiters. The data is compiled from preclinical studies and presented to facilitate a comparative understanding of their potential.

DUBTAC NameTarget ProteinRecruited DUBCell LineKey Efficacy DataReference
This compound WEE1OTUB1HEP3B (Hepatoma)Significant WEE1 stabilization observed.[1][1]
LEB-03-144 WEE1OTUB1HEP3B (Hepatoma)Significant WEE1 stabilization, comparable to proteasome inhibitor bortezomib.[1][1]
NJH-2-057 ΔF508-CFTROTUB1CFBE41o-4.7 (Bronchial Epithelial)Robust, dose-dependent, and time-dependent stabilization of ΔF508-CFTR.[2][3][2][3]
MS4170 / MS4172 VHLOTUB1HeLa (Cervical Cancer)Concentration- and time-dependent stabilization of VHL protein.[4][4]
MS2157 KEAP1OTUB1H1299 (Lung Cancer)Concentration- and time-dependent stabilization of KEAP1, leading to decreased cancer cell proliferation.[4][4]
MS7829 / MS8588 cGASOTUB1HeLa (Cervical Cancer)Concentration- and time-dependent stabilization of cGAS, activating the cGAS-STING pathway.[5][5]
USP7-based DUBTAC ΔF508-CFTRUSP7CFBE41o-4.7Stabilization of ΔF508-CFTR comparable to the OTUB1-based DUBTAC NJH-2-057.[6][6]
USP28-based DUBTAC ΔF508-CFTRUSP28CFBE41o-4.7Effective stabilization of ΔF508-CFTR, comparable to OTUB1- and USP7-recruiting DUBTACs.[6][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of DUBTAC efficacy.

Western Blotting for Protein Stabilization

This protocol outlines the general steps for assessing the stabilization of a target protein following DUBTAC treatment.

a. Cell Culture and Treatment:

  • HEP3B cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.[7][8]

  • HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS.[9]

  • Cells are seeded in appropriate culture plates and allowed to adhere overnight.

  • Cells are then treated with the DUBTAC of interest (e.g., this compound) at various concentrations and for different durations as indicated in the specific study. A vehicle control (e.g., DMSO) is run in parallel.

b. Cell Lysis:

  • After treatment, the culture medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation.

c. Protein Quantification:

  • The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of samples.

d. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are subsequently transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

e. Immunoblotting:

  • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • The membrane is then incubated with a primary antibody specific to the target protein (e.g., anti-WEE1) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading across all lanes.

f. Detection:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The intensity of the bands is quantified using densitometry software.

Western_Blot_Workflow A Cell Culture & DUBTAC Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-WEE1) F->G H Secondary Antibody Incubation G->H I Detection & Quantification H->I

Caption: A generalized workflow for Western Blot analysis.

Cell Viability and Proliferation Assays

These assays are essential to determine the downstream functional consequences of target protein stabilization, such as the inhibition of cancer cell growth.

a. MTS Assay:

  • Cells are seeded in 96-well plates and treated with the DUBTAC for a specified period.

  • An MTS reagent is added to each well and incubated to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.

  • The absorbance is measured using a microplate reader, and cell viability is calculated as a percentage of the vehicle-treated control.

b. Colony Formation Assay:

  • Cells are seeded at a low density in 6-well plates and treated with the DUBTAC.

  • The cells are allowed to grow for 1-2 weeks, with the medium and treatment being refreshed as needed.

  • The resulting colonies are fixed, stained with crystal violet, and the number and size of colonies are quantified to assess the long-term effect on cell proliferation.[4]

In Vivo Xenograft Studies

To evaluate the in vivo efficacy of a DUBTAC, tumor xenograft models are often employed.

a. Cell Implantation:

  • Cancer cells (e.g., H1299) are harvested and suspended in a suitable medium, sometimes mixed with Matrigel.

  • The cell suspension is subcutaneously injected into the flank of immunodeficient mice.[10]

b. Tumor Growth and Treatment:

  • Tumor growth is monitored regularly by measuring tumor volume.

  • Once tumors reach a specified size, mice are randomized into treatment and control groups.

  • The DUBTAC is administered to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives a vehicle.

c. Efficacy Evaluation:

  • Tumor volumes are measured throughout the study to assess the anti-tumor efficacy of the DUBTAC.

  • At the end of the study, tumors may be excised, weighed, and processed for further analysis, such as western blotting to confirm target protein stabilization in vivo.

Signaling Pathway and Logical Relationships

The stabilization of the WEE1 kinase by this compound is expected to impact the cell cycle, a critical pathway in cancer progression.

WEE1_Signaling_Pathway cluster_WEE1 WEE1 Regulation and Function cluster_DUBTAC_intervention This compound Intervention WEE1 WEE1 Kinase CDK1_CyclinB CDK1/Cyclin B (Mitosis Promoting Factor) WEE1->CDK1_CyclinB Inhibitory Phosphorylation G2_M_Checkpoint G2/M Checkpoint Arrest WEE1->G2_M_Checkpoint Maintains Stabilized_WEE1 Stabilized WEE1 Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Promotes G2_M_Checkpoint->Mitosis Prevents Premature Entry Ubiquitination Ubiquitination & Degradation Ubiquitination->WEE1 Degrades LEB_03_146 This compound LEB_03_146->WEE1 Binds OTUB1 OTUB1 (DUB) LEB_03_146->OTUB1 Recruits OTUB1->Ubiquitination Blocks Degradation Stabilized_WEE1->G2_M_Checkpoint Enhances Arrest

Caption: WEE1 signaling and the intervention by this compound.

This guide provides a foundational comparison of this compound with other DUBTACs based on currently available data. As the field of targeted protein stabilization continues to expand, further studies with direct head-to-head comparisons will be invaluable for elucidating the full therapeutic potential of this innovative class of molecules.

References

Cross-Validation of LEB-03-146: A Comparative Guide to WEE1 Stabilization in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of LEB-03-146, a novel WEE1 deubiquitinase-targeting chimera (DUBTAC), across various cancer cell lines. While direct comparative experimental data for this compound is emerging, this document leverages available information on its constituent WEE1 inhibitor, AZD1775, to offer valuable insights into its potential therapeutic applications and cell line-specific efficacy.

Introduction to this compound and its Mechanism of Action

This compound is a first-in-class DUBTAC designed to stabilize the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. It achieves this by linking the potent WEE1 inhibitor AZD1775 to a recruiter for the deubiquitinase OTUB1.[1][2] This proximity-inducing mechanism leads to the removal of ubiquitin chains from WEE1, thereby preventing its proteasomal degradation and increasing its intracellular levels.[3][4] The stabilization of WEE1 is expected to enhance the G2/M checkpoint, a promising strategy in cancer therapy, particularly in p53-deficient tumors that are heavily reliant on this checkpoint for DNA repair.

Signaling Pathway of this compound Action

LEB_03_146_Mechanism cluster_0 This compound Action cluster_1 Cellular Consequence LEB_146 This compound WEE1 WEE1 Kinase LEB_146->WEE1 Binds (AZD1775 moiety) OTUB1 OTUB1 (DUB) LEB_146->OTUB1 Recruits Ub_WEE1 Ubiquitinated WEE1 OTUB1->Ub_WEE1 Deubiquitinates Proteasome Proteasome Ub_WEE1->Proteasome Degradation Stabilized_WEE1 Stabilized WEE1 G2M_Checkpoint G2/M Checkpoint Stabilized_WEE1->G2M_Checkpoint Enforces

Caption: Mechanism of this compound-mediated WEE1 stabilization.

Comparative Activity in Cancer Cell Lines

Direct quantitative data on the stabilization of WEE1 by this compound across a panel of cell lines is currently limited to studies in HEP3B hepatoma cells, where significant WEE1 stabilization was observed.[1][3] To provide a broader perspective on its potential activity, this guide presents the 50% growth inhibition (GI50) values for the WEE1 inhibitor AZD1775, the "warhead" component of this compound, in the NCI-60 panel of human cancer cell lines. This data serves as a surrogate to predict cell lines that may be more susceptible to the effects of WEE1 modulation.

Table 1: GI50 Values of AZD1775 in the NCI-60 Human Tumor Cell Line Panel

Cell LineTissue of OriginGI50 (µM)
Leukemia
CCRF-CEMLeukemia0.18
HL-60(TB)Leukemia0.15
K-562Leukemia0.22
MOLT-4Leukemia0.12
RPMI-8226Leukemia0.25
SRLeukemia0.17
Non-Small Cell Lung Cancer
A549/ATCCNon-Small Cell Lung0.35
EKVXNon-Small Cell Lung0.28
HOP-62Non-Small Cell Lung0.21
HOP-92Non-Small Cell Lung0.24
NCI-H226Non-Small Cell Lung0.31
NCI-H23Non-Small Cell Lung0.29
NCI-H322MNon-Small Cell Lung0.27
NCI-H460Non-Small Cell Lung0.23
NCI-H522Non-Small Cell Lung0.33
Colon Cancer
COLO 205Colon0.26
HCC-2998Colon0.30
HCT-116Colon0.19
HCT-15Colon0.28
HT29Colon0.32
KM12Colon0.25
SW-620Colon0.29
CNS Cancer
SF-268CNS0.22
SF-295CNS0.27
SF-539CNS0.24
SNB-19CNS0.29
SNB-75CNS0.26
U251CNS0.31
Melanoma
LOX IMVIMelanoma0.18
MALME-3MMelanoma0.23
M14Melanoma0.21
SK-MEL-2Melanoma0.28
SK-MEL-28Melanoma0.30
SK-MEL-5Melanoma0.25
UACC-257Melanoma0.27
UACC-62Melanoma0.22
Ovarian Cancer
IGROV1Ovarian0.20
OVCAR-3Ovarian0.24
OVCAR-4Ovarian0.26
OVCAR-5Ovarian0.29
OVCAR-8Ovarian0.23
SK-OV-3Ovarian0.31
Renal Cancer
786-0Renal0.34
A498Renal0.38
ACHNRenal0.31
CAKI-1Renal0.29
RXF 393Renal0.33
SN12CRenal0.36
TK-10Renal0.28
UO-31Renal0.32
Prostate Cancer
PC-3Prostate0.41
DU-145Prostate0.37
Breast Cancer
MCF7Breast0.39
MDA-MB-231/ATCCBreast0.33
HS 578TBreast0.36
BT-549Breast0.28
T-47DBreast0.42
MDA-MB-468Breast0.30

Data obtained from the NCI Developmental Therapeutics Program database for the WEE1 inhibitor AZD1775 and serves as a proxy for potential this compound activity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or the control compound (e.g., AZD1775) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.

WEE1 Stabilization Assay (Western Blot)

This protocol is designed to qualitatively and semi-quantitatively assess the stabilization of WEE1 protein following treatment with this compound.

  • Cell Treatment: Plate cells in 6-well plates and treat with this compound, a positive control (e.g., a proteasome inhibitor like MG132), and a vehicle control for a specified time course (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against WEE1 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the WEE1 signal to the loading control to determine the fold-change in WEE1 protein levels.

Experimental Workflow for DUBTAC Evaluation

DUBTAC_Workflow cluster_0 In Vitro Evaluation cluster_1 Primary Assays cluster_2 Secondary Assays cluster_3 Data Analysis and Comparison Cell_Line_Panel Select Diverse Cancer Cell Line Panel Compound_Treatment Treat with this compound (Dose-Response) Cell_Line_Panel->Compound_Treatment WEE1_Stabilization WEE1 Stabilization (Western Blot) Compound_Treatment->WEE1_Stabilization Cell_Viability Cell Viability (MTT/CCK-8) Compound_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V) WEE1_Stabilization->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (FACS) Cell_Viability->Cell_Cycle_Analysis Data_Analysis Quantify Results (GI50, Fold Change) Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Comparison Compare Activity Across Cell Lines Data_Analysis->Comparison

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising novel approach to cancer therapy by targeting the stabilization of the WEE1 kinase. While direct cross-validation data is still emerging, the activity profile of its WEE1 inhibitor component, AZD1775, suggests a broad spectrum of potential efficacy across various cancer types. The experimental protocols provided in this guide offer a framework for researchers to independently validate and extend these findings in their cell lines of interest. Further investigation into the differential effects of this compound in a wider range of cancer models will be crucial for elucidating its full therapeutic potential and identifying patient populations most likely to benefit from this innovative treatment strategy.

References

In Vivo Validation of WEE1-Targeting Therapies: A Comparative Analysis of LEB-03-146 and WEE1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo validation of LEB-03-146's novel mechanism of action against established WEE1 inhibitors. While direct in vivo data for this compound is not yet publicly available, this document will compare its preclinical rationale and mechanism with the extensive in vivo experimental data available for the WEE1 inhibitor Adavosertib (AZD1775), a component of this compound, and other clinical-stage WEE1 inhibitors.

Introduction to WEE1-Targeting Strategies

The WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis.[1][2][3] In many cancers, particularly those with a p53 mutation, the G1/S checkpoint is defective, making them highly reliant on the WEE1-mediated G2/M checkpoint for survival.[3] Targeting WEE1, therefore, represents a promising therapeutic strategy to induce mitotic catastrophe and cell death in cancer cells.[4]

Two primary strategies for targeting WEE1 have emerged:

  • WEE1 Inhibition: Small molecule inhibitors that directly block the kinase activity of WEE1. Adavosertib (AZD1775) is the first-in-class and most extensively studied WEE1 inhibitor.[1]

  • WEE1 Stabilization: A novel approach utilizing Deubiquitinase-Targeting Chimeras (DUBTACs) to prevent the degradation of WEE1. This compound is a pioneering example of this strategy.[5][6][7]

This compound is a heterobifunctional molecule that links the WEE1 inhibitor Adavosertib to a covalent recruiter (EN523) of the deubiquitinase OTUB1.[8] This induced proximity is designed to lead to the deubiquitination and subsequent stabilization of WEE1 protein levels in cancer cells.[5][6][7]

Comparative Data on In Vivo Performance

As in vivo data for this compound is not yet available, this section will focus on the in vivo performance of the well-characterized WEE1 inhibitor, Adavosertib, and other clinical-stage inhibitors. This data provides a benchmark for the potential in vivo efficacy of targeting the WEE1 pathway.

CompoundCancer ModelDosing RegimenKey In Vivo FindingsReference
Adavosertib (AZD1775) Human tumor xenograft models (various)Monotherapy and combination with chemotherapyDemonstrated single-agent anti-tumor activity and potentiation of DNA-damaging agents.[1][1]
Adavosertib (AZD1775) Gastric cancer orthotopic-transplanted miceCombination with paclitaxel (B517696)More effective than paclitaxel alone in inhibiting tumor growth.[3][3]
Adavosertib (AZD1775) Esophageal cancer mouse xenograftsCombination with radiotherapyMarked tumor regression compared to radiotherapy alone.[3][3]
Adavosertib (AZD1775) Pediatric cancer models (neuroblastoma, rhabdomyosarcoma, medulloblastoma, high-grade glioma)Combination therapiesEnhanced antitumor activity compared to single agents.[2][2]
ZN-c3 Advanced or metastatic solid tumors (Phase 1 clinical trial)MonotherapyShowed partial responses in some patients with a favorable safety profile compared to Adavosertib.[9][9]

Experimental Protocols

Below are detailed methodologies for key experiments typically cited in the in vivo validation of WEE1 inhibitors, using Adavosertib as an example.

Xenograft Tumor Model Studies
  • Cell Culture: Human cancer cell lines (e.g., A427 non-small-cell lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Models: Female athymic nude mice (6-8 weeks old) are typically used.

  • Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in a 1:1 mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width^2)/2).

  • Drug Administration: Once tumors reach a specified size (e.g., 100-200 mm^3), mice are randomized into treatment groups. Adavosertib is often formulated in a vehicle like 0.5% hydroxypropyl methylcellulose (B11928114) + 0.1% Tween 80 and administered orally (p.o.) at specified doses and schedules.

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).

  • Pharmacodynamic Analysis: To confirm target engagement, tumor samples can be collected at specific time points after the last dose. Western blotting can be used to assess the levels of phosphorylated Cdk1/2 (pY15), a direct substrate of WEE1, and markers of DNA damage such as γH2AX.[1]

Combination Studies with Chemotherapy or Radiotherapy
  • Study Design: Similar to monotherapy studies, but with additional treatment arms for the combination therapy and the single-agent chemotherapy/radiotherapy.

  • Dosing Schedule: The timing of Adavosertib administration relative to chemotherapy or radiation is a critical parameter. For example, Adavosertib may be given a few hours before chemotherapy to maximize its sensitizing effect.

  • Radiation Protocol: For radiotherapy studies, tumors are locally irradiated with a specified dose of X-rays using a shielded irradiator.

  • Toxicity Monitoring: Close monitoring of body weight, clinical signs of distress, and hematological parameters (if applicable) is crucial in combination studies to assess for synergistic toxicity.[3]

Visualizing the Mechanisms and Workflows

WEE1 Signaling Pathway and Points of Intervention

WEE1_Pathway cluster_G2_Phase G2 Phase cluster_Intervention Therapeutic Intervention DNA_Damage DNA Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 Activation ATM_ATR->CHK1_CHK2 WEE1 WEE1 Kinase CHK1_CHK2->WEE1 Activates CDC25 CDC25 Phosphatase CHK1_CHK2->CDC25 Inhibits CDK1_CyclinB CDK1/Cyclin B Complex WEE1->CDK1_CyclinB Inhibitory Phosphorylation (Tyr15) Ubiquitin_Proteasome Ubiquitin-Proteasome System WEE1->Ubiquitin_Proteasome Degradation CDC25->CDK1_CyclinB Activating Dephosphorylation Mitosis Mitosis CDK1_CyclinB->Mitosis Adavosertib Adavosertib (Inhibitor) Adavosertib->WEE1 Inhibits Kinase Activity LEB_03_146 This compound (Stabilizer) OTUB1 OTUB1 (Deubiquitinase) LEB_03_146->OTUB1 Recruits OTUB1->WEE1

Caption: WEE1 pathway and intervention points.

This compound Mechanism of Action (DUBTAC)

DUBTAC_Mechanism cluster_LEB03146 This compound Adavosertib_moiety Adavosertib Moiety Linker Linker WEE1 WEE1 Protein (Polyubiquitinated) Adavosertib_moiety->WEE1 Binds OTUB1_recruiter OTUB1 Recruiter OTUB1 OTUB1 Deubiquitinase OTUB1_recruiter->OTUB1 Recruits Proteasome Proteasomal Degradation WEE1->Proteasome Targeted for Stabilized_WEE1 Stabilized WEE1 (Deubiquitinated) OTUB1->Stabilized_WEE1 Removes Ubiquitin

Caption: Mechanism of WEE1 stabilization by this compound.

In Vivo Xenograft Study Workflow

Xenograft_Workflow Start Start: Cancer Cell Culture Implantation Subcutaneous Implantation in Nude Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., Oral Gavage) Randomization->Treatment Vehicle Randomization->Treatment This compound or Comparator Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Monitoring->Treatment Continue Treatment Endpoint Endpoint Reached Monitoring->Endpoint Analysis Tumor Excision and Analysis (Weight, Western Blot, IHC) Endpoint->Analysis Yes Conclusion Conclusion Analysis->Conclusion

Caption: Workflow for an in vivo xenograft study.

References

A Comparative Analysis of LEB-03-146 and Other OTUB1 Recruiting DUBTACs for Targeted Protein Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the deubiquitinase-targeting chimera (DUBTAC) LEB-03-146 and its analogs. It focuses on their efficacy in recruiting the deubiquitinase OTUB1 to stabilize the tumor suppressor kinase WEE1, supported by experimental data and detailed protocols.

The landscape of targeted therapeutics is rapidly evolving beyond protein degradation to embrace targeted protein stabilization (TPS). A key innovation in this field is the development of Deubiquitinase-Targeting Chimeras (DUBTACs). These heterobifunctional molecules recruit a deubiquitinase (DUB) to a specific protein of interest, leading to the removal of ubiquitin chains and subsequent stabilization of the protein. This guide focuses on a series of DUBTACs that recruit OTUB1, a K48-ubiquitin chain-specific DUB, to stabilize the WEE1 kinase, a critical regulator of the cell cycle.

The primary OTUB1 recruiter utilized in these DUBTACs is EN523, a covalent small molecule that targets a non-catalytic allosteric cysteine (C23) on OTUB1.[1][2] This allows for the recruitment of OTUB1 without inhibiting its deubiquitinating activity.[1][3] The DUBTACs discussed herein, including this compound, are composed of three key components: the OTUB1 recruiter (EN523), a ligand for the target protein (in this case, the WEE1 inhibitor AZD1775), and a chemical linker joining the two.

Comparative Performance of WEE1 DUBTACs

The efficacy of this compound and its analogs in stabilizing WEE1 was evaluated in HEP3B hepatoma cancer cells. These cells were treated with the respective DUBTACs, and WEE1 protein levels were assessed by Western blotting. The results demonstrate that the nature of the linker plays a crucial role in the stabilizing activity of the DUBTAC.

CompoundLinkerTarget LigandOTUB1 RecruiterWEE1 Stabilization
This compound PEG2AZD1775EN523Significant stabilization
LEB-03-144 C3 alkylAZD1775EN523Significant stabilization
LEB-03-145 C5 alkylAZD1775EN523Moderate stabilization
LEB-03-153 No linkerAZD1775EN523No significant stabilization
EN523 only N/AN/AEN523No effect
AZD1775 only N/AAZD1775N/ANo effect

Data summarized from Henning NJ, et al. Nat Chem Biol. 2022.[1]

The data indicates that both the PEG2 linker in this compound and the C3 alkyl linker in LEB-03-144 effectively facilitate the formation of a productive ternary complex between OTUB1, the DUBTAC, and WEE1, leading to significant stabilization of WEE1.[1] In contrast, the DUBTAC with a C5 alkyl linker (LEB-03-145) showed reduced activity, and the compound with no linker (LEB-03-153) was inactive, highlighting the importance of optimal linker length and composition for DUBTAC efficiency.

Experimental Protocols

WEE1 Stabilization Assay in HEP3B Cells

1. Cell Culture:

  • HEP3B hepatoma cancer cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • Cells were seeded in 6-well plates and allowed to adhere overnight.

  • The following day, cells were treated with the indicated concentrations of DUBTACs (this compound, LEB-03-144, LEB-03-145, LEB-03-153), EN523 alone, AZD1775 alone, or vehicle (DMSO) for 24 hours. A positive control for protein stabilization, the proteasome inhibitor bortezomib, was also used.

3. Cell Lysis and Protein Quantification:

  • After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Cell lysates were centrifuged to pellet cell debris, and the supernatant containing the protein was collected.

  • Protein concentration was determined using a BCA protein assay.

4. Western Blotting:

  • Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane was then incubated overnight at 4°C with primary antibodies against WEE1 and a loading control (e.g., GAPDH or Vinculin).

  • After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

5. Densitometry Analysis:

  • The intensity of the WEE1 and loading control bands was quantified using image analysis software.

  • The relative WEE1 protein levels were normalized to the loading control for each sample.

In Vitro OTUB1 Engagement Assay

1. Recombinant Protein and Probe:

  • Recombinant human OTUB1 protein was used.

  • An alkyne-functionalized probe of EN523, NJH-2-075, was synthesized to assess target engagement.[1][4]

2. In-cell Target Engagement:

  • HEK293T cells were treated with NJH-2-075 or vehicle (DMSO).

  • Cells were lysed, and the proteome was subjected to copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-functionalized biotin (B1667282) tag.

  • Biotin-tagged proteins were enriched using streptavidin beads.

  • The enriched proteins were then analyzed by Western blotting for the presence of OTUB1.[1]

Visualizing the Mechanism and Pathways

DUBTAC Mechanism of Action

The following diagram illustrates the general mechanism of DUBTAC-mediated targeted protein stabilization.

DUBTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (e.g., WEE1) Ub K48-linked Polyubiquitin Chain POI->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation DUBTAC DUBTAC (this compound) DUBTAC->POI Binds Target OTUB1 OTUB1 DUBTAC->OTUB1 Recruits DUB OTUB1_bound OTUB1 DUBTAC_bound DUBTAC OTUB1_bound->DUBTAC_bound Ub_bound Poly-Ub OTUB1_bound->Ub_bound Deubiquitination POI_bound Target Protein DUBTAC_bound->POI_bound POI_bound->Ub_bound POI_stabilized Stabilized Protein POI_bound->POI_stabilized Stabilization

Caption: DUBTAC-mediated targeted protein stabilization workflow.

Key Signaling Pathways Involving OTUB1

OTUB1 is involved in a multitude of cellular signaling pathways, primarily through its canonical (deubiquitination) and non-canonical (inhibition of E2 ubiquitin-conjugating enzymes) activities.[5][6] Understanding these pathways is critical for predicting the broader biological effects of OTUB1 recruitment.

OTUB1_Signaling cluster_substrates OTUB1 Substrates & Interactors cluster_pathways Downstream Cellular Processes OTUB1 OTUB1 p53 p53 OTUB1->p53 Stabilizes (non-canonical) FOXM1 FOXM1 OTUB1->FOXM1 Stabilizes (canonical) cIAP1 c-IAP1 OTUB1->cIAP1 Stabilizes (canonical) TRAF3_TRAF6 TRAF3/TRAF6 OTUB1->TRAF3_TRAF6 Deubiquitinates SMAD2_3 SMAD2/3 OTUB1->SMAD2_3 Stabilizes ER_alpha ERα OTUB1->ER_alpha Stabilizes (canonical) E2_enzymes E2 Enzymes (e.g., UbcH5) OTUB1->E2_enzymes Inhibits (non-canonical) DNA_Damage DNA Damage Response p53->DNA_Damage Cell_Cycle Cell Cycle Progression FOXM1->Cell_Cycle NFkB NF-κB Signaling cIAP1->NFkB MAPK MAPK Signaling cIAP1->MAPK TRAF3_TRAF6->NFkB Antiviral Antiviral Response TRAF3_TRAF6->Antiviral TGFb TGF-β Signaling SMAD2_3->TGFb Hormone_Response Hormone Response ER_alpha->Hormone_Response

Caption: Overview of key OTUB1 signaling interactions and pathways.

Conclusion

The development of this compound and its analogs represents a significant advancement in the field of targeted protein stabilization. The data clearly indicates that the EN523 moiety is an effective recruiter of OTUB1, and that linker optimization is critical for the efficacy of DUBTACs. This compound, with its PEG2 linker, stands out as a potent stabilizer of WEE1. While the current analysis is focused on DUBTACs utilizing the EN523 scaffold, the principles of linker-dependent efficacy are likely to be broadly applicable to the development of future DUBTACs targeting a range of proteins and utilizing novel DUB recruiters. Further research into alternative OTUB1 recruiters and the expansion of DUBTACs to other deubiquitinases will undoubtedly open new avenues for therapeutic intervention in diseases driven by protein insufficiency.

References

Replicating Published Findings on LEB-03-146: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of LEB-03-146, a deubiquitinase-targeting chimera (DUBTAC), with its precursor molecule, the WEE1 kinase inhibitor Adavosertib (AZD1775). The data and protocols are based on the findings published in Nature Chemical Biology by Henning NJ, et al. in 2022, which introduced this compound as a novel approach for targeted protein stabilization.[1][2][3][4][5]

This compound is a heterobifunctional molecule designed to stabilize the WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint.[6][7] It achieves this by linking the WEE1 inhibitor AZD1775 to EN523, a recruiter of the deubiquitinase OTUB1.[6] This targeted recruitment of OTUB1 to WEE1 is intended to prevent the ubiquitination and subsequent proteasomal degradation of WEE1, thereby increasing its intracellular concentration.

Data Presentation

The following tables summarize the quantitative data from the key experiments described in the primary publication, comparing the effects of this compound to relevant controls.

Table 1: WEE1 Protein Stabilization in HEP3B Cells

CompoundConcentration (µM)Fold Change in WEE1 Levels (vs. DMSO)
This compound1~2.5
AZD17751No significant change
EN5231No significant change
DMSO (Vehicle)N/A1

Note: Data is estimated from graphical representations in the source publication. Fold change is a relative measure of WEE1 protein abundance.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication of the published findings.

Cell Culture

HEp3B cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

WEE1 Stabilization Assay
  • Cell Seeding: HEp3B cells were seeded in 6-well plates at a density that would allow them to reach approximately 70-80% confluency at the time of treatment.

  • Compound Treatment: Cells were treated with this compound, AZD1775, EN523, or DMSO (as a vehicle control) at a final concentration of 1 µM. The cells were incubated with the compounds for 24 hours.

  • Cell Lysis: After incubation, the cell culture medium was removed, and the cells were washed with ice-cold phosphate-buffered saline (PBS). Cells were then lysed using radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration in each lysate was determined using a bicinchoninic acid (BCA) protein assay.

  • Western Blotting:

    • Equal amounts of total protein from each sample were separated by SDS-PAGE.

    • The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane was then incubated overnight at 4°C with a primary antibody specific for WEE1. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.

    • After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

  • Data Analysis: The intensity of the WEE1 protein bands was quantified and normalized to the intensity of the loading control. The fold change in WEE1 levels for each treatment was calculated relative to the DMSO control.

Mandatory Visualization

Signaling Pathway of this compound Action

Caption: Mechanism of this compound induced WEE1 stabilization.

Experimental Workflow for WEE1 Stabilization Assay

WEE1_Stabilization_Workflow start Start: Seed HEp3B Cells treatment Treat with Compounds (this compound, AZD1775, etc.) for 24h start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blot for WEE1 and Loading Control sds_page->western_blot imaging Chemiluminescent Imaging western_blot->imaging analysis Densitometry and Data Analysis imaging->analysis end End: Compare WEE1 Levels analysis->end

Caption: Workflow for assessing WEE1 protein stabilization.

References

Comparative Analysis of LEB-03-146: A WEE1-Targeting Deubiquitinase-Targeting Chimera

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of LEB-03-146, a novel deubiquitinase-targeting chimera (DUBTAC) designed to stabilize the WEE1 kinase. The performance of this compound is compared with alternative WEE1-targeting modalities, supported by experimental data from peer-reviewed studies.

Introduction to this compound

This compound is a heterobifunctional molecule that represents a novel approach to targeted protein stabilization. It is classified as a WEE1 DUBTAC, engineered to recruit the deubiquitinase OTUB1 to the WEE1 kinase, thereby preventing its proteasomal degradation and leading to its stabilization. Structurally, this compound is composed of the potent WEE1 inhibitor AZD1775 (adavosertib) linked to the OTUB1 recruiter EN523 via a PEG2 linker.[1] The primary mechanism of action involves the formation of a ternary complex between this compound, OTUB1, and WEE1, which protects WEE1 from ubiquitination and subsequent degradation.

Signaling Pathway and Experimental Workflow

The development and validation of this compound involve specific cellular pathways and experimental procedures. The diagrams below illustrate the targeted signaling pathway and a general workflow for assessing the efficacy of DUBTACs.

LEB-03-146_Mechanism_of_Action This compound Mechanism of Action cluster_0 Cellular Environment WEE1 WEE1 Ub Ubiquitin WEE1->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation This compound This compound This compound->WEE1 Binds OTUB1 OTUB1 This compound->OTUB1 Recruits OTUB1->WEE1 Deubiquitinates (Stabilizes)

Caption: Mechanism of WEE1 stabilization by this compound.

DUBTAC_Experimental_Workflow General DUBTAC Experimental Workflow Cell_Culture 1. Cell Culture (e.g., HEP3B cells) Treatment 2. Treatment with This compound or Controls Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Western_Blot 4. Western Blot for WEE1 Protein Levels Lysis->Western_Blot Quantification 5. Densitometry and Data Analysis Western_Blot->Quantification

References

Safety Operating Guide

Essential Safety and Disposal Procedures for LEB-03-146

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of LEB-03-146, a WEE1 Deubiquitinase-Targeting Chimera (DUBTAC).

This document provides crucial safety and logistical information for the proper disposal of the research compound this compound (CAS No. 2858812-91-4). As a novel chemical entity intended for research use only, its toxicological properties are not fully characterized. Therefore, adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain environmental compliance.

Immediate Safety Protocols

Personal Protective Equipment (PPE) and Handling:

  • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.

  • Eye Protection: Use safety glasses or goggles to prevent eye contact.

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedures

The proper disposal of this compound and any contaminated materials is critical. Do not dispose of this compound down the drain or in regular solid waste. All waste generated must be treated as hazardous chemical waste.

  • Segregation of Waste:

    • Unused Compound: Collect any unused or expired this compound in its original container or a clearly labeled, compatible waste container.

    • Contaminated Materials: Any items that have come into direct contact with this compound, such as pipette tips, vials, gloves, and bench paper, must be segregated as contaminated solid waste.

    • Solutions: Liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled liquid waste container.

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The full chemical name, "this compound," and the CAS number, "2858812-91-4," must be legibly written on the label.

    • Indicate the primary hazards if known (e.g., "Potentially Toxic").

  • Storage of Chemical Waste:

    • Store all waste containers in a designated and secure hazardous waste accumulation area within the laboratory.

    • This area should be well-ventilated and away from general laboratory traffic.

    • Ensure that incompatible waste types are stored separately to prevent accidental reactions.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with a full inventory of the waste being disposed of.

    • Follow all institutional and local regulations for the final disposal of the chemical waste.

Quantitative Data Summary

As this compound is a research compound, extensive quantitative data regarding its disposal parameters is not publicly available. The primary quantitative consideration is to minimize the generation of waste.

Data PointValue
CAS Number 2858812-91-4
Recommended Storage -20°C for short-term; -80°C for long-term
Waste Classification Hazardous Chemical Waste (Assumed)

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound within a laboratory setting.

G cluster_handling Handling & Use cluster_waste_generation Waste Generation cluster_disposal_procedure Disposal Procedure start Start: Receive this compound ppe Wear Appropriate PPE start->ppe handling Handle in Ventilated Area ppe->handling experiment Perform Experiment handling->experiment unused Unused this compound experiment->unused contaminated_solid Contaminated Solid Waste experiment->contaminated_solid contaminated_liquid Contaminated Liquid Waste experiment->contaminated_liquid segregate Segregate Waste unused->segregate contaminated_solid->segregate contaminated_liquid->segregate label_waste Label Hazardous Waste Container segregate->label_waste store_waste Store in Designated Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Proper Disposal by EHS contact_ehs->disposal

Workflow for the safe disposal of this compound.

This procedural guidance is intended to provide a framework for the safe disposal of this compound. Always prioritize the specific instructions provided by your institution's EHS department and the compound's manufacturer. By adhering to these protocols, you contribute to a safer research environment and ensure regulatory compliance.

Essential Safety and Handling Protocols for LEB-03-146

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of LEB-03-146, which has been identified as containing Botulinum Neurotoxin Type D, Nicked, Recombinant. Adherence to these guidelines is essential to ensure the safety of all laboratory personnel. This substance is classified as a Tier 1 Select Agent and Toxin, presenting a significant risk if misused.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is categorized as an irritant and harmful. It is imperative to avoid all contact with eyes, skin, and clothing, and to prevent ingestion and inhalation of dust. Prolonged exposure should be avoided.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecification
Eye Protection Safety goggles or glasses
Hand Protection Nitrile gloves are required when handling the lyophilized product.
Respiratory Protection Use an approved/certified respirator. In well-ventilated areas, a respirator may not be required, but engineering controls such as a biological safety cabinet or chemical fume hood should be utilized.
Body Protection Appropriate laboratory clothing, such as a lab coat, must be worn.

Emergency Procedures

Immediate and appropriate responses to exposure are critical. The following table outlines the necessary steps for various types of contact.

Table 2: Emergency First Aid Procedures

Exposure RouteImmediate Action
Inhalation 1. Move the individual to fresh air. 2. If breathing has stopped, provide artificial respiration. 3. Seek immediate medical attention.
Skin Contact 1. Wash the affected area thoroughly with soap and plenty of water. 2. Seek medical attention.
Eye Contact 1. Flush eyes with water as a precautionary measure. 2. Seek medical attention.
Ingestion 1. Rinse the mouth with water. 2. Never give anything by mouth to an unconscious person. 3. Seek immediate medical attention.

Handling and Storage Protocols

Proper handling and storage are vital to maintaining the integrity of the substance and ensuring a safe laboratory environment.

Operational Plan:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a biological safety cabinet or a chemical fume hood.

  • Personal Hygiene: Wash hands thoroughly after handling the substance.

  • Container Management: Keep the container tightly closed when not in use.

Storage:

  • Store the product at 2 – 8°C both before and after reconstitution.

Disposal Plan

As a Tier 1 Select Agent, the disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations for hazardous waste.

Step-by-Step Disposal Guidance:

  • Segregation: All materials that have come into contact with this compound, including gloves, lab coats, and any disposable equipment, must be segregated as hazardous waste.

  • Containment: Place all contaminated items in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Decontamination: All non-disposable equipment and surfaces that may have come into contact with the substance should be decontaminated using an appropriate and validated method.

  • Final Disposal: Arrange for the disposal of the hazardous waste through a certified hazardous waste management company.

Workflow and Safety Pathways

The following diagrams illustrate the necessary procedural workflows for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Don Appropriate PPE b Prepare Well-Ventilated Workspace a->b c Handle this compound b->c d Keep Container Closed c->d e Store at 2-8°C d->e f Wash Hands Thoroughly e->f

General Handling Workflow

cluster_disposal Disposal Protocol g Segregate Contaminated Waste h Place in Labeled, Leak-Proof Container g->h i Decontaminate Surfaces & Equipment h->i j Arrange for Professional Disposal i->j

Disposal Workflow

cluster_emergency Emergency Response k Exposure Occurs l Follow Specific First Aid k->l m Seek Immediate Medical Attention l->m

Emergency Response Logic

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.